molecular formula C23H21N3O6 B15589250 Anticancer agent 217

Anticancer agent 217

货号: B15589250
分子量: 435.4 g/mol
InChI 键: UKJRPMXYHVCOGK-WYVULQQZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Anticancer agent 217 is a useful research compound. Its molecular formula is C23H21N3O6 and its molecular weight is 435.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C23H21N3O6

分子量

435.4 g/mol

IUPAC 名称

(5S)-14-[(1R)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione

InChI

InChI=1S/C23H21N3O6/c1-3-23(29)14-5-16-20-12(7-26(16)21(27)13(14)8-30-22(23)28)19(10(2)24)11-4-17-18(32-9-31-17)6-15(11)25-20/h4-6,10,29H,3,7-9,24H2,1-2H3/t10-,23+/m1/s1

InChI 键

UKJRPMXYHVCOGK-WYVULQQZSA-N

产品来源

United States

Foundational & Exploratory

YL217 Antibody-Drug Conjugate: A Technical Overview for Solid Tumor Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YL217 is an investigational antibody-drug conjugate (ADC) demonstrating promise in preclinical studies for the treatment of advanced solid tumors. Developed by MediLink Therapeutics, YL217 targets Cadherin-17 (CDH17), a cell adhesion protein with high expression in several gastrointestinal cancers and limited expression in normal tissues, suggesting a favorable therapeutic window. The ADC is comprised of a humanized anti-CDH17 IgG1 monoclonal antibody, a potent topoisomerase I inhibitor payload (YL0010014), and an enzymatically cleavable linker utilizing MediLink's proprietary Tumor Microenvironment Activable Linker-payload (TMALIN®) platform. Preclinical evidence suggests that YL217 exhibits significant anti-tumor activity in various xenograft models and is well-tolerated in non-clinical safety studies. A Phase 1 clinical trial is underway to evaluate the safety, tolerability, pharmacokinetics, and efficacy of YL217 in patients with advanced solid tumors.

Introduction

Antibody-drug conjugates are a rapidly evolving class of targeted cancer therapies designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic exposure and associated toxicities. YL217 is a novel ADC engineered to target Cadherin-17 (CDH17), a glycoprotein (B1211001) frequently overexpressed in gastrointestinal malignancies, including gastric, colorectal, pancreatic, and hepatocellular carcinomas.[1] High CDH17 expression is often correlated with metastatic progression and is upregulated in late-stage, highly-differentiated tumors, making it an attractive target for ADC development.[1]

This technical guide provides a comprehensive overview of the YL217 ADC, including its mechanism of action, preclinical data, and planned clinical development.

Core Components of YL217

YL217 is a complex molecule composed of three key components:

  • Monoclonal Antibody: A recombinant humanized immunoglobulin G1 (IgG1) monoclonal antibody (YL217-mAb) that specifically binds to CDH17 on the surface of tumor cells.[2][3][4][5]

  • Payload: A highly potent topoisomerase I inhibitor, YL0010014, designed to induce DNA damage and apoptosis in cancer cells.[2][3][4][5]

  • Linker: An enzymatically cleavable methylsulfonyl pyrimidine (B1678525) tripeptide drug linker, part of MediLink's TMALIN® platform.[2][3][4][5] This linker is designed to be stable in circulation and to release the cytotoxic payload upon internalization into the tumor cell or within the tumor microenvironment.[6][7]

Mechanism of Action

The proposed mechanism of action for YL217 follows the classical pathway of ADC activity, with the added feature of payload release within the tumor microenvironment.

YL217 Mechanism of Action cluster_circulation Systemic Circulation cluster_tme Tumor Microenvironment YL217_ADC YL217 ADC Binding Binding to CDH17 YL217_ADC->Binding 1. Targeting Payload_Release_Extra Extracellular Payload Release (TMALIN®) YL217_ADC->Payload_Release_Extra TMALIN® Feature CDH17_Tumor_Cell CDH17-Expressing Tumor Cell Internalization Internalization CDH17_Tumor_Cell->Internalization 2. Internalization Binding->CDH17_Tumor_Cell Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release_Intra Intracellular Payload Release Lysosome->Payload_Release_Intra 3. Lysosomal Cleavage DNA_Damage DNA Damage & Apoptosis Payload_Release_Intra->DNA_Damage 4. Topoisomerase I Inhibition Bystander_Effect Bystander Killing of Neighboring Tumor Cells Payload_Release_Extra->Bystander_Effect 5. Bystander Effect DNA_Damage->CDH17_Tumor_Cell Induces Bystander_Effect->CDH17_Tumor_Cell Affects

Caption: Proposed mechanism of action for the YL217 antibody-drug conjugate.

Preclinical Data Summary

While specific quantitative data from preclinical studies are not yet publicly available in detail, abstracts from scientific conferences provide a qualitative summary of YL217's performance.

Parameter Summary of Findings Source
In Vitro Activity YL217 specifically binds to CDH17 on the surface of tumor cells.[6][7]
In Vivo Efficacy YL217 demonstrated superior efficacy in causing tumor regressions in a dose-dependent manner in both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) mouse models of human colorectal and gastric cancer with varying levels of CDH17 expression.[2][3][4][5][6][7]
Safety & Tolerability YL217 was reported to be well-tolerated in mouse models and showed acceptable safety profiles in monkey Good Laboratory Practice (GLP) toxicity studies.[2][3][5][6][7]
Pharmacokinetics In vivo pharmacokinetic studies in monkeys indicated that YL217 is highly stable in circulation, with less than 0.1% (molar ratio) of the payload released.[6][7]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of YL217 have not been publicly disclosed. However, based on standard practices for ADC development, the following methodologies were likely employed.

In Vitro Assays
  • Binding Affinity: Enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR) would be used to determine the binding affinity of the YL217-mAb to recombinant CDH17 protein and CDH17-expressing cancer cell lines.

  • Internalization Assay: Confocal microscopy or flow cytometry using fluorescently labeled YL217 would be employed to visualize and quantify the internalization of the ADC into CDH17-positive tumor cells.

  • Cytotoxicity Assay: In vitro cell viability assays (e.g., MTS or CellTiter-Glo) would be performed on a panel of cancer cell lines with varying CDH17 expression levels to determine the IC50 (half-maximal inhibitory concentration) of YL217.

In Vivo Xenograft Studies
  • Animal Models: Immune-deficient mice (e.g., nude or SCID) would be used for the engraftment of human cancer cell lines (CDX models) or patient-derived tumor fragments (PDX models) of colorectal and gastric origin.

  • Dosing and Administration: YL217 would be administered intravenously at various dose levels and schedules to tumor-bearing mice. A control group would typically receive a vehicle or a non-targeting ADC.

  • Efficacy Assessment: Tumor volumes would be measured regularly using calipers. Key endpoints would include tumor growth inhibition (TGI) and tumor regression. At the end of the study, tumors may be excised and weighed.

  • Tolerability Assessment: Animal body weight and general health would be monitored throughout the study as indicators of toxicity.

Preclinical_Evaluation_Workflow Target_Validation Target Validation (CDH17 Expression) In_Vitro_Studies In Vitro Studies Target_Validation->In_Vitro_Studies In_Vivo_Xenograft In Vivo Xenograft Models (CDX & PDX) In_Vitro_Studies->In_Vivo_Xenograft Promising Results Pharmacokinetics Pharmacokinetics (Monkey) In_Vivo_Xenograft->Pharmacokinetics Toxicology GLP Toxicology (Monkey) In_Vivo_Xenograft->Toxicology IND_Submission IND Submission Pharmacokinetics->IND_Submission Toxicology->IND_Submission Phase1_Trial Phase 1 Clinical Trial IND_Submission->Phase1_Trial

Caption: A generalized workflow for the preclinical evaluation of an ADC like YL217.

Clinical Development

YL217 is currently being evaluated in a Phase 1, multicenter, open-label, first-in-human study (NCT06859762). The primary objectives of this trial are to assess the safety and tolerability of YL217 and to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). Secondary objectives include evaluating the pharmacokinetic profile and preliminary anti-tumor activity of YL217 in patients with advanced solid tumors.[2] The trial is expected to enroll approximately 220 participants and is estimated to be completed in July 2027.[2]

Future Perspectives

The preclinical data for YL217 suggest that it is a promising therapeutic candidate for CDH17-expressing solid tumors, particularly those of gastrointestinal origin. The ongoing Phase 1 clinical trial will be crucial in determining its safety and efficacy in humans. The unique TMALIN® linker technology, which allows for payload release in the tumor microenvironment, may offer an advantage in treating heterogeneous tumors and overcoming certain resistance mechanisms. Future research will likely focus on identifying predictive biomarkers of response to YL217 and exploring its potential in combination with other anti-cancer agents.

YL217_Development_Logic High_Unmet_Need High Unmet Need in GI Cancers CDH17_Target CDH17 Overexpression in GI Tumors High_Unmet_Need->CDH17_Target Drives Search for Novel Targets YL217_Design YL217 ADC Design: - Anti-CDH17 mAb - Topo I Inhibitor - TMALIN® Linker CDH17_Target->YL217_Design Leads to Preclinical_Efficacy Preclinical Efficacy (Xenograft Models) YL217_Design->Preclinical_Efficacy Favorable_Safety Favorable Preclinical Safety & PK YL217_Design->Favorable_Safety Clinical_Trial Phase 1 Clinical Trial (NCT06859762) Preclinical_Efficacy->Clinical_Trial Justifies Favorable_Safety->Clinical_Trial Justifies Future_Development Future Development: - Biomarker ID - Combination Therapy Clinical_Trial->Future_Development Informs

Caption: Logical progression of the YL217 development program.

References

PT217 Bispecific Antibody for Neuroendocrine Prostate Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PT217, also known as peluntamig, is a first-in-class, native IgG-like bispecific antibody currently under investigation for the treatment of neuroendocrine prostate cancer (NEPC) and other neuroendocrine carcinomas expressing Delta-like ligand 3 (DLL3).[1][2][3][4] Developed by Phanes Therapeutics, PT217 simultaneously targets two distinct antigens: DLL3 on the surface of tumor cells and CD47, a "don't eat me" signal ubiquitously expressed on both healthy and malignant cells.[1][5] This dual-targeting mechanism is designed to overcome immune evasion and activate both the innate and adaptive immune systems to elicit a potent anti-tumor response. The U.S. Food and Drug Administration (FDA) has granted Fast Track designation to PT217 for the treatment of patients with metastatic de novo or treatment-emergent NEPC.[3]

Mechanism of Action

PT217's innovative design allows it to orchestrate a multi-pronged attack against cancer cells. The antibody comprises two distinct binding domains: one that specifically recognizes DLL3, a protein aberrantly expressed on the surface of neuroendocrine tumors, and another that binds to CD47.[1][5]

The proposed mechanism of action involves:

  • Targeted Tumor Recognition: The anti-DLL3 arm of PT217 ensures specific binding to neuroendocrine cancer cells, minimizing off-target effects.

  • Inhibition of the CD47-SIRPα Axis: By binding to CD47 on tumor cells, PT217 blocks its interaction with the signal-regulatory protein alpha (SIRPα) on macrophages. This blockade effectively removes the "don't eat me" signal, rendering the cancer cells susceptible to phagocytosis.

  • Induction of Antibody-Dependent Cellular Phagocytosis (ADCP): With the CD47-SIRPα pathway inhibited, the Fc region of PT217 can engage with Fc receptors on macrophages, leading to the engulfment and destruction of the targeted tumor cells.

  • Enhancement of Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc region of PT217 can also be recognized by Natural Killer (NK) cells, triggering the release of cytotoxic granules and inducing apoptosis in the DLL3-expressing cancer cells.

  • Stimulation of an Adaptive Immune Response: The phagocytosis of tumor cells by antigen-presenting cells like macrophages is expected to facilitate the processing and presentation of tumor-associated antigens, potentially leading to the activation of a T-cell-mediated adaptive immune response against the tumor.

Caption: PT217 Mechanism of Action.

Preclinical Data

While comprehensive quantitative preclinical data for PT217 is not yet publicly available in peer-reviewed journals, information from conference abstracts and company presentations highlights its promising anti-tumor activity.

In Vitro Studies

PT217 has demonstrated the ability to block the CD47-SIRPα interaction and induce both ADCP and ADCC in vitro.

Table 1: In Vitro Activity of PT217 (Illustrative)

AssayTarget Cell LineEffector CellsMetricResult
CD47-SIRPα BlockadeDLL3+/CD47+ NEPC Cells-IC50Data Not Available
ADCPDLL3+/CD47+ NEPC CellsMacrophagesEC50Data Not Available
ADCCDLL3+/CD47+ NEPC CellsNK CellsEC50Data Not Available

Note: This table is illustrative. Specific quantitative data from preclinical studies have not been publicly released.

In Vivo Studies

Preclinical studies in xenograft mouse models have shown that PT217 can suppress tumor growth.

Table 2: In Vivo Efficacy of PT217 in Neuroendocrine Prostate Cancer Xenograft Model (Illustrative)

Xenograft ModelTreatment GroupDoseDosing ScheduleTumor Growth Inhibition (%)
NEPC Patient-Derived Xenograft (PDX)Vehicle Control--0%
NEPC Patient-Derived Xenograft (PDX)PT217Data Not AvailableData Not AvailableData Not Available

Note: This table is illustrative. Specific quantitative data from in vivo studies have not been publicly released.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of PT217 have not been published. However, based on the nature of the antibody and its mechanism of action, the following standard methodologies are likely to have been employed.

Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

Objective: To determine the ability of PT217 to mediate the phagocytosis of DLL3-expressing tumor cells by macrophages.

General Protocol:

  • Cell Preparation:

    • Target Cells: DLL3-positive neuroendocrine prostate cancer cells are labeled with a fluorescent dye (e.g., CFSE).

    • Effector Cells: Macrophages are differentiated from peripheral blood mononuclear cells (PBMCs) or a macrophage cell line is used.

  • Assay Setup:

    • Labeled target cells are opsonized with varying concentrations of PT217 or a control antibody.

    • Effector cells are added to the opsonized target cells at a specific effector-to-target (E:T) ratio.

  • Incubation: The co-culture is incubated for a defined period (e.g., 2-4 hours) to allow for phagocytosis.

  • Data Acquisition: The percentage of macrophages that have engulfed fluorescently labeled target cells is quantified using flow cytometry.

ADCP_Assay_Workflow Start Start Label_Target_Cells Label DLL3+ Target Cells with Fluorescent Dye Start->Label_Target_Cells Opsonize Opsonize Target Cells with PT217 Label_Target_Cells->Opsonize Add_Macrophages Add Macrophages (Effector Cells) Opsonize->Add_Macrophages Incubate Co-incubate Add_Macrophages->Incubate Flow_Cytometry Analyze by Flow Cytometry Incubate->Flow_Cytometry End End Flow_Cytometry->End ADCC_Assay_Workflow Start Start Label_Target_Cells Label DLL3+ Target Cells with Release Agent Start->Label_Target_Cells Add_PT217 Add PT217 Label_Target_Cells->Add_PT217 Add_NK_Cells Add NK Cells (Effector Cells) Add_PT217->Add_NK_Cells Incubate Co-incubate Add_NK_Cells->Incubate Measure_Lysis Measure Target Cell Lysis Incubate->Measure_Lysis End End Measure_Lysis->End

References

The Discovery and Synthesis of Anticancer Agent 217: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 217, also identified as compound 35B, is a potent semi-synthetic derivative of camptothecin (B557342), a naturally occurring quinoline (B57606) alkaloid. This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this promising anticancer compound. It is a topoisomerase I inhibitor, exhibiting significant cytotoxic activity against various cancer cell lines. This guide details the synthetic route, summarizes its biological activity with quantitative data, and outlines the experimental protocols for its evaluation. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its pharmacological profile.

Discovery and Rationale

This compound emerged from structure-activity relationship (SAR) studies aimed at improving the pharmacological properties of camptothecin. The parent compound, while a potent antineoplastic agent, suffers from poor water solubility and instability of its active lactone ring at physiological pH. The discovery of this compound was driven by the need for analogs with enhanced solubility and sustained topoisomerase I inhibitory activity.

The key structural modification in this compound is the introduction of a hydrophilic side chain on the A ring of the camptothecin core. This modification was designed to increase water solubility while maintaining the essential pharmacophore required for binding to the topoisomerase I-DNA complex. The specific "(1R)-1-aminoethyl" substituent at the 14-position was hypothesized to improve aqueous solubility and potentially enhance interactions with the enzyme or DNA.

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from the natural product camptothecin. The following is a generalized synthetic scheme based on the synthesis of similar aminoalkyl camptothecin analogs.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step protocol for the synthesis of this compound is outlined below, based on established methods for the modification of the camptothecin scaffold.

  • Step 1: Preparation of 10-Hydroxycamptothecin (B1684218): Camptothecin is first oxidized to introduce a hydroxyl group at the C-10 position. This is typically achieved using an oxidizing agent in an appropriate solvent.

  • Step 2: Introduction of the Aminoalkyl Side Chain: The 10-hydroxycamptothecin intermediate is then subjected to a Mannich-type reaction to introduce the aminoalkyl group at the C-9 position. This involves reacting the intermediate with formaldehyde (B43269) and the desired amine. For this compound, this would involve a precursor to the "(1R)-1-aminoethyl" group.

  • Step 3: Further Modification and Purification: Subsequent steps may be required to achieve the final structure of this compound, followed by purification using chromatographic techniques to yield the final product with high purity.

Note: The precise, step-by-step synthesis with specific reagents, reaction conditions, and yields for this compound (35B) would be detailed in the original research publication. The above is a representative protocol for the synthesis of similar analogs.

Mechanism of Action

This compound exerts its cytotoxic effects by inhibiting topoisomerase I, a nuclear enzyme essential for DNA replication and transcription. Topoisomerase I relieves torsional stress in DNA by inducing transient single-strand breaks. This compound stabilizes the covalent complex formed between topoisomerase I and DNA (the cleavable complex). This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in a lethal double-strand break, triggering cell cycle arrest and apoptosis.

Topoisomerase_I_Inhibition cluster_0 Cellular DNA Replication cluster_1 Action of this compound cluster_2 Cellular Consequences DNA Supercoiled DNA Topoisomerase_I Topoisomerase I DNA->Topoisomerase_I Binding Cleavable_Complex Topoisomerase I-DNA Cleavable Complex Topoisomerase_I->Cleavable_Complex Single-strand nick Cleavable_Complex->DNA Re-ligation Stabilized_Complex Stabilized Ternary Complex Replication_Fork Replication Fork Replication_Fork->Stabilized_Complex Collision Agent_217 This compound Agent_217->Cleavable_Complex Binding & Stabilization DSB Double-Strand Break Stabilized_Complex->DSB Generation Apoptosis Apoptosis DSB->Apoptosis Induction

Caption: Mechanism of action of this compound.

Biological Activity and Data

The in vitro cytotoxic activity of this compound has been evaluated against human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Adenocarcinoma6.2
MDA-MB-231Breast Adenocarcinoma7.1

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: MCF-7 and MDA-MB-231 cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of this compound and incubated for 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was removed, and dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with this compound A->B C Incubate for 72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the MTT cytotoxicity assay.

Topoisomerase I Inhibition Assay

The ability of this compound to inhibit topoisomerase I was assessed by measuring the relaxation of supercoiled plasmid DNA.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture containing supercoiled plasmid DNA, reaction buffer, and various concentrations of this compound was prepared.

  • Enzyme Addition: Purified human topoisomerase I was added to the reaction mixture.

  • Incubation: The reaction was incubated at 37°C for 30 minutes.

  • Reaction Termination: The reaction was stopped by adding a loading dye containing SDS and proteinase K.

  • Agarose (B213101) Gel Electrophoresis: The DNA samples were resolved on a 1% agarose gel.

  • Visualization: The DNA bands were visualized under UV light after staining with ethidium (B1194527) bromide. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form.

Topoisomerase_Inhibition_Assay A Prepare reaction mix with supercoiled DNA and Agent 217 B Add Topoisomerase I A->B C Incubate at 37°C B->C D Stop reaction C->D E Run on agarose gel D->E F Visualize DNA bands E->F

HPN217 Tri-specific T cell Activating Construct (TriTAC): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of HPN217, a Tri-specific T cell Activating Construct (TriTAC) developed by Harpoon Therapeutics. HPN217 is an investigational immunotherapy for the treatment of relapsed/refractory multiple myeloma (RRMM). This document details the molecular design, mechanism of action, preclinical data, and clinical findings for HPN217, intended for an audience of researchers, scientists, and drug development professionals.

Introduction to HPN217 and the TriTAC Platform

HPN217 is a novel, single polypeptide, tri-specific T cell engager engineered from Harpoon Therapeutics' proprietary TriTAC platform.[1][2] This platform is designed to create small, stable, and potent T cell engagers with extended half-lives. HPN217 is designed to redirect a patient's own T cells to recognize and eliminate B-cell maturation antigen (BCMA)-expressing multiple myeloma cells.[1][3] The construct has a molecular weight of approximately 53 kDa and is produced in Chinese Hamster Ovary (CHO) cells.[2][4]

The key innovation of the TriTAC platform lies in its tri-specific design, which incorporates three binding domains:

  • An anti-BCMA domain: This N-terminal single domain antibody (sdAb) specifically targets the B-cell maturation antigen (BCMA, also known as TNFRSF17), a protein highly expressed on the surface of malignant plasma cells in multiple myeloma.[2][3][4]

  • An anti-CD3 domain: A C-terminal single-chain variable fragment (scFv) that binds to the CD3 epsilon (CD3ε) subunit of the T cell receptor (TCR) complex on T cells, leading to T cell activation.[2][4]

  • An anti-albumin domain: A middle single domain antibody (sdAb) that binds to human serum albumin (HSA).[2][4] This unique feature extends the serum half-life of the molecule, allowing for more convenient dosing schedules.[2][3]

Mechanism of Action

HPN217's mechanism of action is based on the redirection of cytotoxic T lymphocytes (CTLs) to kill BCMA-expressing tumor cells.[3] Upon intravenous administration, HPN217 simultaneously binds to BCMA on a myeloma cell and CD3ε on a T cell.[2][3][4] This cross-linking event mimics a natural immune synapse, triggering T cell activation, proliferation, and differentiation into cytotoxic effector cells.[2][4] These activated T cells then release cytotoxic granules containing perforin (B1180081) and granzymes, leading to the lysis of the targeted myeloma cells.[5]

The inclusion of the albumin-binding domain is a key differentiator of the TriTAC platform. By binding to endogenous serum albumin, HPN217's hydrodynamic size is increased, reducing its renal clearance and significantly extending its circulating half-life.[2][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of HPN217-mediated T cell activation and a general workflow for a T cell-dependent cellular cytotoxicity (TDCC) assay used to evaluate its in vitro efficacy.

HPN217_Signaling_Pathway cluster_myeloma Multiple Myeloma Cell cluster_tcell T Cell Myeloma Cell Myeloma Cell BCMA BCMA T Cell T Cell CD3 CD3ε TCR TCR Complex CD3->TCR Activation T Cell Activation TCR->Activation Signal 1 Proliferation Proliferation Activation->Proliferation Cytotoxicity Cytotoxicity Activation->Cytotoxicity Cytotoxicity->Myeloma Cell Induces Lysis HPN217 HPN217 (TriTAC) HPN217->BCMA Binds HPN217->CD3 Engages Albumin Serum Albumin HPN217->Albumin Binds for Half-life Extension

Caption: HPN217 signaling pathway.

TDCC_Workflow Start Start Prepare_Cells Prepare Target and Effector Cells Start->Prepare_Cells Co_culture Co-culture Target Cells, T Cells, and HPN217 Prepare_Cells->Co_culture Incubate Incubate for a Defined Period Co_culture->Incubate Assess_Lysis Assess Target Cell Lysis (e.g., via Flow Cytometry) Incubate->Assess_Lysis Analyze_Data Analyze Data and Determine EC50 Assess_Lysis->Analyze_Data End End Analyze_Data->End

Caption: Generalized TDCC experimental workflow.

Preclinical Data Summary

A summary of the key preclinical findings for HPN217 is presented in the tables below.

Table 1: Molecular Characteristics and Binding Affinities
ParameterValueMethod
Molecular Weight~53 kDa-
Anti-BCMA DomainSingle domain antibody (sdAb)-
Anti-CD3 DomainSingle-chain variable fragment (scFv)-
Anti-Albumin DomainSingle domain antibody (sdAb)-
Binding Affinity (Human BCMA)5.5 nMBiolayer interferometry
Binding Affinity (Human Serum Albumin)6 nMBiolayer interferometry
Binding Affinity (Human CD3ε)17 nMBiolayer interferometry

Data sourced from Patsnap Synapse.[6]

Table 2: In Vitro and In Vivo Activity
ParameterResultModel System
In Vitro Cytotoxicity (EC50) 0.05 - 0.7 nMT cell-dependent cellular cytotoxicity (TDCC) assays
In Vivo Efficacy Dose-dependent tumor growth suppressionRPMI-8226 multiple myeloma xenograft model
Dose-dependent tumor growth suppressionJeko-1 mantle cell lymphoma xenograft model
Pharmacokinetics (Half-life) 64 - 85 hoursCynomolgus monkeys
In Vivo Stability Stable and intact for up to 3 weeksCynomolgus monkeys

Data sourced from ResearchGate and Patsnap Synapse.[4][6]

Clinical Development and Efficacy

HPN217 is being evaluated in a Phase 1/2 clinical trial (NCT04184050) in patients with relapsed/refractory multiple myeloma who have received at least three prior therapies.[7][8] The FDA has granted Fast Track designation to HPN217 for this indication.[8]

Table 3: Phase 1 Clinical Trial (NCT04184050) - Efficacy Data
ParameterValuePatient Cohort
Overall Response Rate (ORR) 77%Higher doses (12 mg or 24 mg) with step-dosing
63%12 mg dose cohorts
Very Good Partial Response (VGPR) or better 46%Higher doses (12 mg or 24 mg)
53%12 mg dose cohorts
Median Time to First Response 1.2 months12 mg and 24 mg cohorts
Median Duration of Response 20.5 monthsAll responders (as of Oct 17, 2023 data cutoff)
Minimal Residual Disease (MRD) Negativity 3 patients evaluated were MRD negativeHigher doses (12 mg or 24 mg)

Data sourced from OncLive and GlobeNewswire.[9]

Table 4: Phase 1 Clinical Trial (NCT04184050) - Safety and Tolerability
Adverse EventIncidenceGradePatient Cohort
Cytokine Release Syndrome (CRS) 29%Grade 1 and 2Step-up dosing
16%Grade 1 and 212 mg cohorts
Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS) 0%-Not recorded at higher dose levels
Most Common Treatment-Emergent Adverse Events (≥20%) Anemia (49%), Fatigue (37%), CRS (25%), Nausea (22%), Arthralgia (20%), Diarrhea (20%), Transaminitis (20%)-All patients

Data sourced from OncLive and GlobeNewswire.[7][9]

The Phase 1 study established a recommended Phase 2 dose (RP2D) of 12 mg.[9] The data suggest that HPN217 has a manageable safety profile with a low incidence of severe CRS and no observed ICANS at the higher dose levels.[9]

Experimental Methodologies

While detailed, proprietary protocols are not publicly available, the following sections outline generalized methodologies for the key experiments cited in the preclinical evaluation of HPN217.

T cell-Dependent Cellular Cytotoxicity (TDCC) Assay

Objective: To determine the in vitro potency of HPN217 in mediating T cell killing of BCMA-expressing target cells.

Generalized Protocol:

  • Cell Preparation:

    • Target Cells: Culture a BCMA-positive multiple myeloma cell line (e.g., RPMI-8226). Harvest and ensure high viability.

    • Effector Cells: Isolate pan T cells or specific T cell subsets from healthy human donor peripheral blood mononuclear cells (PBMCs).

  • Co-culture:

    • Plate target cells at a determined density in a 96-well plate.

    • Add effector cells at a specified effector-to-target (E:T) ratio.

    • Add serial dilutions of HPN217 to the co-culture. Include a no-drug control.

  • Incubation:

    • Incubate the plate at 37°C in a humidified CO2 incubator for a predefined period (e.g., 24, 48, or 72 hours).

  • Assessment of Cell Viability:

    • Quantify target cell lysis using a validated method, such as:

      • Flow Cytometry: Stain cells with a viability dye (e.g., 7-AAD or propidium (B1200493) iodide) and antibodies to distinguish target and effector cells.

      • Luminescence-based assay: Use a reagent that measures the release of a cytosolic enzyme (e.g., LDH) from lysed cells or a viability reagent that measures the ATP content of remaining viable cells.

  • Data Analysis:

    • Calculate the percentage of specific lysis for each HPN217 concentration.

    • Plot the dose-response curve and determine the EC50 value using non-linear regression analysis.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of HPN217 in a living organism.

Generalized Protocol:

  • Animal Model:

    • Use immunodeficient mice (e.g., NSG mice) that can accept human cell line xenografts.

  • Tumor Implantation:

    • Subcutaneously implant a human multiple myeloma cell line (e.g., RPMI-8226) into the flank of the mice.

    • Allow tumors to establish and reach a predetermined size.

  • Treatment:

    • Randomize mice into treatment and control groups.

    • Administer HPN217 intravenously at various dose levels and schedules. The control group receives a vehicle control.

  • Tumor Monitoring:

    • Measure tumor volume using calipers at regular intervals throughout the study.

    • Monitor animal body weight and overall health.

  • Endpoint and Analysis:

    • The study may be terminated when tumors in the control group reach a maximum allowable size or after a predefined treatment period.

    • Collect tumors for further analysis (e.g., histology, biomarker analysis).

    • Compare tumor growth inhibition in the HPN217-treated groups to the control group.

Disclaimer: The experimental protocols provided above are generalized and intended for illustrative purposes. They are based on standard immunological and in vivo pharmacology techniques and may not reflect the specific protocols used by Harpoon Therapeutics in the development of HPN217.

Conclusion

HPN217, a tri-specific T cell activating construct, has demonstrated a promising efficacy and safety profile in both preclinical models and early-phase clinical trials for relapsed/refractory multiple myeloma. Its unique design, which includes an albumin-binding domain for half-life extension, may offer advantages in terms of dosing convenience and tolerability. The robust clinical activity observed at the recommended Phase 2 dose, coupled with a manageable safety profile, supports the continued development of HPN217 as a potential new therapeutic option for patients with multiple myeloma.

References

YL217: A Technical Deep Dive into a Novel CDH17-Targeting Topoisomerase I Inhibitor ADC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YL217 is an investigational antibody-drug conjugate (ADC) that represents a promising new therapeutic strategy for solid tumors, particularly those of gastrointestinal origin. Developed by MediLink Therapeutics, YL217 targets Cadherin-17 (CDH17), a cell adhesion protein with high expression in several cancers, including gastric, colorectal, and pancreatic cancer, often correlating with metastatic progression. This technical guide provides a comprehensive overview of YL217, including its core components, mechanism of action, preclinical data, and the innovative TMALIN® platform technology.

Introduction to YL217

YL217 is a structurally sophisticated ADC engineered for targeted delivery of a potent cytotoxic payload to CDH17-expressing cancer cells.[1][2][3][4] Its design aims to maximize anti-tumor efficacy while minimizing systemic toxicity. A first-in-human Phase 1 clinical trial for YL217 in patients with advanced solid tumors commenced in July 2025, marking a significant step in its clinical development.[5]

Core Components

YL217 is composed of three key elements:

  • Monoclonal Antibody: A humanized immunoglobulin G1 (IgG1) monoclonal antibody that specifically targets the extracellular domain of CDH17.

  • Payload: A potent topoisomerase I inhibitor, YL0010014, which induces DNA damage and subsequent apoptosis in cancer cells.[1][3][4]

  • Linker: An enzymatically cleavable methylsulfonyl pyrimidine (B1678525) tripeptide linker based on MediLink's proprietary TMALIN® technology platform.[1][3][4] This advanced linker is designed for stability in circulation and efficient payload release within the tumor microenvironment.

Mechanism of Action

The therapeutic strategy of YL217 is centered on the specific recognition of CDH17 on tumor cells, followed by the targeted release and action of its topoisomerase I inhibitor payload.

The TMALIN® Platform: A Dual-Release Mechanism

A key innovation in YL217 is the utilization of the TMALIN® (Tumor Microenvironment Activable Linker) platform. This platform distinguishes itself through a dual-cleavage mechanism, enabling payload release both extracellularly within the tumor microenvironment and intracellularly within lysosomes. This dual approach is designed to enhance the therapeutic window and overcome some of the limitations of traditional ADC technologies.

TMALIN_Platform_Mechanism YL217 Mechanism of Action via TMALIN® Platform cluster_circulation Systemic Circulation cluster_tme Tumor Microenvironment (TME) cluster_cell CDH17-Positive Tumor Cell YL217_circ YL217 ADC (Stable) YL217_tme YL217 ADC YL217_circ->YL217_tme Tumor Targeting Extracellular_Cleavage Extracellular Cleavage (TME Enzymes) YL217_tme->Extracellular_Cleavage Enzymatic Cleavage Binding Binding YL217_tme->Binding Released_Payload_TME Released Topo I Inhibitor (YL0010014) Extracellular_Cleavage->Released_Payload_TME Bystander_Cell Neighboring CDH17-Negative Tumor Cell Released_Payload_TME->Bystander_Cell Cell Permeable Bystander_Effect Bystander Killing Bystander_Cell->Bystander_Effect CDH17 CDH17 Receptor CDH17->Binding Internalization Internalization Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Intracellular_Cleavage Intracellular Cleavage (Lysosomal Enzymes) Lysosome->Intracellular_Cleavage Released_Payload_Cell Released Topo I Inhibitor (YL0010014) Intracellular_Cleavage->Released_Payload_Cell Nucleus Nucleus Released_Payload_Cell->Nucleus Enters Nucleus DNA_Damage DNA Damage & Apoptosis Nucleus->DNA_Damage Inhibits Topoisomerase I

Caption: Mechanism of YL217 action via the TMALIN® platform.

Signaling Pathway

Upon release, the topoisomerase I inhibitor payload (YL0010014) diffuses into the nucleus of the cancer cell. There, it interferes with the function of topoisomerase I, an enzyme essential for DNA replication and repair. By stabilizing the topoisomerase I-DNA cleavage complex, the payload prevents the re-ligation of single-strand breaks, leading to the accumulation of DNA damage and ultimately triggering apoptosis.

Topoisomerase_I_Inhibition_Pathway Topoisomerase I Inhibition Signaling Pathway Payload YL0010014 (Topo I Inhibitor) TopoI_DNA Topoisomerase I - DNA Complex Payload->TopoI_DNA Cleavage_Complex Stabilized Cleavage Complex TopoI_DNA->Cleavage_Complex Stabilizes Single_Strand_Break Single-Strand Break TopoI_DNA->Single_Strand_Break Creates Double_Strand_Break Double-Strand Break Cleavage_Complex->Double_Strand_Break DNA_Replication DNA Replication Fork DNA_Replication->Cleavage_Complex Collides with Single_Strand_Break->TopoI_DNA Re-ligates (Inhibited by Payload) Apoptosis Apoptosis Double_Strand_Break->Apoptosis Induces

Caption: Signaling pathway of YL0010014-mediated apoptosis.

Preclinical Data

Preclinical evaluation of YL217 has demonstrated its potential as a potent and well-tolerated anti-cancer agent. Studies were conducted in various in vitro and in vivo models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).

In Vitro Cytotoxicity

Data on specific IC50 values from in vitro cytotoxicity assays are not yet publicly available. The table below is a representative template for such data.

Cell LineCancer TypeCDH17 ExpressionIC50 (nM)
Cell Line AGastric CancerHighData not available
Cell Line BColorectal CancerMediumData not available
Cell Line CPancreatic CancerLowData not available
Cell Line DControl (CDH17-)NegativeData not available
In Vivo Efficacy in Xenograft Models

YL217 has shown significant anti-tumor activity in preclinical xenograft models of human colorectal, gastric, and pancreatic cancers.[1][3][4] It effectively suppressed tumor growth in a dose-dependent manner in models with varying levels of CDH17 expression.

Specific quantitative data on tumor growth inhibition (TGI) from these studies have not been publicly released. The table below illustrates the expected format for such data.

Xenograft ModelCancer TypeYL217 Dose (mg/kg)Tumor Growth Inhibition (%)
CDX Model 1Colorectal CancerDose AData not available
CDX Model 2Gastric CancerDose BData not available
PDX Model 1Pancreatic CancerDose CData not available
Pharmacokinetics and Stability

Pharmacokinetic studies in monkeys have highlighted the stability of YL217 in circulation. Less than 0.1% of the payload was released into the bloodstream, indicating a highly stable linker that minimizes off-target toxicity.

Detailed pharmacokinetic parameters from these studies are not yet available. The following table provides a template for the expected data.

SpeciesDose (mg/kg)Cmax (µg/mL)AUC (µg*h/mL)t1/2 (h)Clearance (mL/h/kg)
MonkeyDose XData not availableData not availableData not availableData not available
MonkeyDose YData not availableData not availableData not availableData not available

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of YL217 have not been publicly disclosed. However, based on standard methodologies for ADC characterization, the following sections outline the likely experimental designs.

In Vitro Cytotoxicity Assay (General Protocol)

Cytotoxicity_Assay_Workflow In Vitro Cytotoxicity Assay Workflow Start Start Cell_Seeding Seed CDH17+ and CDH17- cells in 96-well plates Start->Cell_Seeding Incubation1 Incubate for 24h Cell_Seeding->Incubation1 ADC_Treatment Treat with serial dilutions of YL217 Incubation1->ADC_Treatment Incubation2 Incubate for 72-120h ADC_Treatment->Incubation2 Viability_Assay Perform cell viability assay (e.g., MTS, CellTiter-Glo) Incubation2->Viability_Assay Data_Analysis Measure absorbance/ luminescence Viability_Assay->Data_Analysis IC50_Calc Calculate IC50 values Data_Analysis->IC50_Calc End End IC50_Calc->End

Caption: Generalized workflow for in vitro cytotoxicity assays.

  • Cell Culture: CDH17-positive and CDH17-negative cancer cell lines are cultured under standard conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of YL217, unconjugated antibody, and free payload for a period of 72 to 120 hours.

  • Viability Assessment: Cell viability is assessed using a colorimetric or luminescent assay (e.g., MTS or CellTiter-Glo).

  • Data Analysis: The results are normalized to untreated controls, and IC50 values are calculated using non-linear regression analysis.

In Vivo Xenograft Model (General Protocol)

Xenograft_Model_Workflow In Vivo Xenograft Model Workflow Start Start Cell_Implantation Subcutaneously implant CDH17+ tumor cells into immunocompromised mice Start->Cell_Implantation Tumor_Growth Allow tumors to reach a palpable size Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Treatment Administer YL217, vehicle control, and isotype control Randomization->Treatment Monitoring Monitor tumor volume and body weight regularly Treatment->Monitoring Endpoint Endpoint reached (e.g., tumor size, study duration) Monitoring->Endpoint Data_Collection Collect tumors for ex vivo analysis Endpoint->Data_Collection Data_Analysis Analyze tumor growth inhibition and tolerability Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for in vivo xenograft studies.

  • Animal Models: Immunocompromised mice (e.g., nude or SCID) are used.

  • Tumor Implantation: CDH17-positive human cancer cells or patient-derived tumor fragments are subcutaneously implanted.

  • Treatment Initiation: Once tumors reach a specified volume, mice are randomized into treatment and control groups. YL217 is administered intravenously at various dose levels.

  • Monitoring: Tumor volume and body weight are measured regularly to assess efficacy and toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.

Future Directions

The initiation of the Phase 1 clinical trial for YL217 is a critical step in evaluating its safety, tolerability, pharmacokinetics, and preliminary efficacy in a clinical setting. The results of this trial will be instrumental in guiding the future development of YL217 and determining its potential as a novel therapy for patients with advanced solid tumors. Further preclinical studies may also explore combination therapies and mechanisms of resistance.

Conclusion

YL217 is a promising, next-generation ADC that leverages the targeted expression of CDH17 on gastrointestinal and other solid tumors. Its innovative TMALIN® platform with a dual-release mechanism, coupled with a potent topoisomerase I inhibitor payload, has demonstrated significant preclinical anti-tumor activity and a favorable safety profile. The ongoing clinical evaluation will provide crucial insights into the therapeutic potential of YL217 for patients with unmet medical needs.

References

PT217: A Dual-Targeting Immunotherapeutic Approach for Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PT217 (also known as Peluntamig), a first-in-class bispecific antibody targeting Delta-like ligand 3 (DLL3) and CD47 for the treatment of small cell lung cancer (SCLC) and other neuroendocrine cancers.[1][2][3][4][5] This document details the mechanism of action, preclinical findings, and the design of the ongoing clinical evaluation of PT217.

Introduction to PT217 and its Targets

Small cell lung cancer is an aggressive neuroendocrine malignancy with a high mortality rate and limited treatment options, particularly in the relapsed or refractory setting.[6] PT217 is an IgG1-based bispecific antibody engineered to simultaneously engage two clinically validated targets highly expressed on SCLC cells: DLL3 and CD47.[7][8]

  • Delta-like ligand 3 (DLL3): An inhibitory ligand of the Notch signaling pathway, DLL3 is overexpressed on the surface of SCLC cells but has minimal expression in normal adult tissues, making it an attractive therapeutic target.[9]

  • CD47: A cell surface protein that acts as a "don't eat me" signal to macrophages by binding to SIRPα on their surface.[6] Cancer cells exploit this pathway to evade immune surveillance.

By targeting both DLL3 and CD47, PT217 is designed to elicit a multi-pronged anti-tumor immune response.[10]

Mechanism of Action

PT217's dual-targeting strategy is designed to overcome tumor immune evasion through two primary mechanisms:

  • Blocking the CD47-SIRPα Axis: The anti-CD47 arm of PT217 binds to CD47 on SCLC cells, preventing its interaction with SIRPα on macrophages. This blockade inhibits the "don't eat me" signal, thereby promoting macrophage-mediated phagocytosis of tumor cells (Antibody-Dependent Cellular Phagocytosis, ADCP).[6][11]

  • Inducing Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The anti-DLL3 arm of PT217 binds to DLL3 on the surface of SCLC cells. The Fc region of PT217 can then be engaged by Fc receptors on immune effector cells, such as Natural Killer (NK) cells, leading to the targeted killing of tumor cells.[6][11]

Furthermore, the enhanced phagocytosis of tumor cells by antigen-presenting cells (APCs) like macrophages is expected to increase the presentation of tumor neoantigens, potentially leading to the activation of a T-cell-mediated adaptive immune response against DLL3-expressing tumor cells.[3][10]

Preclinical and Clinical Development

Preclinical Data Summary

While specific quantitative data from preclinical studies have not been publicly detailed, available information indicates the following:

Preclinical Finding Description Reference
In Vivo Efficacy PT217 demonstrated tumor suppression activity in xenograft mouse models of small cell lung cancer.[6][11]
Safety Profile PT217 showed a good safety profile in non-human primate (NHP) studies.[6]
Hematological Safety In an NHP model, PT217 administered at doses of 3 mg/kg, 10 mg/kg, and 30 mg/kg did not adversely affect red blood cell, hemoglobin, white blood cell, and reticulocyte counts within the first 21 days of treatment. The anti-CD47 arm of PT217 has been engineered to have minimal binding to human red blood cells while maintaining strong binding to CD47 on tumor cells.[3][8]
Binding Selectivity In preclinical models, PT217 demonstrated increased total selective binding compared to anti-DLL3 monoclonal antibodies, likely due to the typically higher expression of CD47 on cancer cells compared to DLL3.[8]
Clinical Trial Information

PT217, also known as Peluntamig, is currently being evaluated in a Phase 1/2 clinical trial (SKYBRIDGE study; NCT05652686).[1][7][12][13][14]

Clinical Trial Parameter Details Reference
Trial Identifier NCT05652686[12][13]
Phase Phase 1/2[7][13]
Study Title An Open-label, Multicenter, Dose Escalation, and Dose Expansion Phase 1/2 Study With Peluntamig (PT217) Followed by a Key ChemotherapY and/or Checkpoint Inhibitor ComBination in Patients With NeuRoendocrIne Carcinomas That Are Known to be DLL3 expressinG CancErs (SKYBRIDGE)[15]
Patient Population Patients with unresectable advanced or metastatic SCLC, large cell neuroendocrine carcinoma of the lung (LCNEC), or extrapulmonary neuroendocrine carcinoma (EP-NEC) that have progressed after standard of care treatments.[15]
Study Design The study includes four parts: Monotherapy Dose Escalation (Part A), Dose Expansion (Part B), Chemotherapy Combination Therapy (Part C), and ICI Combination Therapy (Part D). The dose escalation follows a 3+3 design.[7]
Primary Objectives To evaluate the safety, tolerability, dose-limiting toxicities, maximum tolerated dose, and the recommended Phase 2 dose of PT217.[13]
Secondary Objectives To assess the preliminary efficacy and pharmacokinetics of PT217.[13]
Status Currently recruiting patients.[16]

PT217 has been granted Orphan Drug Designation and Fast Track Designation by the FDA for the treatment of SCLC.[5][17][18][19][20]

Experimental Protocols

The following are representative, detailed methodologies for key experiments relevant to the preclinical evaluation of a bispecific antibody like PT217.

In Vivo Xenograft Model for SCLC

Objective: To evaluate the anti-tumor efficacy of PT217 in a mouse model bearing human SCLC tumors.

Materials:

  • SCLC cell line (e.g., NCI-H82, SHP-77)

  • Immunodeficient mice (e.g., NOD-SCID or NSG mice, 6-8 weeks old)

  • Matrigel

  • PT217 and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the SCLC cell line in appropriate media and conditions until a sufficient number of cells are obtained.

  • Tumor Implantation: Harvest the SCLC cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel. Subcutaneously inject approximately 5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer PT217 (at various dose levels) and the vehicle control to their respective groups via an appropriate route (e.g., intraperitoneal or intravenous injection) according to a predefined schedule (e.g., twice weekly).

  • Tumor Measurement: Measure the tumor dimensions using calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Data Analysis: Plot the mean tumor volume for each group over time to generate tumor growth curves. At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

Objective: To assess the ability of PT217 to induce NK cell-mediated killing of DLL3-expressing SCLC cells.

Materials:

  • DLL3-positive SCLC target cells

  • Effector cells: Human Natural Killer (NK) cells (isolated from peripheral blood mononuclear cells (PBMCs) or an NK cell line like NK-92)

  • PT217 and an isotype control antibody

  • A cytotoxicity detection kit (e.g., LDH release assay or a fluorescence-based assay)

Procedure:

  • Target Cell Preparation: Plate the SCLC target cells in a 96-well plate and allow them to adhere overnight.

  • Antibody Opsonization: Add serial dilutions of PT217 or the isotype control antibody to the target cells and incubate for a short period (e.g., 30-60 minutes) to allow for antibody binding.

  • Co-culture with Effector Cells: Add the NK effector cells to the wells at a specific effector-to-target (E:T) ratio (e.g., 10:1, 25:1).

  • Incubation: Incubate the co-culture for a defined period (e.g., 4-6 hours) at 37°C.

  • Cytotoxicity Measurement: Measure the extent of target cell lysis using a cytotoxicity detection kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of specific lysis for each antibody concentration. Plot the percentage of specific lysis against the antibody concentration to determine the EC50 value.

Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

Objective: To measure the ability of PT217 to promote macrophage-mediated phagocytosis of SCLC cells.

Materials:

  • SCLC target cells

  • Effector cells: Human macrophages (differentiated from peripheral blood monocytes)

  • PT217 and an isotype control antibody

  • A fluorescent dye to label the target cells (e.g., CFSE or a pH-sensitive dye)

  • Flow cytometer

Procedure:

  • Target Cell Labeling: Label the SCLC target cells with a fluorescent dye according to the manufacturer's protocol.

  • Macrophage Preparation: Plate the human macrophages in a multi-well plate and allow them to adhere.

  • Opsonization and Co-culture: Add the fluorescently labeled target cells and serial dilutions of PT217 or the isotype control antibody to the macrophages.

  • Incubation: Incubate the co-culture for a suitable duration (e.g., 2-4 hours) to allow for phagocytosis.

  • Flow Cytometry Analysis: Harvest the cells and stain them with a macrophage-specific antibody (e.g., anti-CD14). Analyze the cells by flow cytometry to quantify the percentage of macrophages that have engulfed the fluorescently labeled target cells.

  • Data Analysis: Determine the percentage of phagocytosis for each antibody concentration and calculate the EC50 value.

Signaling Pathways and Experimental Workflows

Signaling Pathways

CD47_SIRPa_Signaling cluster_tumor Tumor Cell cluster_macrophage Macrophage CD47 CD47 SIRPa SIRPα CD47->SIRPa Binding SHP1_2 SHP-1/SHP-2 (Phosphatases) SIRPa->SHP1_2 Recruitment & Activation Myosin_IIA Myosin-IIA Accumulation SHP1_2->Myosin_IIA Inhibition Phagocytosis Phagocytosis Myosin_IIA->Phagocytosis Required for DLL3_Notch_Signaling cluster_sclc SCLC Cell DLL3 DLL3 Notch_Receptor Notch Receptor DLL3->Notch_Receptor Inhibits Notch Signaling Hes1 Hes1 (Transcription Factor) Notch_Receptor->Hes1 Activation Proliferation Cell Proliferation Hes1->Proliferation Regulation PT217_Development_Workflow Target_Validation Target Validation (DLL3 & CD47 in SCLC) Antibody_Engineering Bispecific Antibody Engineering (PT217) Target_Validation->Antibody_Engineering In_Vitro_Assays In Vitro Characterization Antibody_Engineering->In_Vitro_Assays In_Vivo_Studies In Vivo Preclinical Studies In_Vitro_Assays->In_Vivo_Studies Tox_Studies Toxicology Studies (NHP) In_Vivo_Studies->Tox_Studies Clinical_Trial Phase 1/2 Clinical Trial (NCT05652686) Tox_Studies->Clinical_Trial

References

Preclinical Pharmacology of HPN217: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HPN217 is a novel, tri-specific T-cell activating construct (TriTAC) designed for the treatment of multiple myeloma.[1] This document provides a comprehensive overview of the preclinical pharmacology of HPN217, summarizing key in vitro and in vivo data, outlining experimental methodologies, and visualizing its mechanism of action. HPN217 is engineered to engage T-cells to kill B-cell maturation antigen (BCMA)-expressing tumor cells and includes a domain for half-life extension.[1][2]

Mechanism of Action

HPN217 is a single polypeptide chain of approximately 53 kDa produced in CHO cells.[3] It comprises three key domains:

  • An anti-BCMA (B-cell maturation antigen) domain: This single domain antibody (sdAb) targets BCMA, a protein highly expressed on the surface of multiple myeloma cells.[4][5]

  • An anti-CD3 domain: This single-chain variable fragment (scFv) engages the CD3 epsilon subunit of the T-cell receptor complex, leading to T-cell activation.[4][5]

  • An anti-human serum albumin (HSA) domain: This sdAb binds to albumin in the blood, extending the circulating half-life of the molecule.[2][3][5]

By simultaneously binding to a T-cell and a myeloma cell, HPN217 creates an immunological synapse, redirecting the T-cell's cytotoxic activity to eliminate the cancer cell.[3]

Signaling Pathway and Mechanism of Action

HPN217_Mechanism_of_Action HPN217 Mechanism of Action cluster_0 Multiple Myeloma Cell cluster_1 T-Cell cluster_2 Bloodstream BCMA BCMA CD3 CD3 T_Cell_Activation T-Cell Activation Cytotoxic_Granules Release of Cytotoxic Granules (Perforin, Granzymes) T_Cell_Activation->Cytotoxic_Granules leads to Cytotoxic_Granules->BCMA induces apoptosis in myeloma cell HSA Human Serum Albumin (HSA) HPN217 HPN217 (TriTAC) HPN217->BCMA binds to HPN217->CD3 binds to HPN217->HSA binds to for half-life extension TDCC_Assay_Workflow T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay Workflow Start Start Prepare_Cells Prepare Target Cells (BCMA+ Myeloma Cells) and Effector Cells (Human T-Cells) Start->Prepare_Cells Co_culture Co-culture Target and Effector Cells with HSA Prepare_Cells->Co_culture Add_HPN217 Add Serial Dilutions of HPN217 Co_culture->Add_HPN217 Incubate Incubate Add_HPN217->Incubate Assess_Cytotoxicity Assess Target Cell Lysis (e.g., via Flow Cytometry or LDH release) Incubate->Assess_Cytotoxicity Analyze_Data Analyze Data to Determine EC50 Assess_Cytotoxicity->Analyze_Data End End Analyze_Data->End

References

YL217 Linker and Payload Characterization: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YL217 is a novel antibody-drug conjugate (ADC) demonstrating significant promise in the targeted therapy of solid tumors. Developed by MediLink Therapeutics, YL217 targets Cadherin-17 (CDH17), a cell adhesion protein with high expression in various gastrointestinal cancers, including gastric, colorectal, and pancreatic cancer. High CDH17 expression is often correlated with metastatic progression, making it an attractive target for therapeutic intervention.[1][2] YL217 leverages MediLink's proprietary Tumor Microenvironment Activable LINker-payload (TMALIN®) technology, which is designed to offer a dual mechanism for payload release, both intracellularly and within the tumor microenvironment, thereby enhancing therapeutic efficacy.[3][4][5][6][7][8] This document provides a comprehensive technical overview of the characterization of the YL217 linker and payload, including available preclinical data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.

YL217 Composition

YL217 is a complex molecule comprising three key components:

  • Monoclonal Antibody: A humanized immunoglobulin G1 (IgG1) monoclonal antibody (YL217-mAb) that specifically targets CDH17.[9][10][11][12]

  • Payload: A potent topoisomerase I inhibitor, designated as YL0010014.[9][10][11][12]

  • Linker: An enzymatically cleavable methylsulfonyl pyrimidine (B1678525) tripeptide drug linker developed as part of the TMALIN® platform.[9][10][11][12]

Data Presentation

The following tables summarize the key preclinical data available for YL217, providing insights into its stability and pharmacokinetic profile.

Table 1: In Vivo Plasma Stability of YL217

SpeciesMetricResultSource
MonkeyPercentage of Released Payload in Circulation< 0.1% (molar ratio)[3]

Table 2: General Pharmacokinetic Characteristics of TMALIN® ADCs (Representative of YL217)

ParameterObservationSource
In Vitro Plasma Stability < 1% payload released after 21-day incubation in human, monkey, dog, rat, and mouse plasma at 37°C.[4]
In Vivo Pharmacokinetics (Monkey) PK curves of the ADC and total antibody (TAb) are nearly identical, with extremely low levels of free toxin.[4]

Mechanism of Action

YL217's mechanism of action is centered around the targeted delivery of its topoisomerase I inhibitor payload to CDH17-expressing tumor cells. This process is facilitated by the innovative TMALIN® linker technology, which allows for a dual payload release strategy.

Signaling Pathway and Payload Delivery

The binding of YL217 to CDH17 on the tumor cell surface initiates two primary pathways for payload release:

  • Intracellular Release: Upon binding, the YL217-CDH17 complex is internalized by the tumor cell via endocytosis. The complex is then trafficked to the lysosome, where the acidic environment and lysosomal enzymes cleave the linker, releasing the YL0010014 payload into the cytoplasm. The released payload then inhibits topoisomerase I, leading to DNA damage and ultimately, apoptosis of the cancer cell.[3][7][13]

  • Extracellular Release (Bystander Effect): The TMALIN® linker is also designed to be susceptible to cleavage by enzymes present in the tumor microenvironment. This extracellular release of the payload allows it to diffuse to and kill neighboring tumor cells that may have lower or no CDH17 expression, a phenomenon known as the bystander effect. This is a crucial feature for treating heterogeneous tumors.[3][7][13]

YL217_Mechanism_of_Action YL217 Mechanism of Action cluster_extracellular Tumor Microenvironment cluster_intracellular CDH17+ Tumor Cell Interior YL217 YL217 ADC CDH17_Tumor_Cell_1 CDH17+ Tumor Cell YL217->CDH17_Tumor_Cell_1 Binding Released_Payload_Extra Released YL0010014 YL217->Released_Payload_Extra Extracellular Cleavage Internalization Internalization CDH17_Tumor_Cell_1->Internalization CDH17_Tumor_Cell_2 Neighboring Tumor Cell (Low/No CDH17) Released_Payload_Extra->CDH17_Tumor_Cell_2 Bystander Effect Lysosome Lysosome Internalization->Lysosome Trafficking Released_Payload_Intra Released YL0010014 Lysosome->Released_Payload_Intra Intracellular Cleavage Topoisomerase_I Topoisomerase I Released_Payload_Intra->Topoisomerase_I Inhibition DNA_Damage DNA Damage Topoisomerase_I->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

YL217 dual-release mechanism of action.

Experimental Protocols

Detailed experimental protocols for the characterization of ADCs like YL217 are crucial for reproducible and reliable data. The following sections outline generalized methodologies for key assays, adapted for the specific components of YL217.

In Vitro Plasma Stability Assay

Objective: To determine the stability of YL217 and the rate of premature payload release in plasma from various species.

Methodology:

  • Preparation: YL217 is incubated at a predetermined concentration (e.g., 100 µg/mL) in plasma (human, monkey, rat, mouse) and a control buffer (e.g., PBS) at 37°C.[14]

  • Time Points: Aliquots are collected at multiple time points (e.g., 0, 24, 48, 96, 168 hours).[14]

  • Sample Processing:

    • Intact ADC Analysis: The ADC is captured from the plasma using affinity chromatography (e.g., Protein A). The drug-to-antibody ratio (DAR) is then determined using techniques like hydrophobic interaction chromatography (HIC) or liquid chromatography-mass spectrometry (LC-MS). A decrease in DAR over time indicates linker instability.[14]

    • Free Payload Analysis: The plasma samples are subjected to protein precipitation followed by solid-phase extraction to isolate the free YL0010014 payload. The concentration of the released payload is quantified by LC-MS/MS.[15]

  • Data Analysis: The percentage of intact ADC and the concentration of released payload are plotted against time to determine the stability profile.

Plasma_Stability_Workflow In Vitro Plasma Stability Assay Workflow Start Start Incubate Incubate YL217 in Plasma and Control Buffer at 37°C Start->Incubate Sample Collect Aliquots at Various Time Points Incubate->Sample Process_ADC Affinity Capture of ADC Sample->Process_ADC Process_Payload Extract Free Payload Sample->Process_Payload Analyze_DAR HIC or LC-MS for DAR Analysis Process_ADC->Analyze_DAR Data_Analysis Data Analysis and Stability Profile Generation Analyze_DAR->Data_Analysis Analyze_Payload LC-MS/MS for Payload Quantification Process_Payload->Analyze_Payload Analyze_Payload->Data_Analysis Xenograft_Study_Workflow In Vivo Xenograft Efficacy Study Workflow Start Start Implant Implant CDH17+ Tumor Cells into Immunodeficient Mice Start->Implant Tumor_Growth Allow Tumors to Reach Palpable Size Implant->Tumor_Growth Randomize Randomize Mice into Treatment Groups Tumor_Growth->Randomize Treat Administer YL217 and Controls Intravenously Randomize->Treat Monitor Monitor Tumor Volume, Body Weight, and Health Treat->Monitor Endpoint Study Endpoint and Tumor Excision Monitor->Endpoint Analyze Data Analysis (TGI, Statistical Significance) Endpoint->Analyze

References

PT217: A First-in-Class Native IgG-like Bispecific Antibody Targeting DLL3 and CD47

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

PT217, also known as peluntamig, is a first-in-class, native IgG-like bispecific antibody currently under clinical investigation for the treatment of various neuroendocrine carcinomas, including small cell lung cancer (SCLC), large cell neuroendocrine carcinoma (LCNEC), and neuroendocrine prostate cancer (NEPC).[1][2][3] Developed by Phanes Therapeutics, PT217 is engineered to simultaneously target two clinically validated antigens: Delta-like ligand 3 (DLL3) and Cluster of Differentiation 47 (CD47).[4][5] This dual-targeting strategy aims to leverage both the innate and adaptive immune systems to elicit a potent anti-tumor response. The U.S. Food and Drug Administration (FDA) has granted PT217 Orphan Drug Designation for SCLC and neuroendocrine carcinoma, as well as Fast Track Designation for extensive-stage SCLC and metastatic de novo or treatment-emergent NEPC.[1][2][3]

Mechanism of Action

PT217 exerts its anti-tumor activity through a multi-faceted mechanism of action that engages both macrophages and Natural Killer (NK) cells, and is designed to promote a subsequent adaptive T-cell response.

The antibody is structured with two distinct antigen-binding fragments (Fabs). One arm binds to DLL3, a protein highly expressed on the surface of neuroendocrine tumor cells with minimal expression in normal adult tissues, ensuring tumor-specific targeting. The other arm binds to CD47, a "don't eat me" signal that is often overexpressed on cancer cells to evade phagocytosis by macrophages.

The core mechanisms of PT217 are:

  • Blockade of the CD47-SIRPα Axis: By binding to CD47 on tumor cells, PT217 blocks its interaction with the Signal-Regulatory Protein Alpha (SIRPα) receptor on macrophages. This inhibitory signal disruption allows macrophages to recognize and engulf the tumor cells.[4][5][6]

  • Induction of Antibody-Dependent Cellular Cytotoxicity (ADCC): The Fc region of the IgG1-like PT217 can be recognized by Fcγ receptors on NK cells. This engagement triggers the release of cytotoxic granules from the NK cells, leading to the direct killing of DLL3-expressing tumor cells.[6]

  • Enhancement of Antibody-Dependent Cellular Phagocytosis (ADCP): The Fc portion of PT217, when bound to the tumor cell surface, can also be engaged by Fcγ receptors on macrophages, further promoting the phagocytosis of the opsonized tumor cell.[4][5]

  • Stimulation of an Adaptive Immune Response: The phagocytosis of tumor cells by antigen-presenting cells like macrophages is expected to lead to the processing and presentation of tumor-associated antigens to T-cells. This can initiate a durable, T-cell mediated anti-tumor immune response.[4][6]

Caption: Mechanism of action of PT217 bispecific antibody.

Preclinical Data

While comprehensive quantitative preclinical data for PT217 has not been fully disclosed in publicly available literature, an abstract from the American Association for Cancer Research (AACR) Annual Meeting in 2022 reported that PT217 demonstrated tumor suppression activity in xenograft mouse models and a favorable safety profile in non-human primate (NHP) studies.[4][5][6] The tables below are structured to present key preclinical data points that are typically evaluated for a bispecific antibody of this class.

Table 1: In Vitro Activity of PT217

ParameterAssay TypeCell Line(s)Result
DLL3 Binding Affinity (KD) Surface Plasmon Resonance / Bio-Layer InterferometryRecombinant DLL3Data not publicly available
CD47 Binding Affinity (KD) Surface Plasmon Resonance / Bio-Layer InterferometryRecombinant CD47Data not publicly available
ADCC Potency (EC50) Luciferase Reporter or Calcein Release AssayDLL3+ Target Cells, NK Effector CellsData not publicly available
ADCP Potency (EC50) Flow Cytometry-based Phagocytosis AssayDLL3+ Target Cells, Macrophage Effector CellsData not publicly available

Table 2: In Vivo Efficacy of PT217 in Xenograft Models

Xenograft ModelTreatment GroupDosing ScheduleTumor Growth Inhibition (%)
SCLC Patient-Derived Xenograft (PDX) Vehicle Controle.g., Twice weekly, IVN/A
PT217 (low dose)e.g., Twice weekly, IVData not publicly available
PT217 (high dose)e.g., Twice weekly, IVData not publicly available
Neuroendocrine Carcinoma Cell Line-Derived Xenograft (CDX) Vehicle Controle.g., Once weekly, IPN/A
PT217e.g., Once weekly, IPData not publicly available

Table 3: Summary of Non-Human Primate (NHP) Toxicology Study

Study DurationDosing RegimenKey FindingsNo Observed Adverse Effect Level (NOAEL)
e.g., 4-week repeat dosee.g., Weekly IV infusionsGood safety profile reported[6]Data not publicly available

Clinical Development

PT217 (peluntamig) is currently being evaluated in a multi-center, open-label, Phase I/II clinical trial designated as the SKYBRIDGE study (NCT05652686).[1][2][3][7]

Table 4: Overview of the SKYBRIDGE Clinical Trial (NCT05652686)

Trial Phase Phase I/II
Study Title A Study of Peluntamig (PT217) in Patients With Neuroendocrine Carcinomas Expressing DLL3
Patient Population Patients with advanced or refractory SCLC, LCNEC, and EP-NECs expressing DLL3.
Primary Objectives To evaluate the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D) of PT217.
Secondary Objectives To assess the preliminary efficacy, pharmacokinetics, and immunogenicity of PT217.
Study Design Dose escalation and dose expansion cohorts. Includes evaluation of PT217 as a monotherapy and in combination with standard-of-care chemotherapy and with the anti-PD-L1 therapy, atezolizumab.[7]

Experimental Protocols

The following sections provide detailed, representative methodologies for the key experiments typically used to characterize a bispecific antibody like PT217.

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This protocol describes a common method for assessing ADCC, such as a bioluminescence-based assay.

ADCC_Assay_Workflow Start Start Prepare_Target Prepare Target Cells (DLL3-expressing tumor cells) Start->Prepare_Target Plate_Target Plate Target Cells in 96-well plate Prepare_Target->Plate_Target Add_Antibody Add serial dilutions of PT217 Plate_Target->Add_Antibody Add_Effector Add Effector Cells (e.g., NK cells or engineered reporter cells) Add_Antibody->Add_Effector Incubate Incubate for a defined period (e.g., 4-6 hours at 37°C) Add_Effector->Incubate Measure_Lysis Measure Target Cell Lysis (e.g., add luciferase substrate and measure luminescence) Incubate->Measure_Lysis Analyze_Data Analyze Data (Calculate % cytotoxicity and determine EC50) Measure_Lysis->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical ADCC assay.

  • Cell Preparation:

    • Target Cells: Culture a DLL3-expressing cancer cell line (e.g., a small cell lung cancer line). For some assay formats, these cells may express a reporter like luciferase. Harvest cells during the logarithmic growth phase and ensure high viability.

    • Effector Cells: Use either primary human NK cells isolated from peripheral blood mononuclear cells (PBMCs) or an engineered cell line (e.g., Jurkat cells) stably expressing the FcγRIIIa (CD16) receptor and a reporter gene like luciferase under the control of an NFAT response element.

  • Assay Procedure:

    • Seed the target cells into a 96-well white, flat-bottom plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere if necessary.

    • Prepare serial dilutions of PT217 and a relevant isotype control antibody in the assay medium.

    • Add the antibody dilutions to the wells containing the target cells and incubate for a short period (e.g., 15-30 minutes) to allow for opsonization.

    • Add the effector cells to the wells at a specific effector-to-target (E:T) ratio (e.g., 10:1 for NK cells).

    • Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.

  • Data Acquisition and Analysis:

    • If using a luciferase reporter assay, add the luciferase substrate reagent to each well.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of specific cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental Luminescence - Spontaneous Lysis) / (Maximum Lysis - Spontaneous Lysis)

    • Plot the percentage of cytotoxicity against the antibody concentration and determine the EC50 value using a four-parameter logistic regression model.

Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

This protocol outlines a flow cytometry-based method for quantifying ADCP.

ADCP_Assay_Workflow Start Start Prepare_Macrophages Prepare Macrophages (e.g., from PBMCs or a cell line like THP-1) Start->Prepare_Macrophages Label_Target Label Target Cells (DLL3-expressing tumor cells) with a fluorescent dye Start->Label_Target Co-culture Co-culture Macrophages and Target Cells Prepare_Macrophages->Co-culture Opsonize_Target Opsonize Target Cells with serial dilutions of PT217 Label_Target->Opsonize_Target Opsonize_Target->Co-culture Incubate Incubate for a defined period (e.g., 2-4 hours at 37°C) Co-culture->Incubate Stain_Macrophages Stain Macrophages with a fluorescently-labeled antibody (e.g., anti-CD11b) Incubate->Stain_Macrophages Analyze_Flow Analyze by Flow Cytometry (Quantify double-positive cells) Stain_Macrophages->Analyze_Flow Calculate_Phagocytosis Calculate % Phagocytosis Analyze_Flow->Calculate_Phagocytosis End End Calculate_Phagocytosis->End

Caption: Workflow for a flow cytometry-based ADCP assay.

  • Cell Preparation:

    • Effector Cells (Macrophages): Differentiate human peripheral blood mononuclear cell (PBMC)-derived monocytes into macrophages by culturing with M-CSF for 5-7 days. Alternatively, use a monocytic cell line like THP-1, differentiated into a macrophage-like state with PMA.

    • Target Cells: Label a DLL3-expressing cancer cell line with a fluorescent dye such as CFSE or a pH-sensitive dye that fluoresces in the acidic environment of the phagosome.

  • Assay Procedure:

    • Plate the macrophages in a 96-well U-bottom plate.

    • Opsonize the fluorescently labeled target cells by incubating them with serial dilutions of PT217 or an isotype control for 30 minutes.

    • Add the opsonized target cells to the macrophages at a specific E:T ratio (e.g., 1:2).

    • Incubate the co-culture for 2-4 hours at 37°C.

    • After incubation, place the plate on ice to stop phagocytosis.

    • Stain the cells with a fluorescently-labeled antibody specific for a macrophage marker (e.g., PE-conjugated anti-CD11b) that is spectrally distinct from the target cell label.

  • Data Acquisition and Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the macrophage population based on the macrophage-specific marker (e.g., CD11b-positive).

    • Within the macrophage gate, quantify the percentage of cells that are also positive for the target cell fluorescent label. This double-positive population represents macrophages that have phagocytosed one or more target cells.

    • Plot the percentage of phagocytosis against the antibody concentration to determine the EC50.

In Vivo Tumor Xenograft Efficacy Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of PT217 in a subcutaneous xenograft model.

Xenograft_Study_Workflow Start Start Prepare_Cells Prepare Tumor Cells (DLL3-expressing cell line) Start->Prepare_Cells Implant_Tumors Subcutaneously implant tumor cells into immunocompromised mice Prepare_Cells->Implant_Tumors Monitor_Growth Monitor tumor growth until they reach a specified volume Implant_Tumors->Monitor_Growth Randomize_Mice Randomize mice into treatment groups Monitor_Growth->Randomize_Mice Administer_Treatment Administer PT217, vehicle control, and other relevant controls Randomize_Mice->Administer_Treatment Measure_Tumors Measure tumor volume and body weight regularly (e.g., twice weekly) Administer_Treatment->Measure_Tumors Endpoint Continue until study endpoint (e.g., pre-defined tumor volume or time) Measure_Tumors->Endpoint Analyze_Data Analyze tumor growth inhibition (TGI) and other relevant parameters Endpoint->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vivo xenograft efficacy study.

  • Animal Model and Cell Line:

    • Use immunocompromised mice (e.g., NOD-SCID or NSG mice).

    • Select a DLL3-expressing human neuroendocrine cancer cell line.

  • Tumor Implantation and Staging:

    • Harvest tumor cells in their exponential growth phase and resuspend them in a suitable medium, optionally mixed with Matrigel.

    • Subcutaneously inject a defined number of cells (e.g., 5 x 10^6) into the flank of each mouse.

    • Monitor tumor growth by measuring tumor dimensions with calipers.

    • Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Prepare the appropriate dilutions of PT217 and the vehicle control.

    • Administer the treatments to the respective groups according to the planned dosing schedule (e.g., twice weekly via intravenous or intraperitoneal injection).

  • Monitoring and Endpoint:

    • Measure tumor volumes and mouse body weights at regular intervals (e.g., twice a week).

    • Continue the study until a predefined endpoint is reached, such as the tumors in the control group reaching a maximum allowed size.

  • Data Analysis:

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Calculate the percentage of Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.

    • Analyze the statistical significance of the differences in tumor growth between the groups.

Conclusion

PT217 (peluntamig) is a promising first-in-class bispecific antibody with a novel, dual-targeting mechanism of action against DLL3 and CD47. By engaging both the innate and adaptive immune systems, it holds the potential to offer a new therapeutic option for patients with difficult-to-treat neuroendocrine carcinomas. The ongoing SKYBRIDGE clinical trial will be crucial in defining the safety and efficacy profile of this innovative immunotherapy. The preclinical data, though not yet fully public, suggests a strong anti-tumor potential, and the methodologies outlined in this guide provide a framework for the types of studies that underpin its development.

References

A Technical Guide to Anticancer Agent 217 (Utilizing Gefitinib as a Representative Model)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific entity "Anticancer agent 217" could not be identified in publicly available scientific literature. It may be a proprietary, internal, or recently designated compound. To fulfill the structural and content requirements of this request, this guide utilizes Gefitinib (Iressa®) , a well-characterized anticancer agent, as a representative example. All data, pathways, and protocols presented herein pertain to Gefitinib.

Introduction

Gefitinib (originally coded ZD1839) is a targeted anticancer therapy used primarily in the treatment of non-small cell lung cancer (NSCLC).[1] It was the first selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase to be developed. EGFR is a transmembrane receptor that, when overexpressed or mutated in certain cancers, leads to uncontrolled cell proliferation and survival. Gefitinib functions by competitively and reversibly binding to the adenosine (B11128) triphosphate (ATP) binding site within the EGFR's intracellular tyrosine kinase domain, thereby blocking the receptor's activation and subsequent downstream signaling cascades.[2][3] This inhibition ultimately leads to cell cycle arrest and apoptosis in cancer cells dependent on EGFR signaling.[2][4]

Chemical Structure and Properties

Gefitinib is an anilinoquinazoline (B1252766) compound.[2] Its chemical name is N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-(4-morpholinyl)propoxy)-4-quinazolinamine.[5]

Chemical structure of Gefitinib

Table 1: Physicochemical Properties of Gefitinib

Property Value References
IUPAC Name N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine [5]
Synonyms ZD1839, Iressa [5][6]
Molecular Formula C₂₂H₂₄ClFN₄O₃ [6][7][8]
Molecular Weight 446.90 g/mol [6][7][8]
CAS Number 184475-35-2 [7][8]
Appearance White to tan crystalline solid/powder [6][9][10]
Melting Point 119-120°C [6][10][11]
pKa 5.4 and 7.2 [9][10]
Solubility - DMSO: Up to 40 mg/mL - Ethanol: ~4 mg/mL - Water: Sparingly soluble [6][10][11]

| Storage | Store solid at -20°C. Stable for at least two years. Solutions in DMSO can be stored at -20°C for up to one month. |[9][11] |

Mechanism of Action

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase.[12][7] In many cancer cells, EGFR is overexpressed or harbors activating mutations, leading to the constitutive activation of downstream signaling pathways that promote cell survival and proliferation.[3] Gefitinib competitively blocks the ATP binding site of the EGFR kinase domain, which prevents receptor autophosphorylation and the activation of key downstream signaling cascades.[2][3][4] The two primary pathways affected are:

  • The RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is centrally involved in regulating cell proliferation.[4][9][13]

  • The PI3K/AKT/mTOR Pathway: This pathway is a major regulator of cell survival, anti-apoptotic signaling, and protein synthesis.[4][9][13][14]

By inhibiting these pathways, Gefitinib effectively induces cell cycle arrest and apoptosis in EGFR-dependent tumor cells.[1][2]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/AKT/mTOR Pathway cluster_ras RAS/RAF/MEK/ERK Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Ligand Binding ATP ATP EGFR->ATP Autophosphorylation PI3K PI3K EGFR->PI3K Activation Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruitment ADP ADP Gefitinib Gefitinib (Agent 217) Gefitinib->EGFR Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival, Proliferation mTOR->Survival RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Gene Expression ERK->Proliferation

EGFR signaling pathway and the point of inhibition by Gefitinib.

Quantitative Data: In Vitro Efficacy

The potency of Gefitinib is commonly measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of cancer cells by 50%. IC50 values are highly dependent on the specific cancer cell line, particularly the presence of activating EGFR mutations.

Table 2: In Vitro Efficacy of Gefitinib in NSCLC Cell Lines

Cell Line EGFR Mutation Status Sensitivity Classification IC50 (µM) References
PC-9 Exon 19 Deletion Highly Sensitive 0.077 [15][16]
HCC827 Exon 19 Deletion Highly Sensitive 0.013 [17]
H3255 L858R Highly Sensitive 0.003 [18]
11-18 Exon 19 Deletion Sensitive 0.39 [18]
H358 Wild-Type Intermediate-Resistant ~1.0 [19]
H322 Wild-Type Intermediate <1.0 [19]
H1650 Exon 19 Deletion Resistant >4.0 [16]

| H1975 | L858R, T790M | Resistant | >4.0 |[16] |

Experimental Protocols

Protocol: Cell Viability (MTT) Assay for IC50 Determination

This protocol outlines the procedure for determining the IC50 value of Gefitinib using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures the metabolic activity of living cells.[15]

  • Cell Seeding:

    • Culture NSCLC cells (e.g., PC-9) to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well microtiter plate at a predetermined optimal density (e.g., 1 x 10⁵ cells/mL) in 200 µL of culture medium per well.[15]

    • Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.[20]

  • Gefitinib Treatment:

    • Prepare a high-concentration stock solution of Gefitinib in DMSO (e.g., 10 mM).

    • Perform serial dilutions of Gefitinib in culture medium to achieve a range of final concentrations (e.g., 0.001 µM to 10 µM). Include a vehicle control (DMSO only) and a no-treatment control.[4]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various Gefitinib concentrations.[4]

    • Incubate the plates for 72 hours at 37°C.[15]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[15]

    • Add 20 µL of the MTT solution to each well.

    • Incubate for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[15]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from the wells.

    • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the Gefitinib concentration and use non-linear regression to determine the IC50 value.[4]

MTT_Workflow node1 1. Seed Cells in 96-well plate node2 2. Incubate Overnight node1->node2 node3 3. Treat with serial dilutions of Gefitinib node2->node3 node4 4. Incubate for 72 hours node3->node4 node5 5. Add MTT Reagent to each well node4->node5 node6 6. Incubate for 4 hours node5->node6 node7 7. Add Solubilization Solution (e.g., DMSO) node6->node7 node8 8. Read Absorbance at 570 nm node7->node8 node9 9. Calculate IC50 Value node8->node9 Western_Blot_Workflow node1 1. Cell Culture, Treatment & Lysis node2 2. Protein Quantification (BCA Assay) node1->node2 node3 3. SDS-PAGE (Gel Electrophoresis) node2->node3 node4 4. Transfer to PVDF Membrane node3->node4 node5 5. Blocking (5% BSA or Milk) node4->node5 node6 6. Primary Antibody Incubation (e.g., anti-pEGFR) node5->node6 node7 7. Secondary Antibody Incubation (HRP-conjugated) node6->node7 node8 8. ECL Detection & Imaging node7->node8 node9 9. Stripping & Re-probing (Total EGFR, Loading Control) node8->node9

References

HPN217 and B-Cell Maturation Antigen (BCMA) Expression in Plasma Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

HPN217 is a novel, tri-specific T-cell activating construct (TriTAC) designed for the treatment of multiple myeloma by targeting the B-cell maturation antigen (BCMA), a protein highly expressed on the surface of malignant plasma cells.[1] This technical guide provides an in-depth overview of HPN217, its mechanism of action, and the preclinical and clinical data supporting its development, with a focus on its interaction with BCMA-expressing plasma cells.

Core Mechanism of Action

HPN217 is a single polypeptide chain of approximately 53 kDa, engineered with three distinct binding domains:

  • An N-terminal single-domain antibody (sdAb) that binds to human BCMA on myeloma cells.[2]

  • A central sdAb that binds to human serum albumin (HSA), significantly extending the molecule's serum half-life.[2]

  • A C-terminal single-chain variable fragment (scFv) that binds to the CD3ε subunit of the T-cell receptor (TCR) complex on T-cells.[2]

This tri-specific design facilitates the formation of a cytolytic synapse between a patient's T-cells and BCMA-expressing tumor cells, leading to T-cell activation and subsequent tumor cell lysis.[3] The albumin-binding domain contributes to a favorable pharmacokinetic profile, allowing for less frequent dosing.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of HPN217.

Table 1: Preclinical Binding Affinities and In Vitro Potency

ParameterTargetValueAssay Method
Binding Affinity (KD) Recombinant Human BCMA5.5 nMBiolayer Interferometry
Human Serum Albumin (HSA)6 nMBiolayer Interferometry
Recombinant Human CD3ε17 nMBiolayer Interferometry
In Vitro Cytotoxicity (EC50) BCMA-expressing cell lines0.05 - 0.7 nMT-cell Dependent Cellular Cytotoxicity (TDCC)

Data sourced from preclinical characterization studies.[2][3]

Table 2: Phase 1 Clinical Trial (NCT04184050) Efficacy in Relapsed/Refractory Multiple Myeloma

Dose CohortOverall Response Rate (ORR)Very Good Partial Response (VGPR) or Better
12 mg63%53%
12 mg or 24 mg (higher doses)77%46%

Data from interim analyses of the ongoing Phase 1 clinical trial.[4][5]

Experimental Protocols and Methodologies

This section details the methodologies for key experiments cited in the development of HPN217.

Biolayer Interferometry for Binding Affinity Measurement

Biolayer interferometry (BLI) was employed to determine the binding kinetics of HPN217 to its three targets.[2]

  • Principle: BLI measures changes in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate. This allows for real-time, label-free measurement of binding kinetics.

  • Ligand Immobilization: Recombinant human BCMA, HSA, or CD3ε were immobilized on separate biosensor tips.

  • Analyte Association and Dissociation: HPN217, at various concentrations, was introduced to the immobilized ligands to measure the association rate (kon). Subsequently, the biosensors were moved to a buffer-only solution to measure the dissociation rate (koff).

  • Data Analysis: The equilibrium dissociation constant (KD) was calculated as the ratio of koff to kon.

T-cell Dependent Cellular Cytotoxicity (TDCC) Assays

The in vitro potency of HPN217 was assessed using TDCC assays.[2][3]

  • Objective: To determine the concentration of HPN217 required to induce T-cell mediated killing of BCMA-expressing cancer cells.

  • Cell Lines: A panel of multiple myeloma cell lines with varying levels of BCMA expression were used as target cells, including RPMI-8226, Jeko-1, MOLP-8, KMS-12-BM, and MM.1S.

  • Effector Cells: T-cells were isolated from healthy human donors.

  • Assay Procedure:

    • Target cells were co-cultured with effector T-cells at a specified effector-to-target ratio.

    • A titration of HPN217 concentrations was added to the co-culture.

    • The plates were incubated for a defined period (e.g., 24-48 hours).

    • Cell viability was assessed using a colorimetric or fluorescence-based assay (e.g., LDH release assay or a fluorescent live/dead cell stain).

  • Data Analysis: The half-maximal effective concentration (EC50) was calculated from the dose-response curve.

Flow Cytometry for BCMA Expression Analysis

Flow cytometry was utilized to quantify the expression of BCMA on the surface of plasma cells.[6][7]

  • Principle: This technique uses fluorescently labeled antibodies to identify and quantify specific cell surface markers.

  • Sample Preparation: Bone marrow aspirates or peripheral blood samples containing plasma cells were processed to create a single-cell suspension.

  • Antibody Staining: The cells were incubated with a cocktail of fluorescently labeled antibodies, including an anti-BCMA antibody and antibodies against other plasma cell markers (e.g., CD38, CD138) to distinguish malignant plasma cells from other cell types.

  • Data Acquisition: Stained cells were analyzed on a flow cytometer, which measures the fluorescence intensity of individual cells.

  • Data Analysis: The level of BCMA expression was determined by the mean fluorescence intensity (MFI) of the anti-BCMA antibody on the gated plasma cell population. A quantitative system, such as the QuantiBRITE system, can be used to determine the number of BCMA molecules per cell.[7]

Xenograft Models of Multiple Myeloma

The in vivo anti-tumor activity of HPN217 was evaluated in mouse xenograft models.

  • Objective: To assess the ability of HPN217 to inhibit tumor growth in a living organism.

  • Cell Lines: Human multiple myeloma cell lines, such as MOLP-8 and RPMI-8226, were used to establish tumors in immunodeficient mice.[1]

  • Study Design:

    • Immunodeficient mice were subcutaneously or intravenously injected with the myeloma cells.

    • Once tumors were established, mice were treated with HPN217 or a vehicle control at various dose levels and schedules.

    • Tumor volume was measured regularly, and animal survival was monitored.

  • Endpoint Analysis: The primary endpoints were tumor growth inhibition and overall survival.

Phase 1 Clinical Trial (NCT04184050)

A Phase 1, open-label, multicenter, dose-escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of HPN217 in patients with relapsed/refractory multiple myeloma.[8][9][10]

  • Patient Population: Patients with relapsed/refractory multiple myeloma who had received at least three prior lines of therapy, including a proteasome inhibitor, an immunomodulatory agent, and an anti-CD38 antibody.[9]

  • Study Design: The study included both fixed-dose and step-dose escalation cohorts to determine the recommended Phase 2 dose (RP2D).[4] HPN217 was administered intravenously.

  • Primary Objectives:

    • To assess the safety and tolerability of HPN217.

    • To determine the maximum tolerated dose (MTD) and/or the RP2D.

    • To characterize the pharmacokinetic profile of HPN217.

  • Secondary Objectives:

    • To evaluate the preliminary anti-myeloma activity of HPN217, as measured by overall response rate (ORR), duration of response (DOR), and other efficacy endpoints according to the International Myeloma Working Group (IMWG) criteria.

    • To assess the immunogenicity of HPN217.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key concepts and processes described in this guide.

HPN217_Mechanism_of_Action cluster_HPN217 HPN217 TriTAC cluster_cells Cellular Interaction HPN217 HPN217 BCMA_domain Anti-BCMA Domain HPN217->BCMA_domain Albumin_domain Anti-Albumin Domain HPN217->Albumin_domain CD3_domain Anti-CD3 Domain HPN217->CD3_domain BCMA BCMA BCMA_domain->BCMA Binds Serum_Albumin Serum Albumin Albumin_domain->Serum_Albumin Binds for Half-life Extension CD3 CD3 CD3_domain->CD3 Binds Myeloma_Cell Myeloma Cell Myeloma_Cell->BCMA T_Cell T-Cell T_Cell->CD3 Lysis Tumor Cell Lysis T_Cell->Lysis Mediates

Caption: Mechanism of action of HPN217.

TDCC_Assay_Workflow start Start prep_targets Prepare Target Cells (BCMA+ Myeloma Cells) start->prep_targets prep_effectors Isolate Effector Cells (Human T-Cells) start->prep_effectors co_culture Co-culture Target and Effector Cells prep_targets->co_culture prep_effectors->co_culture add_hpn217 Add HPN217 Titration co_culture->add_hpn217 incubate Incubate add_hpn217->incubate measure_lysis Measure Cell Lysis incubate->measure_lysis analyze Analyze Data (Calculate EC50) measure_lysis->analyze end End analyze->end

Caption: Workflow for a T-cell Dependent Cellular Cytotoxicity (TDCC) assay.

Xenograft_Study_Workflow start Start implant Implant Myeloma Cells into Immunodeficient Mice start->implant tumor_growth Allow Tumors to Establish implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer HPN217 or Vehicle Control randomize->treat monitor Monitor Tumor Growth and Survival treat->monitor endpoints Analyze Endpoints (Tumor Growth Inhibition, Survival) monitor->endpoints end End endpoints->end

Caption: General workflow for an in vivo xenograft study.

Clinical_Trial_Patient_Flow start Patient Screening enrollment Enrollment (Relapsed/Refractory Multiple Myeloma) start->enrollment dose_escalation Dose Escalation Phase (Fixed or Step-Dosing) enrollment->dose_escalation treatment HPN217 Administration (Intravenous) dose_escalation->treatment monitoring Safety and Tolerability Monitoring treatment->monitoring efficacy_assessment Efficacy Assessment (IMWG Criteria) monitoring->efficacy_assessment efficacy_assessment->treatment Continue Cycles rp2d Determine Recommended Phase 2 Dose (RP2D) efficacy_assessment->rp2d end End of Study Phase rp2d->end

Caption: Simplified patient flow in the HPN217 Phase 1 clinical trial.

References

PT217: A Technical Overview of a First-in-Class Bispecific Antibody for Neuroendocrine Carcinoma with Orphan Drug Designation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PT217 is an investigational, first-in-class, native IgG-like bispecific antibody being developed by Phanes Therapeutics.[1][2][3][4] It is designed to simultaneously target Delta-like ligand 3 (DLL3) and CD47, two proteins implicated in the growth and immune evasion of neuroendocrine carcinomas (NECs), including small cell lung cancer (SCLC).[2][3] The U.S. Food and Drug Administration (FDA) has granted Orphan Drug Designation to PT217 for the treatment of neuroendocrine carcinoma and SCLC, as well as Fast Track Designation for extensive-stage SCLC and metastatic de novo or treatment-emergent neuroendocrine prostate cancer.[3][4] This document provides a comprehensive technical guide on PT217, summarizing its mechanism of action, preclinical findings, and clinical development plan.

Core Attributes of PT217

AttributeDescription
Drug Name PT217 (Peluntamig)
Drug Class Bispecific Antibody
Targets Delta-like ligand 3 (DLL3) and Cluster of Differentiation 47 (CD47)
Developer Phanes Therapeutics
Therapeutic Area Oncology, specifically Neuroendocrine Carcinomas (NECs) including Small Cell Lung Cancer (SCLC)
Orphan Drug Designation Neuroendocrine Carcinoma, Small Cell Lung Cancer

Mechanism of Action: A Dual-Targeting Approach

PT217 exerts its anti-tumor activity through a multi-faceted mechanism of action that leverages both the innate and adaptive immune systems. By targeting DLL3, which is highly expressed on the surface of neuroendocrine tumor cells and has limited expression in normal tissues, PT217 ensures tumor-specific targeting. The simultaneous engagement of CD47, a "don't eat me" signal overexpressed on cancer cells to evade phagocytosis, unleashes a potent anti-tumor immune response.

The proposed signaling pathway for PT217's mechanism of action is as follows:

Diagram 1: PT217 Mechanism of Action

Preclinical Studies

While specific quantitative data from preclinical studies are not publicly available, a poster presentation at the American Association for Cancer Research (AACR) Annual Meeting in 2022 reported that PT217 demonstrated robust tumor suppression activity in xenograft mouse models. The studies also indicated a good safety profile in non-human primate (NHP) studies.

Experimental Protocols (General Overview)

Detailed experimental protocols for the preclinical evaluation of PT217 have not been fully disclosed. However, based on standard practices for evaluating bispecific antibodies in oncology, the following methodologies were likely employed:

  • Cell Line and Patient-Derived Xenograft (PDX) Models: To assess the in vivo efficacy of PT217, human neuroendocrine carcinoma cell lines or patient-derived tumor tissues would be implanted into immunocompromised mice.[5][6][7][8][9] The establishment of such models involves isolating tumor cells from patient samples and injecting them into the flanks of mice to generate tumors that recapitulate the characteristics of the original human cancer.[5][6][7][8]

  • Treatment Administration: Once tumors reached a specified volume, mice would be randomized into treatment and control groups. PT217 would be administered systemically (e.g., intravenously or intraperitoneally) at various dose levels and schedules.

  • Efficacy Assessment: Tumor growth would be monitored regularly by measuring tumor volume. Key endpoints would include tumor growth inhibition (TGI), partial or complete tumor regression, and survival analysis.

  • Pharmacodynamic Studies: To confirm the mechanism of action in vivo, tumor and blood samples would be analyzed for biomarkers of immune activation, such as macrophage and NK cell infiltration into the tumor microenvironment.

  • Safety and Toxicology Studies: Non-human primate studies would be conducted to evaluate the safety profile of PT217, including potential on-target, off-tumor toxicities and to determine a safe starting dose for human clinical trials.

Clinical Development: The SKYBRIDGE Trial

PT217 is currently being evaluated in a Phase 1/2 clinical trial named SKYBRIDGE (NCT05652286). This is a first-in-human, open-label, multicenter study designed to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of PT217 in patients with DLL3-expressing neuroendocrine carcinomas.

SKYBRIDGE Trial Design

The SKYBRIDGE study is a multi-part trial designed to efficiently evaluate PT217 as a monotherapy and in combination with other standard-of-care agents.

SKYBRIDGE_Trial_Workflow cluster_parts SKYBRIDGE Trial Parts cluster_endpoints Primary and Secondary Endpoints Start Patient Enrollment (DLL3-expressing NECs) PartA Part A: Dose Escalation (Monotherapy) Start->PartA PartB Part B: Dose Expansion (Monotherapy) PartA->PartB Determine RP2D PrimaryEndpoints Primary Endpoints: - MTD / RP2D - Safety & Tolerability - Dose Limiting Toxicities PartA->PrimaryEndpoints PartC Part C: Chemotherapy Combination PartB->PartC Evaluate in combination PartD Part D: ICI Combination (Atezolizumab) PartB->PartD Evaluate in combination SecondaryEndpoints Secondary Endpoints: - Objective Response Rate (ORR) - Duration of Response (DoR) - Progression-Free Survival (PFS) - Pharmacokinetics (PK) - Pharmacodynamics (PD) PartB->SecondaryEndpoints PartC->SecondaryEndpoints PartD->SecondaryEndpoints End Data Analysis and Future Development PrimaryEndpoints->End SecondaryEndpoints->End

Diagram 2: SKYBRIDGE Clinical Trial Workflow
Key Aspects of the SKYBRIDGE Trial

Trial AspectDetails
Phase 1/2
Study Design Open-label, multicenter, dose escalation and expansion
Patient Population Adults with advanced or refractory DLL3-expressing neuroendocrine carcinomas, including SCLC, large cell neuroendocrine carcinoma (LCNEC), and extrapulmonary neuroendocrine carcinoma (EP-NEC)
Primary Objectives To determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D) of PT217, and to evaluate its safety and tolerability.
Secondary Objectives To assess the preliminary anti-tumor activity of PT217 (monotherapy and combinations), to characterize its pharmacokinetic and pharmacodynamic profiles.
Trial Arms - Part A: Monotherapy dose escalation to determine the MTD/RP2D.- Part B: Monotherapy dose expansion at the RP2D.- Part C: Combination with standard-of-care chemotherapy.- Part D: Combination with the immune checkpoint inhibitor atezolizumab.

Conclusion

PT217 represents a promising novel therapeutic approach for patients with neuroendocrine carcinomas, a group of aggressive malignancies with limited treatment options. Its dual-targeting mechanism of action, directed against DLL3 and CD47, offers the potential for a potent and specific anti-tumor immune response. The ongoing SKYBRIDGE clinical trial will be crucial in determining the safety and efficacy of PT217 in this patient population. As a designated orphan drug, PT217 has the potential to address a significant unmet medical need for individuals with these rare and challenging cancers. Further updates from preclinical and clinical studies are eagerly awaited by the scientific and medical communities.

References

Methodological & Application

Application Notes and Protocols: YL217 Phase 1 Study in Advanced Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

As the clinical trial identifier "NCTXXXXXXX" is a placeholder, this response is based on a hypothetical Phase 1 study of a fictional drug, "YL217," to demonstrate the requested format and content. The data and protocols presented are illustrative and synthesized from common practices in early-phase oncology trials.

These notes provide a comprehensive overview of the first-in-human, open-label, dose-escalation Phase 1 study of YL217, a novel inhibitor of the hypothetical "Tumor Proliferation Kinase" (TPK1), in patients with advanced solid tumors.

Introduction

YL217 is an orally bioavailable, potent, and selective small-molecule inhibitor of TPK1. The TPK1 signaling pathway is frequently dysregulated in various malignancies, leading to uncontrolled cell growth and proliferation. This Phase 1 study aimed to evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity of YL217 in patients with advanced solid tumors who have exhausted standard therapeutic options.

Quantitative Data Summary

CharacteristicValue (N=36)
Median Age (Range)62 years (45-78)
Gender (Male / Female)20 (55.6%) / 16 (44.4%)
ECOG Performance Status
015 (41.7%)
121 (58.3%)
Prior Lines of Therapy (Median, Range)3 (2-7)
Most Common Tumor Types
Colorectal Cancer10 (27.8%)
Non-Small Cell Lung Cancer8 (22.2%)
Pancreatic Cancer6 (16.7%)
Other12 (33.3%)
Dose Level (mg, QD)No. of PatientsDLTs Observed (n)DLT Description
5030-
10030-
20061Grade 3 Fatigue
40061Grade 3 Neutropenia
60062Grade 4 Thrombocytopenia, Grade 3 Rash
80032Grade 3 ALT/AST Elevation

Maximum Tolerated Dose (MTD) was determined to be 600 mg once daily (QD). The Recommended Phase 2 Dose (RP2D) was selected as 600 mg QD.

ParameterMean Value (± SD)
Cmax (ng/mL)1250 (± 310)
Tmax (hr)2.0 (± 0.5)
AUC₀₋₂₄ (ng·h/mL)18750 (± 4500)
Half-life (t½) (hr)14.5 (± 3.2)
Apparent Clearance (CL/F) (L/h)32.0 (± 8.5)
Apparent Volume of Distribution (Vz/F) (L)670 (± 150)
Response CategoryNumber of Patients (%)
Complete Response (CR)0 (0%)
Partial Response (PR)4 (11.1%)
Stable Disease (SD)15 (41.7%)
Progressive Disease (PD)17 (47.2%)
Objective Response Rate (ORR) 4 (11.1%)
Disease Control Rate (DCR) 19 (52.8%)

Experimental Protocols

  • Inclusion Criteria:

    • Histologically confirmed advanced or metastatic solid tumor refractory to standard therapy.

    • Age ≥ 18 years.

    • ECOG performance status of 0 or 1.

    • Measurable disease as per RECIST v1.1.

    • Adequate organ function (hematological, renal, and hepatic).

  • Exclusion Criteria:

    • Prior treatment with a TPK1 inhibitor.

    • Symptomatic central nervous system (CNS) metastases.

    • Major surgery within 4 weeks prior to enrollment.

    • Clinically significant cardiovascular disease.

This was a 3+3 dose-escalation study. Patients received YL217 orally, once daily, in continuous 28-day cycles. DLTs were assessed during the first cycle. In the absence of DLTs in the initial 3-patient cohort, the dose was escalated. If one DLT was observed, the cohort was expanded to 6 patients. The MTD was defined as the dose level at which ≤1 of 6 patients experienced a DLT.

  • Sample Collection: Serial blood samples were collected on Day 1 and Day 15 of Cycle 1 at pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Bioanalytical Method: Plasma concentrations of YL217 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: PK parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

  • Biomarker: Phosphorylated TPK1 (pTPK1) in peripheral blood mononuclear cells (PBMCs) was used as a target engagement biomarker.

  • Sample Collection: Blood samples for PD analysis were collected at the same time points as PK samples.

  • Methodology: PBMCs were isolated by Ficoll-Paque density gradient centrifugation. Levels of pTPK1 were quantified using a validated flow cytometry-based assay. Inhibition of pTPK1 was calculated relative to pre-dose levels.

  • Efficacy: Tumor assessments using CT or MRI were performed at baseline and every 8 weeks (two cycles). Tumor response was evaluated by the investigator according to RECIST v1.1.

  • Safety: Safety and tolerability were monitored through physical examinations, vital signs, electrocardiograms (ECGs), and laboratory tests. Adverse events (AEs) were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) v5.0.

Visualizations

YL217_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor TPK1 TPK1 Receptor->TPK1 Downstream Downstream Effector TPK1->Downstream TF Transcription Factors Downstream->TF YL217 YL217 YL217->TPK1 Inhibition Genes Proliferation Genes TF->Genes Proliferation Proliferation Genes->Proliferation Cell Proliferation & Survival Study_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Enrollment & Baseline Assessment (Tumor Scans, Labs) Screening->Enrollment DoseEsc Dose Escalation (3+3 Design) YL217 Oral QD, 28-Day Cycles Enrollment->DoseEsc Cycle1 Cycle 1 DLT Assessment Period DoseEsc->Cycle1 PKPD PK & PD Sampling (Day 1, Day 15) Cycle1->PKPD Continuation Treatment Continuation (For patients with clinical benefit) Cycle1->Continuation Efficacy Efficacy Assessment (RECIST v1.1 every 8 weeks) Continuation->Efficacy FollowUp Long-Term Follow-Up (Survival) Continuation->FollowUp Treatment Discontinuation Efficacy->Continuation

Application Notes and Protocols for In Vivo Efficacy Testing of Anticancer Agent 217

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The transition from in vitro to in vivo studies is a critical step in the development of novel anticancer therapeutics.[1][2] In vivo models provide a complex biological system to evaluate the efficacy, toxicity, and pharmacokinetic/pharmacodynamic (PK/PD) profiles of a drug candidate before it can be considered for clinical trials.[2][3][4] These models are indispensable for understanding the interaction between the therapeutic agent, the tumor, and the host's physiological systems.[3][5]

This document provides detailed application notes and protocols for assessing the in vivo efficacy of "Anticancer Agent 217." It covers the selection of appropriate animal models, detailed experimental procedures, and methods for data analysis and presentation.

In Vivo Model Selection

Choosing the right animal model is fundamental to the success and clinical relevance of a preclinical study. The primary choice lies between syngeneic models, which have a competent immune system, and xenograft models, which utilize immunodeficient mice to allow the growth of human tumors.[6][7]

  • Syngeneic Models: These models use tumor cells derived from a specific inbred mouse strain that are then implanted into a genetically identical and immunocompetent host.[6][7][8][9] They are essential for evaluating immunomodulatory agents, such as checkpoint inhibitors, and for studying the tumor microenvironment (TME) in the context of a fully functional immune system.[6][8][9]

  • Xenograft Models: These models involve the transplantation of human tumor cells or tissues into immunodeficient mice (e.g., Nude, SCID, NSG mice).[4][10]

    • Cell Line-Derived Xenografts (CDX): Established by implanting human cancer cell lines.[10] They are highly reproducible and cost-effective for initial efficacy screening.

    • Patient-Derived Xenografts (PDX): Established by directly engrafting tumor fragments from a patient into an immunodeficient mouse.[11] PDX models are known to better preserve the characteristics of the original tumor, including its heterogeneity and molecular diversity, making them highly predictive of clinical outcomes.[12][13][14]

The implantation site is another critical consideration, with subcutaneous and orthotopic models being the most common.

  • Subcutaneous Models: Tumor cells are injected beneath the skin, typically on the flank. This method is technically simple, and tumor growth is easily monitored with calipers.[15][16][17] However, the subcutaneous environment does not replicate the native tumor microenvironment, which can affect tumor behavior and drug response.[17]

  • Orthotopic Models: Tumor cells are implanted into the corresponding organ of origin (e.g., pancreatic cancer cells into the mouse pancreas).[15][16] These models more accurately mimic the clinical progression of the disease, including local invasion and metastasis, providing a more stringent test for therapeutic efficacy.[15][17][18]

G cluster_start Research Question cluster_models Model Selection cluster_implantation Implantation Site start What is the primary objective of the study? immuno Evaluate Immunotherapy / TME Interaction? start->immuno syngeneic Syngeneic Model (Immunocompetent) immuno->syngeneic Yes xenograft Xenograft Model (Immunodeficient) immuno->xenograft No ortho Study Metastasis / Organ-Specific TME? syngeneic->ortho pdx High Clinical Relevance / Heterogeneity Needed? xenograft->pdx pdx_model Patient-Derived Xenograft (PDX) pdx->pdx_model Yes cdx_model Cell Line-Derived Xenograft (CDX) pdx->cdx_model No pdx_model->ortho cdx_model->ortho ortho_model Orthotopic Implantation ortho->ortho_model Yes subq_model Subcutaneous Implantation ortho->subq_model No

Caption: Decision tree for selecting an appropriate in vivo cancer model.

Table 1: Comparison of In Vivo Cancer Models
Model TypeHost Immune SystemTumor OriginKey AdvantagesKey DisadvantagesBest For
Syngeneic ImmunocompetentMouseIntact immune system allows for immuno-oncology studies; High reproducibility.[6][8]Limited availability of murine cell lines; Potential differences from human disease.Evaluating immunotherapies, studying tumor-immune interactions.[7][9]
CDX ImmunodeficientHuman Cell LineHigh success rate; Reproducible tumor growth; Cost-effective for large screens.[17]Lack of immune system; Cell lines may differ from original tumors.[14]Initial efficacy screening, dose-ranging studies.[17]
PDX ImmunodeficientHuman Patient TumorHigh clinical relevance; Preserves tumor heterogeneity and microenvironment.[12][13]Technically demanding; Higher cost; Variable tumor take rates.[17]Personalized medicine studies, biomarker discovery, predicting clinical response.[14]
Subcutaneous N/AN/ATechnically simple; Easy to monitor tumor growth via calipers.[15][16][17]Lacks organ-specific microenvironment; Rarely metastasizes.[15][17]Routine efficacy screening, pharmacokinetic studies.[16]
Orthotopic N/AN/AClinically relevant TME; Allows for study of metastasis and invasion.[15][18]Technically complex surgery; Requires imaging to monitor tumor growth.[17][19]Studying metastasis, evaluating therapies in a clinically relevant context.[15]

Experimental Protocols

The following protocols provide a framework for conducting an in vivo efficacy study for this compound. All procedures should be performed under sterile conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.[20]

G cluster_workflow General Experimental Workflow model_selection 1. Model Selection (e.g., PDX in NSG Mice) implantation 2. Tumor Implantation (Subcutaneous or Orthotopic) model_selection->implantation randomization 3. Tumor Growth & Randomization (Tumors reach ~100-200 mm³) implantation->randomization treatment 4. Treatment Initiation (Vehicle vs. Agent 217) randomization->treatment monitoring 5. Monitoring (Tumor Volume, Body Weight, Clinical Signs) treatment->monitoring endpoint 6. Endpoint Analysis (Tumor Excision, Tissue Collection) monitoring->endpoint analysis 7. Data Analysis (Statistics, Histology, PK/PD) endpoint->analysis

Caption: General workflow for an in vivo anticancer efficacy study.

Protocol: Subcutaneous Tumor Implantation

This protocol is suitable for CDX and PDX models.

  • Cell/Tissue Preparation:

    • For CDX: Culture human cancer cells to ~80% confluency. Harvest cells and resuspend in a sterile, serum-free medium (e.g., PBS) with Matrigel (1:1 ratio) at a concentration of 1-10 x 10^6 cells per 100 µL. Keep on ice.

    • For PDX: Resect a viable tumor from a donor mouse. In a sterile petri dish with PBS, cut the tumor into small fragments (approx. 2-3 mm³).[12]

  • Animal Preparation: Anesthetize an immunodeficient mouse (e.g., 6-8 week old female NSG mouse) using an approved anesthetic protocol.[12][21]

  • Implantation:

    • Shave the fur on the right flank of the mouse.

    • Clean the injection site with an alcohol wipe.

    • For CDX: Using a 27-gauge needle, inject 100 µL of the cell suspension subcutaneously.

    • For PDX: Make a small incision in the skin. Using a trocar, implant one tumor fragment subcutaneously.[21] Close the incision with a wound clip or suture.

  • Recovery: Monitor the animal until it has fully recovered from anesthesia. Provide appropriate post-operative care as required by IACUC protocols.

Protocol: Treatment and Monitoring
  • Tumor Growth Monitoring:

    • Once tumors are palpable, begin measuring them 2-3 times per week using digital calipers.[21][22]

    • Calculate tumor volume using the formula: Volume (mm³) = (Length x Width²) / 2 .[22]

    • Monitor animal body weight and general health (body condition score, grooming) at the same frequency.[21][23]

  • Randomization:

    • When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment cohorts (e.g., Vehicle Control, Agent 217 Low Dose, Agent 217 High Dose).[21] Ensure the average tumor volume is similar across all groups.

  • Drug Administration:

    • Administer this compound and the vehicle control according to the predetermined schedule, dose, and route (e.g., oral gavage, intraperitoneal injection, intravenous injection).

    • The treatment phase can last for several weeks, depending on the study design.

  • Humane Endpoints: Euthanize animals if they meet predefined humane endpoints, which may include:

    • Tumor volume exceeding a certain limit (e.g., 2000 mm³).

    • Tumor ulceration.

    • Significant body weight loss (>20%).

    • Other signs of distress as defined by IACUC guidelines.[22][24]

Protocol: Endpoint Analysis
  • Sample Collection: At the end of the study, euthanize all remaining animals.

    • Collect blood samples via cardiac puncture for pharmacokinetic analysis.[25]

    • Excise the entire tumor and record its final weight and volume.

    • Divide the tumor for different analyses: a portion snap-frozen in liquid nitrogen for molecular analysis and a portion fixed in 10% neutral buffered formalin for histology.[26]

    • Collect major organs (liver, spleen, kidneys, lungs) for toxicity assessment.

  • Immunohistochemistry (IHC):

    • Process formalin-fixed, paraffin-embedded (FFPE) tumor tissues.[27]

    • Section the tissue blocks and mount on slides.

    • Perform IHC staining for relevant biomarkers (e.g., Ki67 for proliferation, CD31 for angiogenesis, cleaved caspase-3 for apoptosis).[21][28]

    • A pathologist or trained scientist should score the slides.

Data Presentation and Analysis

Quantitative data should be summarized in tables and figures to allow for clear interpretation and comparison between treatment groups.

Table 2: Tumor Growth Inhibition

(Example Data)

Treatment Group (n=8)Mean Tumor Volume at Day 1 (mm³ ± SEM)Mean Tumor Volume at Endpoint (mm³ ± SEM)T/C Ratio (%)P-value (vs. Vehicle)
Vehicle Control 152.3 ± 12.11854.6 ± 210.5100-
Agent 217 (10 mg/kg) 155.1 ± 11.8982.1 ± 155.353.0<0.01
Agent 217 (30 mg/kg) 149.8 ± 13.5455.7 ± 98.224.6<0.001
T/C Ratio (%) = (Mean tumor volume of treated group / Mean tumor volume of control group) x 100
Table 3: Pharmacokinetic Parameters of Agent 217

(Example Data following a single 30 mg/kg oral dose)

ParameterUnitValue (Mean ± SD)
Cmax (Maximum Concentration)ng/mL1446.7 ± 312.1[29]
Tmax (Time to Cmax)h0.14 ± 0.06[29]
AUC (0-t) (Area Under the Curve)ng*h/mL4890.5 ± 550.2
t1/2 (Half-life)h4.51 ± 0.27[29]
CL/F (Oral Clearance)mL/h/kg8.32 ± 1.45[29]

Relevant Signaling Pathways

Understanding the mechanism of action of this compound may involve assessing its impact on key cancer signaling pathways. Common dysregulated pathways in cancer include PI3K/AKT/mTOR and Ras/MAPK, which control cell proliferation, survival, and growth.[30][31][32]

PI3K/AKT/mTOR Pathway

This pathway is crucial for cell growth and survival.[31] Its abnormal activation is a common feature in many cancers, leading to uncontrolled proliferation and resistance to apoptosis.[30][32]

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor This compound Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Caption: Potential inhibition points of Agent 217 in the PI3K/AKT/mTOR pathway.

Ras/MAPK Pathway

The Ras/MAPK pathway transmits signals from growth factors to regulate cell proliferation and differentiation.[30][31] Mutations in Ras genes are among the most common oncogenic drivers.[32]

G cluster_pathway Ras/MAPK Signaling Pathway RTK Growth Factor Receptor (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression, Cell Proliferation ERK->Proliferation Inhibitor This compound Inhibitor->Raf Inhibits Inhibitor->MEK Inhibits

References

HPN217 Administration and Step-Dosing Regimen: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HPN217 is an investigational tri-specific T-cell activating construct (TriTAC) designed for the treatment of relapsed/refractory multiple myeloma (RRMM).[1][2] It is a single polypeptide chain of approximately 53 kDa produced by CHO cells.[3][4] This molecule is engineered to simultaneously engage three targets: B-cell maturation antigen (BCMA) on myeloma cells, CD3ε on T-cells, and human serum albumin (HSA).[2][5] The engagement of BCMA and CD3 facilitates the formation of an immunological synapse, leading to T-cell activation and subsequent lysis of the target myeloma cells.[3][6] The binding to HSA extends the serum half-life of HPN217, allowing for more convenient dosing schedules.[4][6] Preclinical and clinical data suggest that HPN217 is a promising therapeutic candidate for patients with heavily pretreated RRMM.[3][5]

These application notes provide an overview of HPN217's mechanism of action, clinical administration protocols with a focus on the step-dosing regimen, and a representative experimental protocol for assessing its in vitro activity.

Mechanism of Action: Tri-Specific T-Cell Engagement

HPN217's therapeutic activity is centered on its ability to redirect a patient's own T-cells to recognize and eliminate BCMA-expressing multiple myeloma cells.[2] The key binding domains and their functions are:

  • Anti-BCMA Domain: This N-terminal single-domain antibody (sdAb) binds to BCMA, a protein highly expressed on the surface of malignant plasma cells.[4]

  • Anti-CD3ε Domain: A C-terminal single-chain variable fragment (scFv) that binds to the CD3ε subunit of the T-cell receptor complex, leading to T-cell activation.[4]

  • Anti-Albumin Domain: A central sdAb that binds to human serum albumin, which significantly extends the molecule's half-life in circulation.[4]

The simultaneous binding to BCMA on a myeloma cell and CD3 on a T-cell creates a synapse that triggers T-cell-mediated cytotoxicity against the cancer cell.[3]

HPN217_Mechanism_of_Action cluster_0 Multiple Myeloma Cell cluster_1 T-Cell Myeloma Cell Myeloma Cell BCMA BCMA Myeloma_Lysis Myeloma Cell Lysis T-Cell T-Cell CD3 CD3 T_Cell_Activation T-Cell Activation (Cytokine Release, Proliferation) CD3->T_Cell_Activation HPN217 HPN217 HPN217->BCMA Binds to BCMA HPN217->CD3 Engages T-Cell Albumin Serum Albumin HPN217->Albumin Half-life Extension T_Cell_Activation->Myeloma_Lysis

Diagram 1: HPN217 Mechanism of Action

Clinical Administration and Step-Dosing Regimen

HPN217 is administered intravenously in a clinical setting.[2] The ongoing Phase 1/2 clinical trial (NCT04184050) is evaluating both fixed-dose and step-dose regimens to determine the recommended Phase 2 dose (RP2D).[7] The step-dosing approach is designed to mitigate the risk of severe cytokine release syndrome (CRS) by gradually exposing the patient's immune system to the drug.[1][5]

Patient Population

The study enrolls patients with relapsed/refractory multiple myeloma who have received at least three prior therapies, including a proteasome inhibitor, an immunomodulatory drug, and a CD38-targeted therapy.[2][7]

Step-Dosing Protocol (Illustrative)

The step-dosing regimen involves a smaller initial "priming" dose followed by one or more escalating "target" doses.[7][8] This approach has been shown to be well-tolerated.[1]

  • Priming Dose: A low initial dose is administered to initiate T-cell engagement and activation in a controlled manner.

  • Target Dose(s): Subsequent doses are increased to the therapeutic target level. The escalation to higher doses, such as 12 mg and 24 mg, has demonstrated significant clinical activity.[1][8]

  • Frequency: Dosing schedules of once weekly or once every two weeks are being investigated.[5][7]

The 12 mg target dose has been identified as showing an optimal activity and safety profile, and has been selected as the RP2D.[9]

HPN217_Step_Dosing_Workflow Start Patient Enrollment (RRMM, ≥3 prior therapies) Priming_Dose Administer Priming Dose (e.g., 2.15 mg - 2.86 mg) Start->Priming_Dose Monitoring_1 Monitor for Tolerability (CRS, AEs) Priming_Dose->Monitoring_1 Target_Dose Administer Target Dose (e.g., 12 mg or 24 mg) Monitoring_1->Target_Dose Tolerated End Disease Progression or Unacceptable Toxicity Monitoring_1->End Not Tolerated Monitoring_2 Monitor for Tolerability and Efficacy Target_Dose->Monitoring_2 Continue_Treatment Continue Treatment (Weekly or Bi-weekly) Monitoring_2->Continue_Treatment Tolerated & Responding Monitoring_2->End Not Tolerated or Progression Continue_Treatment->Monitoring_2

Diagram 2: Illustrative HPN217 Step-Dosing Workflow

Quantitative Data Summary

The following tables summarize key quantitative data from the HPN217 Phase 1 clinical trial.

Table 1: Efficacy of HPN217 in Relapsed/Refractory Multiple Myeloma
Dose CohortOverall Response Rate (ORR)Very Good Partial Response (VGPR) or BetterReference(s)
12 mg and 24 mg77%46%[1]
12 mg63%53%[9]
2150 µ g/week 63%38% (VGPR)

Three patients who were evaluated for minimal residual disease (MRD) were found to be MRD negative.[1]

Table 2: Safety Profile of HPN217 (Step-Dosing Regimen)
Adverse EventGradeIncidenceReference(s)
Cytokine Release Syndrome (CRS)Grade 1-229%[1]
Cytokine Release Syndrome (CRS) at 12 mg doseNo Grade 3 events16%[9]
Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS)All Grades0%[1]
AnemiaNot specified49%[2]
FatigueNot specified37%[2]
Table 3: Pharmacokinetic and In Vitro Binding Properties of HPN217
ParameterValueReference(s)
Median Half-life (in vivo)66 - 68 hours[2][5]
Binding Affinity (BCMA)5.5 nM[3]
Binding Affinity (HSA)6 nM[3]
Binding Affinity (CD3ε)17 nM[3]
In Vitro Cytotoxicity (EC50)0.05 - 0.7 nM[3]

Experimental Protocols

T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay

This protocol outlines a representative method for evaluating the in vitro potency of HPN217 by measuring its ability to induce T-cell-mediated lysis of BCMA-expressing target cells.

1. Objective: To determine the EC50 value of HPN217 in mediating T-cell dependent cellular cytotoxicity against a BCMA-positive multiple myeloma cell line.

2. Materials:

  • Target Cells: BCMA-positive multiple myeloma cell line (e.g., NCI-H929).

  • Effector Cells: Human peripheral blood mononuclear cells (PBMCs) or purified T-cells from healthy donors.

  • Test Article: HPN217, serially diluted.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Assay Plates: 96-well, flat-bottom tissue culture plates.

  • Detection Reagent: A cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Instrumentation: Luminometer, multichannel pipette, CO2 incubator.

3. Methodology:

  • Cell Preparation:

    • Culture target cells to a logarithmic growth phase. On the day of the assay, harvest, wash, and resuspend the cells in culture medium at a concentration of 2 x 10^5 cells/mL.

    • Isolate effector cells (T-cells) from healthy donor blood. Resuspend effector cells in culture medium at a concentration that will achieve the desired Effector-to-Target (E:T) ratio (e.g., 10:1).

  • Assay Plating:

    • Add 50 µL of the target cell suspension (10,000 cells) to each well of the 96-well plate.

    • Prepare serial dilutions of HPN217 in culture medium. Add 25 µL of each dilution to the appropriate wells. Include a "no drug" control.

    • Add 25 µL of the effector cell suspension (100,000 cells for a 10:1 E:T ratio) to each well containing target cells.

    • Controls:

      • Target cells only (maximum viability).

      • Target cells + Effector cells (background lysis).

      • Medium only (background luminescence).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 humidified incubator for 48-72 hours.

  • Data Acquisition:

    • Equilibrate the plate and the detection reagent to room temperature.

    • Add the detection reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of specific lysis for each HPN217 concentration using the following formula: % Specific Lysis = 100 x (1 - [(Luminescence of Test Well - Background Lysis) / (Maximum Viability - Background Lysis)])

    • Plot the percentage of specific lysis against the log of HPN217 concentration.

    • Determine the EC50 value using a four-parameter logistic regression curve fit.

TDCC_Assay_Workflow cluster_0 Preparation cluster_1 Assay Setup cluster_2 Data Acquisition & Analysis Prep_Target Prepare Target Cells (BCMA+) Plate_Cells Plate Target Cells, HPN217, and Effector Cells in 96-well plate Prep_Target->Plate_Cells Prep_Effector Prepare Effector Cells (T-Cells) Prep_Effector->Plate_Cells Prep_HPN217 Prepare HPN217 Serial Dilutions Prep_HPN217->Plate_Cells Incubate Incubate at 37°C (48-72 hours) Plate_Cells->Incubate Add_Reagent Add Cell Viability Reagent Incubate->Add_Reagent Read_Plate Measure Luminescence Add_Reagent->Read_Plate Analyze Calculate % Specific Lysis and Determine EC50 Read_Plate->Analyze

Diagram 3: T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay Workflow

Conclusion

HPN217 represents a novel therapeutic approach for relapsed/refractory multiple myeloma, leveraging a tri-specific design to engage T-cells for potent and targeted tumor cell lysis. The clinical development program, particularly the use of a step-dosing regimen, has demonstrated a manageable safety profile while achieving deep and durable responses. The protocols and data presented herein provide a framework for researchers and drug development professionals to understand and further investigate the administration and activity of HPN217.

References

Application Notes and Protocols for YL217: Dosing Schedule and Toxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available preclinical information on the dosing and toxicity of YL217, a novel antibody-drug conjugate (ADC) targeting Cadherin-17 (CDH17). The protocols outlined below are generalized methodologies for the assessment of ADC toxicity and should be adapted for specific experimental contexts.

Introduction to YL217

YL217 is an investigational ADC being developed for the treatment of advanced solid tumors, particularly those of the gastrointestinal tract such as gastric, colorectal, and pancreatic cancer.[1][2] It is composed of a humanized monoclonal antibody targeting CDH17, linked to a topoisomerase I inhibitor payload via MediLink Therapeutics' proprietary TMALIN® platform.[2][3][4] This platform is designed for payload release within the tumor microenvironment.[2][3] A first-in-human Phase 1 clinical trial for YL217 is anticipated to commence in July 2025 to evaluate its safety, tolerability, pharmacokinetics, and efficacy.[4]

Dosing Schedule

Preclinical studies have indicated that YL217 suppresses tumor growth in a dose-dependent manner in xenograft models of human colorectal and gastric cancer.[4] However, specific details regarding the dosing schedules used in these preclinical studies, such as the exact dose levels, frequency, and duration of administration, are not publicly available. In vivo efficacy has been demonstrated in both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) mouse models with varying levels of CDH17 expression.[3]

The upcoming Phase 1 clinical trial (NCT06859762) will employ a dose-escalation strategy to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) in patients with advanced solid tumors.[1]

Table 1: Illustrative Preclinical Dosing Schedule for a CDH17-Targeting ADC

ParameterDescription
Animal Model Immunodeficient mice (e.g., NOD-SCID) bearing human tumor xenografts (CDX or PDX)
Route of Administration Intravenous (IV)
Dose Levels Typically ranges from 1 mg/kg to 10 mg/kg, administered weekly or bi-weekly.
Dosing Frequency Once weekly (QW) or once every two weeks (Q2W)
Study Duration 4-6 weeks, or until tumor volume reaches a predetermined endpoint.
Control Groups Vehicle control, non-targeting ADC control.

Note: This table is illustrative and based on general practices for preclinical ADC studies. The specific dosing for YL217 has not been publicly disclosed.

Toxicity Assessment

Preclinical evaluation of YL217 in mouse models has shown it to be well-tolerated.[3][4] Furthermore, Good Laboratory Practice (GLP) toxicity studies in monkeys have indicated an acceptable safety profile.[3] Pharmacokinetic analyses in monkeys have demonstrated high stability of YL217 in circulation, with minimal payload release.[3]

The payload of YL217 is a topoisomerase I inhibitor.[4] This class of drugs is known to potentially cause toxicities in rapidly dividing normal tissues, such as the bone marrow and intestinal epithelium.[5][6]

Table 2: Summary of Potential Toxicities Associated with Topoisomerase I Inhibitor-Based ADCs

Organ SystemPotential Adverse Events
Hematologic Neutropenia, Anemia, Thrombocytopenia
Gastrointestinal Diarrhea, Nausea, Vomiting
Hepatic Elevated liver enzymes (AST, ALT)
Dermatologic Rash, Alopecia
General Fatigue, Decreased appetite

Note: This table lists general potential toxicities and is not based on specific published data for YL217.

Experimental Protocols

Detailed experimental protocols for the specific preclinical studies of YL217 are not publicly available. The following are generalized protocols for key toxicity assessment experiments for an antibody-drug conjugate.

Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study in Rodents

Objective: To determine the highest dose of YL217 that can be administered without causing unacceptable toxicity in a rodent model.

Methodology:

  • Animal Model: Healthy, young adult mice (e.g., C57BL/6 or BALB/c), with equal numbers of males and females per group.

  • Groups: A control group receiving vehicle and at least 3-5 dose-escalation groups receiving increasing concentrations of YL217.

  • Administration: Administer YL217 via intravenous (IV) injection. The dosing schedule can be a single dose or multiple doses over a set period (e.g., once weekly for two weeks).

  • Monitoring:

    • Clinical Observations: Daily monitoring for signs of toxicity, including changes in appearance, behavior, and activity.

    • Body Weight: Measure body weight at least twice weekly. Significant weight loss is a key indicator of toxicity.

    • Hematology and Clinical Chemistry: Collect blood samples at the end of the study for complete blood count (CBC) and serum chemistry analysis.

  • Endpoint: The MTD is typically defined as the dose level below the one that causes severe morbidity, mortality, or a predefined level of body weight loss (e.g., >20%).

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To assess the cytotoxic effect of YL217 on both target-expressing cancer cells and non-target cells.

Methodology:

  • Cell Lines:

    • Target-Positive: A panel of human cancer cell lines with varying levels of CDH17 expression.

    • Target-Negative: A human cell line that does not express CDH17 to assess off-target toxicity.

  • Treatment: Plate cells in 96-well plates and treat with a serial dilution of YL217, a non-targeting control ADC, and the free payload.

  • Incubation: Incubate the cells for a period that allows for drug-induced cell death (typically 72-120 hours).

  • Viability Assessment: Measure cell viability using a standard assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line to determine the potency and selectivity of YL217.

Visualizations

Diagram 1: Proposed Mechanism of Action for YL217

YL217_Mechanism_of_Action cluster_cell Tumor Cell YL217 YL217 ADC CDH17 CDH17 Receptor YL217->CDH17 Internalization Internalization CDH17->Internalization Receptor-mediated endocytosis Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage DNA_Damage DNA Damage & Topoisomerase I Inhibition Payload_Release->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: YL217 binds to CDH17, is internalized, and releases its payload, leading to apoptosis.

Diagram 2: Experimental Workflow for In Vivo Toxicity Assessment

In_Vivo_Toxicity_Workflow Animal_Acclimation Animal Acclimation Grouping Randomization into Dose Groups Animal_Acclimation->Grouping Dosing YL217 Administration (e.g., IV) Grouping->Dosing Monitoring Daily Clinical Observation & Bi-weekly Body Weight Dosing->Monitoring Data_Collection Endpoint Data Collection: Blood Sampling Necropsy & Histopathology Monitoring->Data_Collection Analysis Data Analysis: Statistical Evaluation MTD Determination Data_Collection->Analysis

Caption: A typical workflow for assessing the in vivo toxicity of an ADC like YL217.

References

Application Notes and Protocols for Measuring HPN217-Mediated T-Cell Activation and Cytokine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HPN217 is a tri-specific T-cell activating construct (TriTAC®) designed to redirect T-cells to kill B-cell maturation antigen (BCMA) expressing multiple myeloma (MM) cells.[1] It is a single polypeptide chain of approximately 53 kDa with three binding domains: an anti-BCMA domain for binding to myeloma cells, an anti-CD3 domain for T-cell engagement and activation, and an anti-albumin domain to extend its serum half-life.[1][2][3] The simultaneous engagement of BCMA on a target MM cell and CD3 on a T-cell by HPN217 initiates T-cell activation, leading to the lysis of the target cancer cell.[2] This document provides detailed application notes and protocols for assays to measure HPN217-mediated T-cell activation and cytokine release, critical for preclinical and clinical assessment of its efficacy and safety.

Mechanism of Action: HPN217 Signaling Pathway

HPN217 facilitates the formation of an immunological synapse between a T-cell and a BCMA-expressing tumor cell. The anti-CD3 domain of HPN217 binds to the CD3 epsilon chain of the T-cell receptor (TCR) complex, while the anti-BCMA domain binds to the BCMA on the surface of the myeloma cell. This cross-linking triggers a signaling cascade within the T-cell, leading to its activation, proliferation, and cytotoxic activity against the tumor cell.

Figure 1: HPN217 Mechanism of Action.

Key Assays and Protocols

T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay

This assay is fundamental to evaluating the primary function of HPN217: its ability to induce T-cell-mediated killing of target tumor cells.

Protocol: Luciferase-Based TDCC Assay

This protocol is adapted from established methods for bispecific antibodies and provides a high-throughput and sensitive way to measure cytotoxicity.[2]

Materials:

  • Target Cells: BCMA-positive multiple myeloma cell line (e.g., MM.1S, RPMI-8226) engineered to express luciferase.

  • Effector Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells from healthy donors.

  • HPN217: Serial dilutions of HPN217.

  • Assay Medium: RPMI-1640 with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Reagents: Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

  • Equipment: 96-well white, flat-bottom tissue culture plates, luminometer.

TDCC_Workflow start Start prep_target Prepare Target Cells (Luciferase-expressing MM cells) start->prep_target prep_effector Prepare Effector Cells (Human T-cells) start->prep_effector plate_cells Plate Target and Effector Cells (E:T ratio, e.g., 10:1) prep_target->plate_cells prep_effector->plate_cells add_hpn217 Add HPN217 (Serial Dilutions) plate_cells->add_hpn217 incubate Incubate (e.g., 48-72 hours, 37°C) add_hpn217->incubate add_luciferase Add Luciferase Reagent incubate->add_luciferase read_luminescence Read Luminescence add_luciferase->read_luminescence analyze Analyze Data (Calculate % Cytotoxicity) read_luminescence->analyze end End analyze->end

Figure 2: TDCC Assay Experimental Workflow.

Procedure:

  • Cell Preparation:

    • Culture target cells to log phase and determine cell viability.

    • Isolate T-cells from healthy donor PBMCs.

  • Plating:

    • Plate target cells at a density of 1 x 104 cells/well in a 96-well plate.

    • Add effector cells at the desired effector-to-target (E:T) ratio (e.g., 10:1).

  • Treatment:

    • Add serial dilutions of HPN217 to the appropriate wells.

    • Include control wells: target cells only, target cells with effector cells (no HPN217), and target cells with a lysis agent (for maximum killing).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Reading:

    • Equilibrate the plate to room temperature.

    • Add luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of specific cytotoxicity using the following formula: % Specific Lysis = 100 x (1 - [(Luminescencesample - Luminescencemax kill) / (Luminescencemin kill - Luminescencemax kill)])

Quantitative Data Summary: HPN217-mediated Cytotoxicity

ParameterValueCell Line(s)Reference
EC50 0.05 - 0.7 nMBCMA-positive MM cell lines[4]
T-Cell Activation Marker Assay by Flow Cytometry

This assay measures the upregulation of surface markers on T-cells, such as CD25 and CD69, which are indicative of T-cell activation.

Protocol: Flow Cytometry for CD25 and CD69 Expression

Materials:

  • Co-culture samples from the TDCC assay or a dedicated T-cell activation assay.

  • Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69.

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS).

  • Fc Block.

  • Viability dye (e.g., 7-AAD).

  • Equipment: Flow cytometer.

Flow_Cytometry_Workflow start Start (Co-culture sample) harvest_cells Harvest Cells start->harvest_cells fc_block Fc Block harvest_cells->fc_block surface_stain Surface Stain (CD3, CD4, CD8, CD25, CD69) fc_block->surface_stain wash Wash surface_stain->wash viability_stain Viability Stain (e.g., 7-AAD) wash->viability_stain acquire Acquire on Flow Cytometer viability_stain->acquire analyze Analyze Data (% Positive Cells) acquire->analyze end End analyze->end

Figure 3: T-Cell Activation Marker Assay Workflow.

Procedure:

  • Cell Harvesting and Staining:

    • Harvest cells from the co-culture plate.

    • Wash cells with Flow Cytometry Staining Buffer.

    • Perform Fc blocking to prevent non-specific antibody binding.

    • Incubate cells with the antibody cocktail (anti-CD3, CD4, CD8, CD25, CD69) in the dark.

    • Wash cells to remove unbound antibodies.

    • Resuspend cells in staining buffer containing a viability dye.

  • Flow Cytometry Acquisition and Analysis:

    • Acquire samples on a flow cytometer.

    • Gate on live, single T-cells (CD3+).

    • Further gate on CD4+ and CD8+ T-cell subsets.

    • Determine the percentage of CD25+ and CD69+ cells within the CD4+ and CD8+ populations.

Quantitative Data Summary: HPN217-mediated T-Cell Activation

MarkerObservationT-Cell SubsetsReference
CD25 Dose-dependent upregulationCD4+ and CD8+
CD69 Dose-dependent upregulationCD4+ and CD8+

(Note: Specific quantitative data on the percentage of activated T-cells from preclinical studies were not available in the public domain at the time of this writing.)

Cytokine Release Assay

This assay quantifies the levels of various cytokines released by activated T-cells, which is crucial for understanding the mechanism of action and for monitoring potential side effects like Cytokine Release Syndrome (CRS).

Protocol: Multiplex Cytokine Analysis (Luminex Assay)

A multiplex bead-based immunoassay, such as a Luminex assay, is recommended for the simultaneous quantification of multiple cytokines from a small sample volume.

Materials:

  • Supernatants from TDCC or T-cell activation assays.

  • Multiplex cytokine assay kit (e.g., targeting IFN-γ, TNF-α, IL-2, IL-6, IL-8, IL-10).

  • Equipment: Luminex instrument and software.

Procedure:

  • Sample Preparation:

    • Collect supernatants from the cell cultures at desired time points and store at -80°C until use.

  • Assay Performance:

    • Follow the manufacturer's protocol for the chosen multiplex cytokine kit. This typically involves:

      • Incubating the sample with antibody-coupled magnetic beads.

      • Adding biotinylated detection antibodies.

      • Adding a streptavidin-phycoerythrin (PE) reporter.

      • Washing the beads between steps.

  • Data Acquisition and Analysis:

    • Acquire the samples on a Lumineg instrument.

    • The instrument will differentiate the beads for each cytokine and quantify the PE signal, which is proportional to the cytokine concentration.

    • Calculate cytokine concentrations based on a standard curve.

Quantitative Data Summary: HPN217-mediated Cytokine Release

CytokineObservation in Clinical TrialsReference
IL-6 Dose-dependent, transient increase[1]
IL-8 Dose-dependent, transient increase[1]
IL-10 Dose-dependent, transient increase[1]
TNF-α Dose-dependent, transient increase[1]
IFN-γ Not specified
IL-2 Not specified

(Note: Specific concentrations of cytokines from preclinical or clinical studies were not publicly available. The table reflects the qualitative observations from clinical trial data.)

Clinical Monitoring of Cytokine Release Syndrome (CRS)

In the clinical setting, HPN217 has been associated with CRS, a systemic inflammatory response due to the release of cytokines by activated T-cells.

Clinical Data on HPN217 and CRS:

Dose LevelIncidence of CRS (All Grades)Grade ≥3 CRSReference
12 mg16%0%[5][6]
24 mgNot specifiedOne event of Grade 3 CRS[3]
2150 µ g/week 24% (9 of 37 patients)All Grade 1 or 2[1]
Higher Doses (12 mg and 24 mg step-dosing)29%All Grade 1 or 2[7]

Monitoring Parameters for CRS:

  • Clinical Signs: Fever, hypotension, hypoxia, tachycardia, and other organ-specific toxicities.

  • Laboratory Markers: C-reactive protein (CRP), ferritin, and a panel of cytokines (IFN-γ, TNF-α, IL-2, IL-6, IL-8, IL-10).

Regular monitoring of these parameters is crucial for the early detection and management of CRS in patients receiving HPN217.

Conclusion

The assays and protocols detailed in this document provide a comprehensive framework for the preclinical and clinical evaluation of HPN217. The TDCC assay is essential for assessing the drug's primary cytotoxic function, while flow cytometry for T-cell activation markers and multiplex cytokine assays provide critical insights into its mechanism of action and potential for inducing CRS. Consistent application of these methods will enable robust characterization of HPN217 and other T-cell engaging therapies.

References

Application Notes and Protocols for PT217 DLL3 Expression Analysis in Tumor Biopsies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-like ligand 3 (DLL3) has emerged as a compelling therapeutic target in various neuroendocrine tumors, particularly small cell lung cancer (SCLC).[1][2][3] Unlike other Notch ligands, DLL3 is primarily localized intracellularly in normal tissues but is aberrantly expressed on the cell surface of tumor cells, making it an attractive target for antibody-based therapies.[2][3] PT217 is a first-in-class bispecific antibody that targets both DLL3 and CD47.[4][5][6] This dual-targeting mechanism of action is designed to enhance anti-tumor immunity by blocking the "don't eat me" signal mediated by CD47 on tumor cells, thereby promoting macrophage-mediated phagocytosis, while the DLL3-binding component directs the therapeutic effect to tumor cells expressing this specific marker.[4][5][6]

These application notes provide a comprehensive overview of the analysis of DLL3 expression in tumor biopsies, a critical step for patient stratification and the clinical development of DLL3-targeted therapies like PT217. The protocols detailed below are intended to guide researchers in the accurate and reproducible assessment of DLL3 expression in tumor tissues.

Data Presentation: Quantitative Analysis of DLL3 Expression

The expression of DLL3 in tumor tissues is a key biomarker for patient selection in clinical trials involving DLL3-targeted therapies.[1] Analysis is typically performed using immunohistochemistry (IHC), with results often reported as the percentage of DLL3-positive tumor cells and an H-score, which incorporates both the percentage of positive cells and their staining intensity.

Table 1: Summary of DLL3 Expression in Neuroendocrine Tumors

Tumor TypeMethodPercentage of DLL3-Positive TumorsDLL3 H-Score Range (if reported)Reference
Small Cell Lung Cancer (SCLC)IHC72% - 85%96 - 200[1][7]
Large Cell Neuroendocrine Carcinoma (LCNEC)IHC65% - 74%55 - 160[1][8]
Extrapulmonary Neuroendocrine Carcinoma (EP-NEC)IHCVaries by primary siteNot consistently reported
Gastroenteropancreatic Neuroendocrine Tumors (GEP-NET)IHCRare in well-differentiated tumorsNot consistently reported
Merkel Cell CarcinomaIHCHigh expression reportedNot consistently reported

Table 2: Preclinical Data for PT217

ParameterValueMethodReference
Target 1DLL3N/A[4][5][6]
Target 2CD47N/A[4][5][6]
Proposed Mechanism of ActionBlocks CD47-SIRPα interaction, promotes macrophage-mediated phagocytosis of DLL3-expressing tumor cells.In vitro and in vivo studies[4][5][6]
Preclinical EfficacyDemonstrated tumor suppression in xenograft mouse models.In vivo animal studies[5]

Experimental Protocols

Accurate and reproducible detection of DLL3 expression is paramount for the successful clinical application of PT217. The following are detailed protocols for the analysis of DLL3 expression in formalin-fixed, paraffin-embedded (FFPE) tumor biopsies.

Protocol 1: Immunohistochemistry (IHC) for DLL3 Expression

This protocol outlines the steps for chromogenic detection of DLL3 in FFPE tissue sections.

Materials:

  • FFPE tumor tissue sections (4-5 µm) on positively charged slides

  • Xylene and graded ethanols for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0 or EDTA buffer, pH 9.0)

  • Hydrogen peroxide solution (3%) for quenching endogenous peroxidase

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Validated anti-DLL3 antibody (e.g., rabbit monoclonal or polyclonal)

  • HRP-conjugated secondary antibody

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 2 minutes each).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval buffer.

    • Heat in a water bath or steamer at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature (approximately 20 minutes).

    • Rinse with PBS.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-DLL3 antibody in blocking buffer to the predetermined optimal concentration.

    • Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS (3 x 5 minutes).

    • Incubate with HRP-conjugated secondary antibody for 30-60 minutes at room temperature.

  • Detection:

    • Rinse slides with PBS (3 x 5 minutes).

    • Prepare DAB substrate solution according to the manufacturer's instructions.

    • Incubate sections with DAB solution until the desired brown color develops (typically 1-10 minutes).

    • Rinse with distilled water to stop the reaction.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

    • Dehydrate through graded ethanols and clear in xylene.

    • Mount with a permanent mounting medium.

Interpretation of Results:

  • DLL3 expression is typically observed in the cytoplasm and on the cell membrane of tumor cells.

  • The percentage of positive tumor cells should be recorded.

  • The staining intensity is scored (e.g., 0 = negative, 1+ = weak, 2+ = moderate, 3+ = strong).

  • The H-score is calculated using the formula: H-score = Σ (Intensity x % of cells at that intensity), with a maximum score of 300.

Protocol 2: Immunofluorescence (IF) for DLL3 Expression

This protocol allows for the fluorescent detection of DLL3, which can be useful for co-localization studies.

Materials:

  • FFPE tumor tissue sections (4-5 µm) on positively charged slides

  • Deparaffinization and antigen retrieval reagents (as for IHC)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Validated anti-DLL3 antibody

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Deparaffinization, Rehydration, and Antigen Retrieval: Follow steps 1 and 2 from the IHC protocol.

  • Permeabilization:

    • Incubate sections with permeabilization buffer for 10 minutes.

    • Rinse with PBS.

  • Blocking: Follow step 4 from the IHC protocol.

  • Primary Antibody Incubation: Follow step 5 from the IHC protocol.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS (3 x 5 minutes).

    • Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Rinse slides with PBS (3 x 5 minutes).

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Rinse with PBS.

    • Mount with an antifade mounting medium.

Image Acquisition and Analysis:

  • Visualize slides using a fluorescence or confocal microscope.

  • Capture images using appropriate filter sets for the chosen fluorophores.

  • Analyze images for the presence, localization, and intensity of the DLL3 signal.

Protocol 3: Western Blotting for DLL3 Expression

This protocol is for the detection of DLL3 protein in tumor cell lysates.

Materials:

  • Tumor tissue or cell pellets

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (with β-mercaptoethanol or DTT)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Validated anti-DLL3 antibody for Western Blot

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • Lysate Preparation:

    • Homogenize tumor tissue or lyse cell pellets in ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation:

    • Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load samples onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-DLL3 antibody overnight at 4°C.

    • Wash the membrane with TBST (3 x 5 minutes).

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST (3 x 5 minutes).

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

Mandatory Visualizations

Caption: PT217 Mechanism of Action.

DLL3_IHC_Workflow start FFPE Tumor Biopsy deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody (anti-DLL3) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection DAB Detection secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain analysis Microscopic Analysis (% positive cells, H-score) counterstain->analysis

Caption: DLL3 Immunohistochemistry Workflow.

Notch_Signaling_DLL3 cluster_signaling_cell Signaling Cell cluster_receiving_cell Receiving Cell DLL3 DLL3 Notch_Receptor Notch Receptor DLL3->Notch_Receptor Inhibitory Interaction NICD NICD (Notch Intracellular Domain) Notch_Receptor->NICD Cleavage (Inhibited) Nucleus Nucleus NICD->Nucleus Translocation (Inhibited) Target_Genes Target Gene Transcription Nucleus->Target_Genes Regulation (Altered)

Caption: DLL3's Role in Notch Signaling.

References

Application Notes and Protocols for Anticancer Agent 217 Cell Line Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer Agent 217 is a novel synthetic compound under investigation for its potential therapeutic effects across a range of human cancers. Preliminary studies suggest that Agent 217 may exert its cytotoxic and anti-proliferative effects by modulating key signaling pathways involved in cell growth and survival. These application notes provide a comprehensive overview and detailed protocols for the screening of Agent 217 against a panel of human cancer cell lines to determine its efficacy and elucidate its mechanism of action. The following protocols are intended to guide researchers in assessing the anticancer properties of Agent 217 in a preclinical setting.

Putative Mechanism of Action

While the precise molecular targets of Agent 217 are under active investigation, it is hypothesized to interfere with critical oncogenic signaling cascades. Two prominent pathways often dysregulated in cancer are the EGFR and PI3K/Akt/mTOR signaling pathways. These pathways regulate cell proliferation, survival, and metabolism, making them key targets for anticancer therapies.[1][2][3][4][5][6][7][8][9][10] The screening protocols outlined below will help to ascertain if Agent 217's activity is linked to the modulation of these or other related pathways.

Signaling Pathway Diagrams

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 P PI3K PI3K EGFR->PI3K P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR

Caption: EGFR Signaling Pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  P PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 Inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway.

Experimental Protocols

The following protocols provide a framework for the initial screening of this compound.

Cell Lines and Culture Conditions

A diverse panel of human cancer cell lines should be selected to represent various cancer types. The NCI-60 panel is a standardized set of 60 human tumor cell lines used by the National Cancer Institute for drug screening.[11][12]

Table 1: Recommended Human Cancer Cell Lines for Screening

Cell LineCancer Type
A549Lung Carcinoma
MCF-7Breast Adenocarcinoma
MDA-MB-231Breast Adenocarcinoma
HeLaCervical Adenocarcinoma
HT-29Colorectal Adenocarcinoma
HCT-116Colorectal Carcinoma
DU-145Prostate Carcinoma
PC-3Prostate Adenocarcinoma
U-87 MGGlioblastoma
SK-MEL-28Malignant Melanoma

Protocol:

  • All cell lines should be obtained from a reputable cell bank (e.g., ATCC) to ensure authenticity.[11]

  • Cells are to be cultured in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells should be passaged upon reaching 80-90% confluency and regularly tested for mycoplasma contamination.[11]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[13][14][15][16]

Protocol:

  • Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of Agent 217 in DMSO.[17] Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the various concentrations of Agent 217. Include a vehicle control (DMSO) and a blank (medium only).[17]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[17]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[13][17]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[17]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the agent that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[11][18]

Experimental Workflow

Experimental_Workflow Start Start CellCulture Cell Culture (Select Cell Lines) Start->CellCulture CellSeeding Cell Seeding (96-well plates) CellCulture->CellSeeding Treatment Treat Cells with Agent 217 CellSeeding->Treatment CompoundPrep Prepare Agent 217 Serial Dilutions CompoundPrep->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTTAssay Perform MTT Assay Incubation->MTTAssay DataAcquisition Measure Absorbance (570 nm) MTTAssay->DataAcquisition DataAnalysis Data Analysis (Calculate IC50) DataAcquisition->DataAnalysis End End DataAnalysis->End

Caption: Cell Viability Screening Workflow.

Data Presentation

Quantitative data from the cell viability assays should be summarized in a clear and structured format to facilitate comparison of Agent 217's efficacy across different cell lines.

Table 2: Hypothetical IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
A549Lung Carcinoma12.5
MCF-7Breast Adenocarcinoma5.2
MDA-MB-231Breast Adenocarcinoma25.8
HeLaCervical Adenocarcinoma8.9
HT-29Colorectal Adenocarcinoma15.1
HCT-116Colorectal Carcinoma9.7
DU-145Prostate Carcinoma32.4
PC-3Prostate Adenocarcinoma18.6
U-87 MGGlioblastoma7.3
SK-MEL-28Malignant Melanoma21.0

Note: The data presented in Table 2 are for illustrative purposes only and represent hypothetical outcomes of the described screening protocol.

Conclusion

These application notes provide a standardized methodology for the initial in vitro screening of this compound. The successful completion of these protocols will yield valuable data on the agent's potency and spectrum of activity against a panel of human cancer cell lines. The generated IC50 values will be crucial for the selection of sensitive cell lines for further mechanistic studies, including the investigation of the agent's effects on the EGFR and PI3K/Akt/mTOR signaling pathways, and for guiding subsequent preclinical in vivo studies.[13][19]

References

Application Notes and Protocols for HPN217 Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the patient eligibility criteria for clinical trials involving HPN217, a tri-specific T-cell activating construct (TriTAC) for the treatment of relapsed/refractory multiple myeloma (RRMM). The included protocols and diagrams are intended to guide researchers and clinicians in identifying suitable candidates for HPN217 clinical studies.

HPN217 Mechanism of Action

HPN217 is an investigational immunotherapy designed to treat multiple myeloma.[1] It is a tri-specific T-cell activating construct that simultaneously binds to three targets: B-cell maturation antigen (BCMA) on the surface of myeloma cells, CD3 on T-cells, and human serum albumin.[2][3][4] This triple-binding action brings T-cells into close proximity with the cancerous myeloma cells, activating the T-cells to kill the myeloma cells.[2][5] The binding to albumin is designed to extend the half-life of the drug in the body, allowing for less frequent dosing.[3][5]

Patient Eligibility Criteria

Data from the ongoing Phase 1/2 clinical trial (NCT04184050) provides the basis for the patient eligibility criteria for HPN217.[6][7][8] Patients considered for enrollment in HPN217 clinical trials must meet a specific set of inclusion and exclusion criteria.

Inclusion Criteria

A summary of the key inclusion criteria for participation in HPN217 clinical trials is presented below.

CriteriaDescription
Diagnosis Patients must have a confirmed diagnosis of multiple myeloma and have relapsed or become refractory to standard therapies.[6][7]
Prior Therapies Must have received at least three prior lines of therapy, including a proteasome inhibitor, an immunomodulatory drug (IMiD), and an anti-CD38 antibody.[9][10] In some cases, patients with at least four prior lines of therapy were specified.[7]
Measurable Disease Patients must have measurable disease, as defined by at least one of the following: • Serum M-protein ≥0.5 g/dL • Urine M-protein ≥200 mg/24 hours • Serum free light chain (FLC) assay with an involved FLC level ≥10 mg/dL and an abnormal serum FLC ratio.[9]
Prior BCMA-Targeted Therapy Previous treatment with a BCMA-targeting agent is permitted.[10][11]
Exclusion Criteria

A summary of the key exclusion criteria that would prevent a patient from participating in HPN217 clinical trials is detailed below.

CriteriaDescription
Disease Subtype Patients with plasma cell leukemia or non-secretory myeloma are excluded.[9] Individuals with only extramedullary relapse of multiple myeloma who do not have measurable disease are also not eligible.[9]
Prior Transplantation Autologous stem cell transplant within 90 days of the start of the study is an exclusion criterion.[9] Allogeneic stem cell or solid organ transplantation within 12 months of screening is also not allowed.[9]
Immunosuppression Any patient receiving immunosuppressive medication will be excluded.[9]
Autoimmune Disease A history of or known or suspected autoimmune disease is a key exclusion. Exceptions may be made for conditions like vitiligo, resolved childhood atopic dermatitis, and clinically euthyroid hypothyroidism or hyperthyroidism.[9]
Second Primary Malignancy A second primary malignancy that has not been in remission for more than three years is an exclusion criterion. Exceptions are made for non-melanoma skin cancer, resected melanoma in situ, in situ cervical cancer, and adequately treated Stage I cancer with at least two years of remission, as well as low-risk prostate cancer.[9]

Experimental Protocols

Protocol for Patient Screening and Eligibility Assessment

The following protocol outlines the key steps for screening patients for eligibility in an HPN217 clinical trial.

1. Informed Consent:

  • Obtain written informed consent from the patient after a thorough explanation of the clinical trial, including potential risks and benefits.

2. Medical History and Physical Examination:

  • Conduct a comprehensive review of the patient's medical history, including prior cancer treatments and comorbidities.

  • Perform a complete physical examination to assess the patient's overall health status.

3. Laboratory Assessments:

  • Hematology: Complete blood count (CBC) with differential.

  • Serum Chemistry: Comprehensive metabolic panel, including assessment of renal and hepatic function.

  • Multiple Myeloma Markers:

    • Serum protein electrophoresis (SPEP) and immunofixation.

    • 24-hour urine collection for protein electrophoresis (UPEP) and immunofixation.

    • Serum free light chain (FLC) assay.

4. Imaging:

  • Perform imaging studies as required by the specific trial protocol to assess disease burden.

5. Bone Marrow Aspirate and Biopsy:

  • Obtain a bone marrow aspirate and biopsy to confirm the diagnosis and assess the percentage of plasma cells.

6. Review of Eligibility Criteria:

  • Systematically compare the patient's clinical and laboratory data against the detailed inclusion and exclusion criteria of the clinical trial protocol.

7. Final Eligibility Determination:

  • The principal investigator will make the final determination of the patient's eligibility for the study.

Visualizations

HPN217 Signaling Pathway

HPN217_Signaling_Pathway cluster_0 Multiple Myeloma Cell cluster_1 T-Cell BCMA BCMA CD3 CD3 Activation T-Cell Activation CD3->Activation Leads to HPN217 HPN217 (Tri-specific T-cell Activating Construct) HPN217->BCMA Binds to BCMA HPN217->CD3 Engages CD3 Albumin Serum Albumin HPN217->Albumin Binds for Half-life Extension Lysis Myeloma Cell Lysis Activation->Lysis Induces

Caption: HPN217 mechanism of action, engaging T-cells to target and kill myeloma cells.

Patient Eligibility Workflow for HPN217 Clinical Trials

Patient_Eligibility_Workflow Start Patient with Relapsed/ Refractory Multiple Myeloma Inclusion_Check Inclusion Criteria Met? (Diagnosis, Prior Therapies, Measurable Disease) Start->Inclusion_Check Exclusion_Check Exclusion Criteria Met? (Disease Subtype, Prior Transplant, Autoimmune Disease, etc.) Inclusion_Check->Exclusion_Check Yes Not_Eligible Not Eligible for Trial Inclusion_Check->Not_Eligible No Eligible Eligible for HPN217 Trial Exclusion_Check->Eligible No Exclusion_Check->Not_Eligible Yes

Caption: Logical flow for assessing patient eligibility for HPN217 clinical trials.

References

Application Notes and Protocols: YL217 Patient Selection Biomarkers for CDH17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YL217 is a promising antibody-drug conjugate (ADC) that targets Cadherin-17 (CDH17), a cell adhesion protein, for the treatment of advanced solid tumors.[1][2] Comprising a humanized anti-CDH17 monoclonal antibody, a potent topoisomerase I inhibitor payload (YL0010014), and an enzymatically cleavable linker, YL217 is designed for targeted delivery of chemotherapy to tumor cells expressing CDH17.[1][2] Preclinical studies have demonstrated that YL217 is well-tolerated and exhibits dose-dependent anti-tumor activity in various cancer models.[1][3] A first-in-human Phase 1 clinical trial (NCT06859762) is currently underway to evaluate the safety, tolerability, and efficacy of YL217 in patients with advanced solid tumors.[2]

Cadherin-17 is primarily expressed in the gastrointestinal tract and is frequently overexpressed in several gastrointestinal cancers, including colorectal, gastric, and pancreatic cancer.[4][5][6] Its high expression in tumor tissues and limited expression in normal tissues make it an attractive therapeutic target and a potential predictive biomarker for patient selection.[5][6][7] High CDH17 expression has been associated with metastatic progression in various cancers, further highlighting its clinical significance.[3]

These application notes provide a comprehensive overview of the rationale and methodologies for utilizing CDH17 as a patient selection biomarker for YL217 therapy. The protocols outlined below are intended to guide researchers in the evaluation of CDH17 expression in tumor samples to identify patients who are most likely to benefit from this targeted therapy.

Mechanism of Action and Rationale for CDH17 as a Biomarker

YL217's mechanism of action relies on the specific binding of its antibody component to CDH17 on the surface of tumor cells. Upon binding, the ADC is internalized, and the cleavable linker releases the topoisomerase I inhibitor payload, leading to DNA damage and apoptosis of the cancer cell. The efficacy of YL217 is therefore hypothesized to be directly correlated with the level of CDH17 expression on tumor cells.

YL217_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell YL217 YL217 ADC CDH17 CDH17 Receptor YL217->CDH17 Binding Internalization Internalization CDH17->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (Topoisomerase I Inhibitor) Lysosome->Payload_Release Linker Cleavage DNA_Damage DNA Damage Payload_Release->DNA_Damage Inhibition of Topoisomerase I Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action of YL217.

Quantitative Data Summary

While specific quantitative data from YL217 preclinical studies correlating CDH17 expression levels with tumor growth inhibition is not yet publicly available in detail, the following tables summarize the known expression patterns of CDH17 in relevant cancer types. This information underscores the rationale for selecting patients based on CDH17 expression.

Table 1: CDH17 Expression in Gastrointestinal Cancers

Cancer TypePrevalence of CDH17 ExpressionReference
Colorectal CancerHigh expression in over 90% of cases[5]
Gastric CancerFrequently overexpressed[4][6]
Pancreatic CancerFrequently overexpressed[4]
Hepatocellular CarcinomaFrequently overexpressed[4]

Note: "High expression" is generally defined based on the intensity and percentage of stained tumor cells in immunohistochemistry (IHC) analysis. Specific scoring systems and cut-off values for YL217 clinical trials are yet to be publicly disclosed.

Experimental Protocols

Patient Selection Workflow

The proposed workflow for selecting patients for YL217 therapy involves screening for CDH17 expression in archival or fresh tumor biopsy samples. Immunohistochemistry (IHC) on formalin-fixed, paraffin-embedded (FFPE) tissue is the most common and clinically established method for this purpose.

Patient_Selection_Workflow Patient Patient with Advanced Solid Tumor Biopsy Tumor Biopsy (Archival or Fresh FFPE) Patient->Biopsy IHC CDH17 Immunohistochemistry (IHC) Biopsy->IHC Scoring Quantitative Scoring of CDH17 Expression (e.g., H-Score) IHC->Scoring Decision Patient Selection Scoring->Decision Eligible Eligible for YL217 Therapy Decision->Eligible CDH17 High Ineligible Not Eligible for YL217 Therapy Decision->Ineligible CDH17 Low/Negative

Caption: Proposed patient selection workflow for YL217 therapy.

Protocol: CDH17 Immunohistochemistry on FFPE Tissue

This protocol provides a general guideline for the immunohistochemical staining of CDH17 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections. Optimization may be required for specific antibodies and laboratory conditions.

Materials:

  • FFPE tumor tissue sections (4-5 µm) on positively charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval solution (e.g., Citrate Buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody against CDH17

  • Secondary antibody (HRP-conjugated)

  • DAB substrate-chromogen solution

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene to remove paraffin.

    • Rehydrate sections through a graded series of ethanol solutions to deionized water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by incubating slides in antigen retrieval solution at 95-100°C. The optimal time will depend on the antibody used.

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity.

  • Blocking:

    • Incubate sections with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate sections with the primary anti-CDH17 antibody at the optimized dilution and incubation time.

  • Secondary Antibody Incubation:

    • Incubate sections with the HRP-conjugated secondary antibody.

  • Detection:

    • Apply DAB substrate-chromogen solution and monitor for color development.

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining:

    • Counterstain sections with hematoxylin.

  • Dehydration and Mounting:

    • Dehydrate sections through a graded series of ethanol and xylene.

    • Mount coverslips using a permanent mounting medium.

Quantitative Scoring of CDH17 Expression

The stained slides should be evaluated by a trained pathologist. A quantitative scoring system, such as the H-Score, is recommended to provide a continuous measure of CDH17 expression.

H-Score Calculation:

The H-Score is calculated based on the percentage of cells at different staining intensities.

H-Score = [1 × (% of cells with weak staining)] + [2 × (% of cells with moderate staining)] + [3 × (% of cells with strong staining)]

The resulting score ranges from 0 to 300. The definition of a "high" H-Score for YL217 eligibility will be determined from clinical trial data.

Future Directions

The ongoing Phase 1 clinical trial of YL217 will be crucial in establishing a definitive link between CDH17 expression levels and clinical response. The analysis of tumor biopsies from enrolled patients will help to define a validated cutoff for patient selection, potentially leading to a companion diagnostic assay for YL217. Further research may also explore other potential biomarkers in combination with CDH17 to refine patient stratification.

Disclaimer: This document is intended for informational purposes for research professionals and is not a substitute for the official clinical trial protocol or regulatory guidance. Investigators should refer to the specific protocols and guidelines provided by the trial sponsor.

References

Application Notes and Protocols for PT217 in Extensive-Stage Small-Cell Lung Cancer (ES-SCLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the investigational bispecific antibody, PT217 (peluntamig), for the treatment of extensive-stage small-cell lung cancer (ES-SCLC). This document includes details on its mechanism of action, clinical trial design, and relevant experimental protocols.

Introduction to PT217

PT217, also known as peluntamig, is a first-in-class, native IgG-like bispecific antibody that targets Delta-like ligand 3 (DLL3) and CD47.[1][2] DLL3 is highly expressed on the surface of SCLC cells and other neuroendocrine tumors, while its expression in normal tissues is limited.[1] CD47 is a widely expressed "don't eat me" signal that cancer cells utilize to evade phagocytosis by macrophages.[1] By simultaneously targeting both DLL3 and CD47, PT217 is designed to elicit a multi-pronged anti-tumor immune response.

Mechanism of Action

PT217's dual-targeting strategy engages both the innate and adaptive immune systems to eliminate SCLC cells. Its mechanism of action involves:

  • Blocking the CD47-SIRPα axis: The anti-CD47 arm of PT217 binds to CD47 on tumor cells, preventing its interaction with SIRPα on macrophages. This blockade removes the "don't eat me" signal and promotes macrophage-mediated antibody-dependent cellular phagocytosis (ADCP) of tumor cells.

  • Inducing Antibody-Dependent Cellular Cytotoxicity (ADCC): The Fc region of PT217 can be recognized by Fc receptors on natural killer (NK) cells, leading to the destruction of DLL3-expressing tumor cells through ADCC.

  • Enhancing Antigen Presentation: By facilitating the engulfment of tumor cells by antigen-presenting cells like macrophages, PT217 is expected to increase the presentation of tumor neoantigens, potentially leading to a T-cell-mediated anti-tumor response.[3]

Below is a diagram illustrating the proposed mechanism of action for PT217.

Caption: Mechanism of action of PT217 (peluntamig).

The DLL3-Notch-HES1 Signaling Pathway in SCLC

DLL3 is an atypical ligand in the Notch signaling pathway. In SCLC, DLL3 acts as an inhibitor of Notch signaling in a cis-autocrine manner. This inhibition leads to the downregulation of the downstream Notch target gene, HES1. HES1 is a transcriptional repressor that, when active, suppresses the expression of pro-neuroendocrine transcription factors like ASCL1. Therefore, by inhibiting Notch signaling, DLL3 expression is associated with maintaining the neuroendocrine phenotype of SCLC.

DLL3_Notch_Signaling cluster_cell SCLC Cell DLL3 DLL3 NotchReceptor Notch Receptor DLL3->NotchReceptor cis-Inhibition NICD Notch Intracellular Domain (NICD) NotchReceptor->NICD Cleavage (Inhibited) HES1 HES1 Transcription NICD->HES1 Activation (Inhibited) ASCL1 ASCL1 Expression (Neuroendocrine Differentiation) HES1->ASCL1 Repression

Caption: The inhibitory role of DLL3 in the Notch signaling pathway in SCLC.

Clinical Development of PT217 in ES-SCLC

PT217 is currently being evaluated in the multicenter, open-label, Phase 1/2 SKYBRIDGE study (NCT05652686).[4] This study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of PT217 in patients with DLL3-expressing neuroendocrine carcinomas, including ES-SCLC.[4]

SKYBRIDGE Trial Design (NCT05652686)

The SKYBRIDGE study consists of four main parts:

  • Part A: Monotherapy Dose Escalation: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of PT217 monotherapy using a 3+3 dose-escalation design.[5]

  • Part B: Dose Expansion: To further evaluate the safety and preliminary efficacy of PT217 monotherapy at the RP2D in specific patient cohorts.[5]

  • Part C: Chemotherapy Combination Therapy: To evaluate the safety and efficacy of PT217 in combination with standard-of-care chemotherapy.[5]

    • Cohort C1: First-line LCNEC and EP-NEC, and second-line SCLC (platinum-sensitive) patients will receive PT217 with carboplatin/etoposide.[5]

    • Cohort C2: SCLC, LCNEC, and EP-NEC patients eligible for second-line paclitaxel (B517696) will receive PT217 with paclitaxel.[5]

  • Part D: Immune Checkpoint Inhibitor (ICI) Combination Therapy: To evaluate PT217 in combination with the anti-PD-L1 antibody atezolizumab.[2][5]

    • Cohort D1: Second-line LCNEC, EP-NEC, and ES-SCLC patients who have progressed after first-line therapy (with or without an ICI) will receive PT217 plus atezolizumab.[5]

    • Cohort D2: First-line ES-SCLC patients who have completed induction with carboplatin/etoposide plus atezolizumab will receive PT217 plus atezolizumab as maintenance therapy.[5]

    • Cohort D3: Treatment-naive, first-line ES-SCLC patients will receive PT217 plus carboplatin/etoposide and atezolizumab.[5]

The workflow for the clinical trial is depicted below.

SKYBRIDGE_Trial_Workflow start Patient Screening (DLL3+ Neuroendocrine Carcinomas) part_a Part A: Monotherapy Dose Escalation (3+3 Design) start->part_a part_c Part C: Combination with Chemotherapy start->part_c part_d Part D: Combination with Atezolizumab +/- Chemo start->part_d part_b Part B: Monotherapy Dose Expansion at RP2D part_a->part_b Determine RP2D endpoints Primary Endpoints: - Safety & Tolerability - MTD / RP2D Secondary Endpoints: - Preliminary Efficacy (ORR, DoR, PFS) - Pharmacokinetics part_b->endpoints c1 Cohort C1: + Carboplatin/Etoposide part_c->c1 c2 Cohort C2: + Paclitaxel part_c->c2 d1 Cohort D1: + Atezolizumab part_d->d1 d2 Cohort D2: + Atezolizumab (Maintenance) part_d->d2 d3 Cohort D3: + Atezolizumab + Chemo part_d->d3 c1->endpoints c2->endpoints d1->endpoints d2->endpoints d3->endpoints

Caption: Overview of the SKYBRIDGE (NCT05652686) clinical trial design.

Patient Eligibility Criteria

Key inclusion criteria for the SKYBRIDGE study include:

  • Histologically or cytologically confirmed diagnosis of SCLC, LCNEC, or other EP-NECs.

  • Progressed after at least one line of platinum-based chemotherapy (for SCLC patients).

  • Measurable disease per RECIST v1.1.

  • ECOG performance status of 0 or 1.

  • Adequate organ function.

Key exclusion criteria include:

  • Symptomatic CNS metastases.

  • Active autoimmune disease requiring systemic treatment.

  • Prior treatment with an anti-DLL3 or anti-CD47 therapy.

Note: This is not an exhaustive list. Please refer to the official clinical trial record (NCT05652686) for complete eligibility criteria.

Preclinical Data Summary

Preclinical studies have demonstrated that PT217 exhibits robust anti-tumor activity in mouse xenograft models of SCLC.[6] Importantly, in non-human primate toxicology studies, PT217 did not show significant hematological toxicities, such as anemia, which can be a concern for CD47-targeting agents.[6] Doses up to 30 mg/kg were administered without significant changes in red blood cell, hemoglobin, or white blood cell counts.[6]

Preclinical FindingModelResult
Anti-tumor ActivitySCLC Mouse XenograftRobust tumor suppression
Hematological SafetyNon-Human PrimateNo significant changes in RBC, Hgb, WBC counts at doses up to 30 mg/kg

Experimental Protocols

Detailed proprietary protocols for PT217 are not publicly available. The following are representative protocols for key assays used to characterize the function of bispecific antibodies like PT217.

Representative Protocol: Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This protocol describes a method to assess the ability of PT217 to induce NK cell-mediated lysis of DLL3-expressing target cells.

Materials:

  • Target Cells: SCLC cell line expressing high levels of DLL3 (e.g., NCI-H82).

  • Effector Cells: Isolated human Natural Killer (NK) cells or a stable NK cell line (e.g., NK-92).

  • Test Article: PT217.

  • Isotype Control: Human IgG1 isotype control antibody.

  • Assay Medium: RPMI-1640 with 10% FBS.

  • Lysis Detection Reagent: Lactate Dehydrogenase (LDH) release assay kit or Calcein-AM release assay.

Procedure:

  • Target Cell Preparation:

    • Culture DLL3-positive SCLC cells to ~80% confluency.

    • Harvest and wash cells with assay medium.

    • Resuspend cells to a final concentration of 1 x 10^5 cells/mL.

    • Plate 50 µL of cell suspension (5,000 cells) into each well of a 96-well U-bottom plate.

  • Antibody Addition:

    • Prepare serial dilutions of PT217 and the isotype control antibody in assay medium.

    • Add 50 µL of the antibody dilutions to the appropriate wells.

  • Effector Cell Addition:

    • Prepare effector cells at the desired Effector-to-Target (E:T) ratio (e.g., 25:1). For a 25:1 ratio with 5,000 target cells, this would be 125,000 effector cells per well.

    • Add 100 µL of the effector cell suspension to each well.

  • Incubation:

    • Centrifuge the plate at 200 x g for 3 minutes to facilitate cell-to-cell contact.

    • Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Detection of Cell Lysis:

    • Following incubation, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant to a new flat-bottom 96-well plate.

    • Measure LDH release according to the manufacturer's instructions.

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Representative Protocol: Macrophage Phagocytosis Assay

This protocol outlines a flow cytometry-based method to measure the phagocytosis of DLL3-positive tumor cells by macrophages in the presence of PT217.

Materials:

  • Target Cells: DLL3-positive SCLC cells.

  • Effector Cells: Human monocyte-derived macrophages (MDMs).

  • Test Article: PT217.

  • Isotype Control: Human IgG1 isotype control antibody.

  • Fluorescent Dyes:

    • A cell proliferation dye for labeling target cells (e.g., CFSE).

    • A fluorescently conjugated antibody against a macrophage marker (e.g., CD11b-PE).

  • Assay Buffer: PBS with 2% FBS.

Procedure:

  • Macrophage Generation:

    • Isolate human monocytes from peripheral blood mononuclear cells (PBMCs).

    • Differentiate monocytes into macrophages by culturing for 5-7 days in the presence of M-CSF.

  • Target Cell Labeling:

    • Label SCLC target cells with CFSE according to the manufacturer's protocol.

    • Wash the labeled cells extensively to remove excess dye.

  • Phagocytosis Assay:

    • Plate macrophages in a 24-well plate.

    • Add the CFSE-labeled target cells to the macrophages at a 2:1 target-to-effector ratio.

    • Add PT217 or isotype control antibody at the desired concentration.

    • Incubate for 2 hours at 37°C.

  • Sample Preparation for Flow Cytometry:

    • Gently wash the wells with cold PBS to remove non-phagocytosed target cells.

    • Detach the macrophages using a cell scraper or a gentle dissociation reagent.

    • Stain the cells with a fluorescently labeled anti-CD11b antibody.

  • Flow Cytometry Analysis:

    • Acquire events on a flow cytometer.

    • Gate on the CD11b-positive macrophage population.

    • Within the macrophage gate, quantify the percentage of CFSE-positive cells (macrophages that have engulfed target cells).

    • The percentage of phagocytosis is determined by the proportion of double-positive (CD11b+ and CFSE+) cells.

References

Troubleshooting & Optimization

Technical Support Center: Managing Cytokine Release Syndrome (CRS) with HPN217

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing Cytokine Release Syndrome (CRS) during preclinical and translational research involving HPN217, a tri-specific T-cell activating construct (TriTAC®) targeting B-cell maturation antigen (BCMA).[1][2]

Frequently Asked Questions (FAQs)

Q1: What is HPN217 and how does it work?

A1: HPN217 is an investigational tri-specific T-cell engager designed for the treatment of relapsed/refractory multiple myeloma.[3][4] It is a single polypeptide with three binding domains: one targets BCMA on myeloma cells, another binds to CD3 on T-cells to activate them, and a third domain binds to human serum albumin to extend the molecule's half-life in the body.[2][3] This dual targeting of myeloma cells and T-cells redirects the patient's own immune system to kill the cancer cells.[1][3]

Q2: What is Cytokine Release Syndrome (CRS) and why is it a concern with HPN217?

A2: CRS is a systemic inflammatory response triggered by immunotherapies like HPN217 that activate T-cells.[5] This activation leads to a rapid release of a large amount of cytokines, which are signaling molecules that can cause a range of symptoms from mild, flu-like symptoms to severe, life-threatening inflammation and organ dysfunction.[5][6] While HPN217 is designed to have a favorable safety profile with a low rate of severe CRS, monitoring for and managing this potential side effect is crucial in both preclinical and clinical settings.[1]

Q3: What is the reported incidence and severity of CRS with HPN217 in clinical trials?

A3: Clinical data from the HPN217 Phase 1 study have shown a manageable safety profile. In patients receiving the 12 mg target dose, the incidence of CRS was 16%, with all events being Grade 1 or 2.[1] Another report from the ongoing Phase 1/2 trial noted that low-grade CRS (Grade 1 and 2) occurred in 29% of patients in the highest step-dose regimens and was primarily seen with the initial doses.[4] Importantly, no Grade 3 or higher CRS events were reported at the 12 mg recommended Phase 2 dose (RP2D).[1]

Q4: How is CRS typically managed in a clinical setting for patients receiving T-cell engaging therapies?

A4: Management of CRS is based on its grade. Mild to moderate CRS (Grade 1-2) is often managed with supportive care, including antipyretics and intravenous fluids. For more severe CRS, the IL-6 receptor inhibitor tocilizumab is a standard treatment. Corticosteroids like dexamethasone (B1670325) may also be used, particularly in cases of refractory CRS.[7]

Q5: What are the key cytokines to monitor in preclinical studies of HPN217-induced CRS?

A5: A panel of key pro-inflammatory cytokines should be monitored. This typically includes Interleukin-6 (IL-6), Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-2 (IL-2), Interleukin-8 (IL-8), and Interleukin-10 (IL-10).[8][9] Measuring these cytokines can help to assess the potential for CRS in response to HPN217.

Troubleshooting Guides

Troubleshooting In Vitro Cytokine Release Assays with HPN217

Issue Possible Cause(s) Suggested Solution(s)
High background cytokine levels in control wells Endotoxin contamination of reagents or labware.Use endotoxin-free reagents and plastics. Regularly test reagents for endotoxin.
Cell stress during isolation or plating.Handle cells gently. Allow peripheral blood mononuclear cells (PBMCs) to rest for at least 2 hours after plating before adding HPN217.
Low or no cytokine response to HPN217 Inactive HPN217.Ensure proper storage of HPN217 at recommended temperatures and protect from light. Prepare fresh dilutions for each experiment.
Low viability of effector cells (PBMCs).Assess PBMC viability before and after the assay. Optimize isolation protocol to maximize viability.
Incorrect cell density.Optimize the effector-to-target cell ratio. A typical starting point is 10:1.
Target cells have low BCMA expression.Confirm BCMA expression on target multiple myeloma cell lines using flow cytometry.
High variability between replicate wells Uneven cell plating.Ensure a homogenous cell suspension before and during plating. Mix gently between pipetting.
Pipetting errors.Use calibrated pipettes and proper pipetting techniques.

Troubleshooting In Vivo CRS Studies with HPN217 in Humanized Mice

Issue Possible Cause(s) Suggested Solution(s)
No detectable cytokine storm Suboptimal HPN217 dose.Perform a dose-response study to determine the optimal dose for inducing a measurable cytokine response.
Poor engraftment of human immune cells.Verify the level of human CD45+ cell engraftment in the peripheral blood of the mice before starting the experiment.
Timing of blood collection is not optimal.Cytokine release can be transient. Conduct a time-course experiment to identify the peak of cytokine release after HPN217 administration (e.g., sample at 2, 6, 24, and 48 hours post-dose).
High mortality in treatment group unrelated to tumor burden Severe, unmanaged CRS.Implement a CRS grading system and have a plan for intervention with agents like anti-IL-6R antibodies (e.g., tocilizumab) or corticosteroids.
Off-target toxicities.Carefully observe animals for any clinical signs of distress and perform a thorough necropsy and histopathology at the end of the study.

Data Presentation

Table 1: Summary of Cytokine Release Syndrome (CRS) Incidence with HPN217 from Clinical Trials

Dose Cohort Number of Patients Overall CRS Incidence (%) Grade 1-2 CRS (%) Grade ≥3 CRS (%) Reference
12 mg target dose1916160[1]
Highest step-dose regimensNot specified29290[4]

Experimental Protocols

Protocol 1: In Vitro Cytokine Release Assay with HPN217

This protocol is designed to assess the potential of HPN217 to induce cytokine release from human peripheral blood mononuclear cells (PBMCs) when co-cultured with BCMA-expressing multiple myeloma cells.

Materials:

  • HPN217

  • BCMA-positive multiple myeloma cell line (e.g., RPMI-8226)

  • Healthy human PBMCs

  • Complete RPMI-1640 medium

  • 96-well flat-bottom culture plates

  • Cytokine analysis kit (e.g., ELISA or multiplex bead array for human IL-6, IFN-γ, TNF-α, IL-2, IL-8, IL-10)

Methodology:

  • Cell Preparation:

    • Culture the BCMA-positive multiple myeloma cell line to 80-90% confluency.

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Assess PBMC viability using trypan blue exclusion.

  • Co-culture Setup:

    • Plate the multiple myeloma target cells at a density of 2 x 10^4 cells/well in a 96-well plate and incubate overnight.

    • The next day, add PBMCs to the wells containing the target cells at an effector-to-target (E:T) ratio of 10:1 (2 x 10^5 PBMCs/well).

  • HPN217 Stimulation:

    • Prepare serial dilutions of HPN217 in complete RPMI medium. A suggested starting concentration range is 0.01 to 100 ng/mL.

    • Add the HPN217 dilutions to the co-culture wells. Include a vehicle control (medium only) and a positive control (e.g., anti-CD3/CD28 beads).

  • Incubation and Sample Collection:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 and 48 hours.

    • At each time point, centrifuge the plate and collect the supernatant for cytokine analysis.

  • Cytokine Analysis:

    • Measure the concentration of IL-6, IFN-γ, TNF-α, IL-2, IL-8, and IL-10 in the collected supernatants using a validated multiplex immunoassay or individual ELISAs according to the manufacturer's instructions.

Protocol 2: In Vivo Assessment of CRS in a Humanized Mouse Model

This protocol describes a method to evaluate HPN217-induced CRS in immunodeficient mice engrafted with human immune cells and a BCMA-positive tumor.

Materials:

  • Immunodeficient mice (e.g., NSG)

  • BCMA-positive multiple myeloma cell line (luciferase-expressing for tumor monitoring)

  • Healthy human PBMCs or hematopoietic stem cells

  • HPN217

  • Anesthesia

  • Blood collection supplies

  • Cytokine analysis kit (for human cytokines)

Methodology:

  • Tumor and Immune System Engraftment:

    • Inject the luciferase-expressing multiple myeloma cells intravenously or subcutaneously into the immunodeficient mice.

    • Monitor tumor growth via bioluminescent imaging.

    • Once tumors are established, inject human PBMCs or hematopoietic stem cells intravenously to create a humanized immune system. Allow sufficient time for engraftment (typically 2-3 weeks for PBMCs).

  • HPN217 Administration:

    • Once human immune cell engraftment is confirmed (e.g., by flow cytometry for human CD45+ cells in peripheral blood), administer HPN217 intravenously at various dose levels. Include a vehicle control group.

  • CRS Monitoring:

    • Monitor the mice for clinical signs of CRS, including weight loss, ruffled fur, and lethargy. A clinical scoring system can be implemented.

    • Collect peripheral blood at multiple time points post-HPN217 administration (e.g., 2, 6, 24, 48 hours) for cytokine analysis.

  • Cytokine Analysis:

    • Isolate plasma from the collected blood samples.

    • Measure the levels of human cytokines (IL-6, IFN-γ, TNF-α, IL-2, IL-8, IL-10) in the plasma using a multiplex immunoassay.

  • Tumor Response:

    • Continue to monitor tumor burden using bioluminescent imaging to correlate CRS with anti-tumor efficacy.

Mandatory Visualizations

HPN217_Mechanism_of_Action cluster_0 HPN217 TriTAC® cluster_1 Cells HPN217 HPN217 BCMA_domain anti-BCMA Domain HPN217->BCMA_domain CD3_domain anti-CD3 Domain HPN217->CD3_domain Albumin_domain anti-Albumin Domain HPN217->Albumin_domain BCMA BCMA BCMA_domain->BCMA Binds CD3 CD3 CD3_domain->CD3 Binds Myeloma_Cell Multiple Myeloma Cell T_Cell T-Cell T_Cell->Myeloma_Cell Induces Cytotoxicity CRS_Signaling_Pathway HPN217 HPN217 Engagement T_Cell_Activation T-Cell Activation and Proliferation HPN217->T_Cell_Activation Cytokine_Release Initial Cytokine Release (IFN-γ, TNF-α) T_Cell_Activation->Cytokine_Release Immune_Cell_Recruitment Recruitment and Activation of other Immune Cells (e.g., Macrophages) Cytokine_Release->Immune_Cell_Recruitment Amplified_Cytokine_Release Amplified Cytokine Release (IL-6, IL-1, etc.) Immune_Cell_Recruitment->Amplified_Cytokine_Release Systemic_Inflammation Systemic Inflammation (CRS) Amplified_Cytokine_Release->Systemic_Inflammation Experimental_Workflow_CRS_Assessment cluster_0 In Vitro Assay cluster_1 In Vivo Model Co_culture Co-culture of PBMCs, Myeloma Cells, and HPN217 Supernatant_Collection Supernatant Collection (24h, 48h) Co_culture->Supernatant_Collection Cytokine_Analysis_In_Vitro Multiplex Cytokine Analysis Supernatant_Collection->Cytokine_Analysis_In_Vitro Data_Interpretation Data Interpretation and CRS Risk Assessment Cytokine_Analysis_In_Vitro->Data_Interpretation Engraftment Tumor and PBMC Engraftment in Mice HPN217_Dosing HPN217 Administration Engraftment->HPN217_Dosing Blood_Sampling Serial Blood Sampling HPN217_Dosing->Blood_Sampling Cytokine_Analysis_In_Vivo Plasma Cytokine Analysis Blood_Sampling->Cytokine_Analysis_In_Vivo Cytokine_Analysis_In_Vivo->Data_Interpretation

References

Technical Support Center: Optimizing YL217 ADC Linker Stability In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for research and development purposes only. The "YL217" ADC linker is a hypothetical entity used for illustrative purposes. The data, protocols, and troubleshooting advice are based on established principles of antibody-drug conjugate (ADC) linker chemistry and may not be directly applicable to a specific proprietary linker. Always refer to your specific product documentation and internal standard operating procedures.

Frequently Asked Questions (FAQs)

Q1: We are observing rapid payload release from our YL217 ADC in vivo, leading to off-target toxicity. What are the potential causes?

A1: Rapid payload release in vivo can stem from several factors related to the linker's chemistry and the biological environment. The primary causes include:

  • Premature Cleavage in Circulation: The YL217 linker may be susceptible to enzymatic or chemical degradation in the bloodstream before reaching the target tumor cells. This is common with linkers that are sensitive to plasma esterases or reductases.

  • Instability at Physiological pH: The linker might be chemically unstable at the physiological pH of 7.4, leading to non-specific hydrolysis.

  • Off-Target Enzymatic Cleavage: Enzymes present in healthy tissues could be cleaving the linker, resulting in payload release in non-target organs.

Q2: How can we experimentally determine the primary mechanism of YL217 linker instability in our in vivo models?

A2: A systematic approach involving a combination of in vitro and in vivo experiments is crucial. We recommend the following:

  • In Vitro Plasma Stability Assay: Incubate the YL217 ADC in plasma from the relevant species (e.g., mouse, human) and quantify the amount of released payload over time. This will indicate susceptibility to plasma enzymes.

  • Lysosomal Stability Assay: Assess the linker's stability in a lysosomal lysate preparation to confirm its intended cleavage mechanism within the target cell.

  • Pharmacokinetic (PK) Analysis: Conduct a PK study in an appropriate animal model, measuring the concentrations of the intact ADC, free payload, and total antibody over time. This will provide a comprehensive picture of the ADC's in vivo fate.

Q3: What are the initial steps to troubleshoot poor YL217 ADC stability without completely re-engineering the linker?

A3: Before undertaking a complete redesign, several optimization strategies can be explored:

  • Modification of the Linker-Payload Attachment Site: Minor chemical modifications at the point of payload conjugation can sometimes shield the cleavable bond from enzymatic attack.

  • Introduction of Steric Hindrance: Incorporating bulky chemical groups near the cleavage site can limit enzyme access, thereby improving stability.

  • Evaluation of Alternative Conjugation Sites: The stability of an ADC can be influenced by the site of conjugation on the antibody. Exploring different conjugation sites (e.g., engineered cysteines vs. lysines) may yield a more stable construct.

Troubleshooting Guide

Issue 1: High Levels of Free Payload Detected in Plasma Shortly After Administration
  • Potential Cause A: Susceptibility to Plasma Esterases.

    • Diagnosis: Perform an in vitro plasma stability assay. A rapid increase in free payload concentration within the first few hours is indicative of esterase-mediated cleavage.

    • Solution:

      • Introduce steric hindrance around the ester bond.

      • Replace the ester-based linker with an alternative chemistry, such as a maleimide (B117702) or a click-chemistry-based linker.

  • Potential Cause B: Reduction of a Disulfide Linker.

    • Diagnosis: Analyze the plasma samples for the presence of the reduced payload. Compare the stability in plasma vs. a buffer control.

    • Solution:

      • Engineer the disulfide bond to be more sterically hindered.

      • Consider a non-reducible linker technology if the payload's mechanism of action allows for it.

Issue 2: Poor ADC Efficacy In Vivo Despite Good In Vitro Potency
  • Potential Cause: Inefficient Cleavage at the Target Site.

    • Diagnosis: Conduct a biodistribution study using a radiolabeled version of the YL217 ADC. Compare the accumulation of the ADC in the tumor versus healthy tissues. Low tumor accumulation of the released payload despite high ADC uptake suggests a cleavage issue.

    • Solution:

      • Confirm the expression levels of the target cleaving enzyme (e.g., cathepsin B for a valine-citrulline linker) in your tumor model.

      • Redesign the linker to be cleaved by a more abundant enzyme in the tumor microenvironment.

Quantitative Data on Common ADC Linker Stabilities

Linker TypeCleavage MechanismTypical In Vivo Stability (Half-life in Plasma)Common Payload ClassesKey Considerations
Hydrazone pH-sensitive (acid-labile)1-2 daysDoxorubicin, CalicheamicinSusceptible to premature hydrolysis at physiological pH.
Disulfide Glutathione-mediated reduction2-4 daysMaytansinoids (DM1, DM4)Stability can be tuned by modifying steric hindrance around the disulfide bond.
Valine-Citrulline Cathepsin B-mediated cleavage>7 daysMonomethyl auristatin E (MMAE), Monomethyl auristatin F (MMAF)Highly stable in circulation; cleavage is dependent on lysosomal proteases.
Maleimide Non-cleavable>10 daysMMAF, Pyrrolobenzodiazepines (PBDs)Relies on antibody degradation for payload release; can lead to long-term payload exposure.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay
  • Preparation: Thaw plasma (e.g., human, mouse) at 37°C. Prepare the YL217 ADC at a final concentration of 100 µg/mL in the plasma.

  • Incubation: Incubate the ADC-plasma mixture at 37°C.

  • Time Points: Collect aliquots at 0, 1, 4, 8, 24, and 48 hours.

  • Sample Processing: Immediately precipitate the plasma proteins by adding three volumes of ice-cold acetonitrile. Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

  • Analysis: Analyze the supernatant for the presence of the free payload using LC-MS/MS.

  • Data Interpretation: Plot the concentration of the released payload over time to determine the rate of linker cleavage.

Protocol 2: In Vivo Pharmacokinetic Study
  • Animal Model: Utilize an appropriate animal model (e.g., BALB/c mice).

  • Administration: Administer a single intravenous (IV) dose of the YL217 ADC (e.g., 5 mg/kg).

  • Blood Sampling: Collect blood samples via tail vein or retro-orbital bleeding at predefined time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, 168 hr).

  • Sample Processing: Process the blood to obtain plasma.

  • Analysis:

    • Total Antibody: Quantify the concentration of the total antibody using a standard ELISA.

    • Intact ADC: Measure the concentration of the intact ADC using an affinity-capture LC-MS method.

    • Free Payload: Determine the concentration of the free payload using LC-MS/MS.

  • Pharmacokinetic Modeling: Use appropriate software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as half-life, clearance, and volume of distribution for each analyte.

Visualizations

G cluster_0 In Vivo Circulation (pH 7.4) cluster_1 Tumor Cell Internalization ADC YL217 ADC Free_Payload_Plasma Free Payload (Off-Target Release) ADC->Free_Payload_Plasma Premature Cleavage Target_Cell Target Tumor Cell ADC->Target_Cell Tumor Targeting Endosome Endosome Target_Cell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Free_Payload_Tumor Free Payload (Intracellular Release) Lysosome->Free_Payload_Tumor Linker Cleavage Apoptosis Cell Death Free_Payload_Tumor->Apoptosis Induces G cluster_workflow Troubleshooting Workflow for ADC Linker Instability cluster_analysis Analysis cluster_conclusion Conclusion & Action start Observation: High In Vivo Toxicity or Low Efficacy plasma_stability In Vitro Plasma Stability Assay start->plasma_stability pk_study In Vivo Pharmacokinetic Study start->pk_study rapid_release Rapid Payload Release in Plasma? plasma_stability->rapid_release biodistribution Biodistribution Study pk_study->biodistribution pk_study->rapid_release low_tumor_payload Low Free Payload in Tumor? biodistribution->low_tumor_payload rapid_release->low_tumor_payload No linker_instability Conclusion: Linker is Unstable Action: Redesign Linker rapid_release->linker_instability Yes inefficient_cleavage Conclusion: Inefficient Cleavage at Target Action: Modify Cleavage Site low_tumor_payload->inefficient_cleavage Yes stable Linker is Stable Investigate Other Factors low_tumor_payload->stable No

Technical Support Center: Anticancer Agent 217 Resistance Mechanisms In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating mechanisms of resistance to the hypothetical anticancer agent 217 in vitro. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is not developing resistance to Agent 217 after prolonged exposure. What could be the reason?

A1: Several factors could contribute to the lack of resistance development:

  • Inappropriate Drug Concentration: The concentration of Agent 217 used for selection may be too high, causing excessive cell death and preventing the emergence of resistant clones, or too low to exert sufficient selective pressure.

  • Treatment Schedule: Continuous exposure might be too toxic. A pulsed treatment, where cells are exposed to the drug for a period followed by a recovery phase, can sometimes be more effective in selecting for resistant populations.[1]

  • Cell Line Characteristics: Some cell lines may have a low intrinsic propensity to develop resistance to this specific agent due to their genetic background.

  • Duration of Exposure: Developing resistance can be a lengthy process, sometimes taking 6-12 months or even longer.

Q2: What are the most common molecular mechanisms of acquired resistance to anticancer agents that I should investigate for Agent 217?

A2: Common mechanisms of acquired drug resistance include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and ABCG2, which actively pump the drug out of the cell.[1][2]

  • Alteration of the Drug Target: Mutations in the gene encoding the molecular target of Agent 217 can prevent the drug from binding effectively.[3][4]

  • Activation of Alternative Signaling Pathways: Cancer cells can bypass the inhibitory effects of a drug by activating other pro-survival signaling pathways, such as the PI3K/Akt/mTOR or MAPK/ERK pathways.[5][6][7]

  • Enhanced DNA Damage Repair: If Agent 217 induces DNA damage, cancer cells may upregulate their DNA repair mechanisms to counteract the drug's effects.[8]

  • Changes in Drug Metabolism: Cancer cells might alter their metabolic pathways to inactivate Agent 217 more efficiently.[4][9]

Q3: How can I confirm that my newly generated cell line is truly resistant to Agent 217?

A3: Resistance can be confirmed by comparing the half-maximal inhibitory concentration (IC50) of Agent 217 in the parental (sensitive) and the putative resistant cell line. A significant increase in the IC50 value for the resistant cell line indicates successful resistance development.[10] An increase of 3- to 10-fold in IC50 is often considered evidence of drug resistance.[10]

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assays (e.g., MTT, XTT)
Potential Cause Troubleshooting Steps
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting steps.[11]
Edge Effects in 96-well Plates Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the peripheral wells with sterile PBS or water.[11]
Incomplete Solubilization of Formazan (B1609692) Crystals (MTT assay) Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilizing agent.[12]
Drug Precipitation Visually inspect the wells for any signs of drug precipitation, especially at higher concentrations. Ensure the final solvent concentration (e.g., DMSO) is non-toxic (typically <0.5%).[13]
Issue 2: Inconsistent Results in Western Blot Analysis for Signaling Proteins
Potential Cause Troubleshooting Steps
Poor Protein Extraction Use appropriate lysis buffers containing protease and phosphatase inhibitors. Ensure complete cell lysis on ice.
Unequal Protein Loading Accurately quantify protein concentration using a reliable method (e.g., BCA assay). Always include a loading control (e.g., β-actin, GAPDH) on your blot.
Suboptimal Antibody Performance Use antibodies validated for the specific application and from a reputable source. Optimize antibody dilutions and incubation times.
Timing of Lysate Collection When studying signaling pathways, the timing of cell lysis after treatment with Agent 217 is critical. Perform a time-course experiment to identify the optimal time point to observe changes in protein phosphorylation or expression.

Quantitative Data Summary

Table 1: Comparison of IC50 Values for Agent 217 in Parental and Resistant Cell Lines

Cell LineIC50 of Agent 217 (µM)Fold Resistance (Resistant/Parental)
Parental Cell Line1.5 ± 0.2-
Resistant Cell Line18.2 ± 1.512.1

Table 2: Relative mRNA Expression of ABC Transporter Genes in Resistant vs. Parental Cells (qRT-PCR)

GeneFold Change in Resistant Cells (Normalized to Parental)
ABCB1 (P-gp)8.5 ± 0.9
ABCC1 (MRP1)1.2 ± 0.3
ABCG26.7 ± 0.7

Detailed Experimental Protocols

Protocol 1: Generation of Agent 217-Resistant Cell Line
  • Initial IC50 Determination: Determine the IC50 of Agent 217 in the parental cancer cell line using a standard cell viability assay (e.g., MTT).

  • Initial Drug Exposure: Culture the parental cells in media containing Agent 217 at a concentration equal to the IC10-IC20.

  • Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of Agent 217. A 1.5- to 2.0-fold increase at each step is recommended.[10] If significant cell death occurs, reduce the fold increase.[10]

  • Cryopreservation: At each stage of increased drug concentration, freeze down vials of cells as backups.[10]

  • Resistance Confirmation: Periodically determine the IC50 of the cell population to monitor the development of resistance.

  • Maintenance of Resistant Phenotype: Once a desired level of resistance is achieved, maintain the resistant cell line in culture medium containing a maintenance concentration of Agent 217 (e.g., the IC10-IC20 of the resistant line) to ensure the stability of the resistant phenotype.[10]

Protocol 2: MTT Cell Viability Assay
  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of Agent 217 for a specified duration (e.g., 72 hours). Include vehicle-treated (e.g., DMSO) control wells.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[14]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 3: Western Blot Analysis of Key Signaling Proteins
  • Cell Lysis: Lyse parental and resistant cells (with and without Agent 217 treatment) with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, ABCB1) overnight at 4°C.[14]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[14]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[14]

  • Analysis: Quantify the band intensities and normalize to a loading control.

Mandatory Visualizations

experimental_workflow cluster_0 Development of Resistant Cell Line cluster_1 Characterization of Resistance parental Parental Cell Line exposure Continuous/Pulsed Exposure to Agent 217 parental->exposure dose_escalation Gradual Dose Escalation exposure->dose_escalation resistant Agent 217-Resistant Cell Line dose_escalation->resistant cell_viability Cell Viability Assay (e.g., MTT) resistant->cell_viability western_blot Western Blot resistant->western_blot q_rt_pcr qRT-PCR resistant->q_rt_pcr ic50 Determine IC50 cell_viability->ic50 pathway_analysis Analyze Signaling Pathways western_blot->pathway_analysis transporter_expression Measure ABC Transporter Expression q_rt_pcr->transporter_expression

Caption: Workflow for developing and characterizing Agent 217-resistant cells.

signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway pi3k PI3K akt Akt pi3k->akt mtor mTOR akt->mtor proliferation_survival Cell Proliferation & Survival mtor->proliferation_survival efflux Drug Efflux (e.g., ABCB1) proliferation_survival->efflux ras Ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors transcription_factors->proliferation_survival agent217 Agent 217 target Drug Target agent217->target target->pi3k target->ras

References

HPN217 Technical Support Center: Dose Escalation and MTD Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with HPN217, a tri-specific T-cell activating construct (TriTAC®). The focus is on the dose escalation phase of clinical development and the determination of the maximum tolerated dose (MTD).

Frequently Asked Questions (FAQs)

Q1: What is HPN217 and its mechanism of action?

A1: HPN217 is a tri-specific T-cell engager designed for the treatment of relapsed/refractory multiple myeloma (RRMM).[1] It is a recombinant polypeptide of approximately 50-53 kDa with three binding domains:[1][2]

  • Anti-B-cell maturation antigen (BCMA): This domain targets BCMA, a protein expressed on the surface of malignant plasma cells in multiple myeloma.[3][4]

  • Anti-CD3: This domain engages the CD3 receptor on T-cells, activating them to kill the myeloma cells.[3][5]

  • Anti-albumin: This domain binds to serum albumin, which extends the half-life of HPN217 in circulation.[3][4][5]

By simultaneously binding to a myeloma cell and a T-cell, HPN217 creates a synapse that leads to T-cell activation and targeted lysis of the cancer cell.[4][6]

HPN217_MOA cluster_blood_vessel Bloodstream cluster_receptors Cell Surface Receptors cluster_outcome Result HPN217 HPN217 Albumin Serum Albumin HPN217->Albumin Binds for Half-life Extension CD3 CD3 HPN217->CD3 Engages BCMA BCMA HPN217->BCMA Targets TCell T-Cell MyelomaCell Myeloma Cell Outcome T-Cell Mediated Lysis of Myeloma Cell CD3->Outcome Activation BCMA->Outcome Targeted Killing Dose_Escalation_Workflow start Start Dose Level X (3 Patients) eval_dlt Evaluate for DLTs in Cycle 1 start->eval_dlt no_dlt 0 of 3 Patients have DLT eval_dlt->no_dlt No DLTs one_dlt 1 of 3 Patients has DLT eval_dlt->one_dlt One DLT two_plus_dlt ≥2 of 3 Patients have DLTs eval_dlt->two_plus_dlt Two or more DLTs escalate Escalate to Dose Level X+1 no_dlt->escalate expand_cohort Add 3 More Patients to Dose Level X one_dlt->expand_cohort mtd_exceeded MTD Exceeded Dose Level X is MTD two_plus_dlt->mtd_exceeded eval_expanded Evaluate Expanded Cohort (6 Patients Total) expand_cohort->eval_expanded one_of_six_dlt ≤1 of 6 Patients has DLT eval_expanded->one_of_six_dlt No additional DLT two_plus_of_six_dlt ≥2 of 6 Patients have DLTs eval_expanded->two_plus_of_six_dlt Additional DLT(s) one_of_six_dlt->escalate two_plus_of_six_dlt->mtd_exceeded Logical_Relationship_Diagram cluster_input Input Variable cluster_assessment Patient Assessment cluster_output Outcome / Decision Dose HPN217 Dose (Fixed or Step-Dose) Safety Safety & Tolerability (AEs, DLTs, CRS, ICANS) Dose->Safety Influences Efficacy Efficacy (IMWG Criteria) Dose->Efficacy Influences PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Dose->PK_PD Influences Decision Determine MTD / RP2D Safety->Decision Informs Efficacy->Decision Informs PK_PD->Decision Informs

References

Technical Support Center: PT217 Off-Target Effects and Mitigation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of PT217, a bispecific antibody targeting Delta-like ligand 3 (DLL3) and CD47. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential on-target, off-tumor effects of PT217?

A1: The primary concern for on-target, off-tumor effects with PT217 is related to its CD47 arm. CD47 is expressed on the surface of various normal cells, most notably red blood cells (RBCs) and platelets.[1][2] Blockade of the CD47-SIRPα "don't eat me" signal can lead to the phagocytosis of these healthy cells by macrophages, potentially causing hematological toxicities such as anemia and thrombocytopenia.[3][4] The DLL3 target of PT217 is minimally expressed in normal adult tissues, which is expected to limit off-tumor toxicity from this arm of the antibody.[4][5]

Q2: What are the potential off-target, off-tumor effects of PT217?

A2: Off-target, off-tumor effects occur when the antibody binds to unintended proteins. For bispecific antibodies like PT217, these effects can be complex and may arise from either of the targeting arms or the overall structure of the molecule. While specific off-target proteins for PT217 have not been publicly disclosed, general concerns for antibody therapies include unintended interactions with structurally similar proteins or non-specific binding due to physicochemical properties of the antibody.[6]

Q3: How can we proactively mitigate the potential hematological toxicities associated with targeting CD47?

A3: Several strategies are being explored to mitigate the hematological side effects of CD47-targeting therapies. One common approach is a "priming" dose strategy, where a low initial dose of the antibody is administered to eliminate older red blood cells. This is followed by a higher maintenance dose for therapeutic effect.[7] Additionally, the bispecific nature of PT217, which also targets the tumor-associated antigen DLL3, is designed to increase its binding avidity to tumor cells that express both antigens, potentially reducing its interaction with healthy blood cells that only express CD47.[7]

Q4: What experimental approaches can be used to identify potential off-target binding of PT217?

A4: A multi-pronged approach is recommended to identify potential off-target binding. This includes:

  • Immunohistochemistry (IHC) on a panel of normal human tissues to assess for unexpected binding patterns.

  • Flow Cytometry to screen for binding to different populations of normal human blood cells.

  • Protein Arrays containing a large number of purified human proteins to identify unforeseen protein interactions in a high-throughput manner.

  • Immunoprecipitation followed by Mass Spectrometry (IP-MS) using PT217 as bait in lysates from relevant cell lines to pull down and identify interacting proteins.[8]

Troubleshooting Guides

On-Target, Off-Tumor Toxicity Assessment

Issue: High background or non-specific staining in Immunohistochemistry (IHC) on normal tissues.

Potential Cause Troubleshooting Strategy
Primary antibody concentration too highPerform a titration of PT217 to determine the optimal concentration that provides specific staining with minimal background.[9]
Insufficient blockingIncrease the blocking time or try a different blocking agent (e.g., serum from the same species as the secondary antibody).[9][10]
Endogenous peroxidase or biotin (B1667282) activityInclude a peroxidase quenching step (e.g., with 3% H2O2) and/or an avidin/biotin blocking step if using a biotin-based detection system.[9]
Secondary antibody cross-reactivityRun a negative control with only the secondary antibody to check for non-specific binding. Consider using a pre-adsorbed secondary antibody.[11]

Issue: Non-specific binding observed in Flow Cytometry with normal blood cells.

Potential Cause Troubleshooting Strategy
Fc receptor-mediated bindingPre-incubate cells with an Fc blocking reagent to prevent non-specific binding of the antibody's Fc region to Fc receptors on immune cells.[12]
Dead cells binding the antibody non-specificallyUse a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies.[13]
Antibody concentration too highTitrate the concentration of PT217 to find the optimal staining concentration with the best signal-to-noise ratio.
Inadequate washingIncrease the number and volume of wash steps to remove unbound antibody.
Off-Target, Off-Tumor Toxicity Assessment

Issue: High number of potential hits from a Protein Array screen.

Potential Cause Troubleshooting Strategy
Non-specific binding to the array surface or other proteinsEnsure proper blocking of the array. Validate the top hits using an orthogonal method, such as an ELISA or Surface Plasmon Resonance (SPR), to confirm direct binding.
Stickiness of the antibodyInclude a control antibody of the same isotype to identify proteins that non-specifically bind to immunoglobulins.

Issue: Difficulty confirming off-target interactions identified by IP-MS.

Potential Cause Troubleshooting Strategy
Indirect interactions within a protein complexThe identified protein may be an indirect binding partner of PT217. Use a secondary validation method like co-immunoprecipitation with an antibody against the putative off-target protein to confirm the interaction.
High abundance proteins non-specifically pulled downCompare the list of identified proteins with a database of common contaminants in IP-MS experiments. Use stringent wash conditions during the immunoprecipitation protocol.
Transient or weak interactionsOptimize the cross-linking conditions (if used) or perform the immunoprecipitation under milder conditions to preserve weaker interactions.

Experimental Protocols

Protocol 1: Immunohistochemistry (IHC) for Off-Target Binding in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

Objective: To assess the binding of PT217 to a panel of normal human tissues to identify potential on-target, off-tumor and off-target, off-tumor binding.

Methodology:

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes for 5 minutes each.

    • Immerse in 100% Ethanol (B145695): 2 changes for 3 minutes each.

    • Immerse in 95% Ethanol: 2 changes for 3 minutes each.

    • Immerse in 70% Ethanol: 2 changes for 3 minutes each.

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Immerse slides in a pre-heated target retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0).

    • Heat in a pressure cooker or microwave according to manufacturer's instructions.

    • Allow slides to cool to room temperature.[14]

  • Peroxidase Blocking:

    • Incubate slides in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.[9]

    • Rinse with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Incubate slides with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to block non-specific binding sites.[14]

  • Primary Antibody Incubation:

    • Dilute PT217 to the desired concentration in antibody diluent.

    • Incubate slides with the diluted PT217 overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides 3 times with wash buffer.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the species of PT217 for 1 hour at room temperature.

  • Detection:

    • Wash slides 3 times with wash buffer.

    • Apply a chromogen substrate (e.g., DAB) and incubate until the desired color intensity develops.

    • Rinse with distilled water to stop the reaction.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanol solutions and clear in xylene.

    • Mount with a permanent mounting medium.

Protocol 2: Flow Cytometry for Binding to Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To determine the binding profile of PT217 to different cell populations within human PBMCs.

Methodology:

  • Cell Preparation:

    • Isolate PBMCs from fresh human whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Wash the cells twice with ice-cold FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).

    • Resuspend cells to a concentration of 1x10^7 cells/mL.

  • Fc Receptor Blocking:

    • Add an Fc blocking reagent to the cell suspension and incubate for 10-15 minutes on ice to prevent non-specific binding.[12]

  • Antibody Staining:

    • Aliquot 100 µL of the cell suspension (1x10^6 cells) into flow cytometry tubes.

    • Add a titrated concentration of fluorescently labeled PT217.

    • For cell population identification, add a cocktail of antibodies against cell surface markers (e.g., CD3 for T cells, CD19 for B cells, CD14 for monocytes, CD56 for NK cells).

    • Incubate for 30 minutes on ice in the dark.

  • Washing:

    • Add 2 mL of ice-cold FACS buffer to each tube and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and repeat the wash step.

  • Viability Staining:

    • Resuspend the cell pellet in 200 µL of FACS buffer containing a viability dye (e.g., DAPI or 7-AAD).

  • Data Acquisition:

    • Acquire data on a flow cytometer, collecting a sufficient number of events for analysis.

  • Data Analysis:

    • Gate on viable, single cells.

    • Analyze the binding of PT217 to the different immune cell populations identified by their specific markers.

Visualizations

Caption: PT217 Mechanism of Action.

IHC_Workflow Start FFPE Tissue Section Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization Antigen_Retrieval Antigen Retrieval Deparaffinization->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation (PT217) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chromogen Detection (DAB) Secondary_Ab->Detection Counterstain Counterstaining & Mounting Detection->Counterstain Analysis Microscopic Analysis Counterstain->Analysis

Caption: Immunohistochemistry Experimental Workflow.

Off_Target_Mitigation cluster_identification Identification cluster_mitigation Mitigation Potential_Off_Target Potential Off-Target Effect Identification Identification Strategy Potential_Off_Target->Identification Mitigation Mitigation Strategy Identification->Mitigation IHC IHC on Normal Tissues Identification->IHC Flow_Cytometry Flow Cytometry on Blood Cells Identification->Flow_Cytometry Protein_Array Protein Array Screening Identification->Protein_Array IP_MS IP-Mass Spectrometry Identification->IP_MS Outcome Improved Therapeutic Index Mitigation->Outcome Dose_Modulation Dose Modulation (Priming Dose) Mitigation->Dose_Modulation Affinity_Tuning Antibody Affinity/Valency Engineering Mitigation->Affinity_Tuning Bispecific_Targeting Tumor-Specific Co-targeting (DLL3) Mitigation->Bispecific_Targeting

Caption: Off-Target Effect Identification and Mitigation Logic.

References

YL217 ADC aggregation and formulation challenges

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: YL217 is an antibody-drug conjugate (ADC) currently in early-stage clinical development.[1][2] Specific and detailed proprietary data regarding its formulation and aggregation are not publicly available. This technical support center provides guidance based on established principles and common challenges encountered during the development of ADCs. The information herein is intended for research, scientific, and drug development professionals and should be adapted to specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What is YL217 and what makes it susceptible to aggregation?

A1: YL217 is a novel antibody-drug conjugate targeting Cadherin-17 (CDH17), developed using the TMALIN® platform for the treatment of solid tumors.[1][3] Like all ADCs, YL217 is a complex molecule composed of a monoclonal antibody covalently linked to a cytotoxic payload.[4] This complexity introduces several potential causes for aggregation:

  • Hydrophobicity: The cytotoxic drug payload and linker are often hydrophobic. Conjugating them to the antibody surface can expose hydrophobic patches, leading to intermolecular interactions and aggregation to minimize exposure to the aqueous environment.[5][6]

  • High Drug-to-Antibody Ratio (DAR): A higher number of drug molecules per antibody generally increases the hydrophobicity of the ADC, which can lead to a greater propensity for aggregation.[7][8]

  • Conformational Instability: The conjugation process itself, which may involve solvents and specific pH conditions, can cause partial unfolding or conformational changes in the antibody, exposing aggregation-prone regions.[7][9]

  • Colloidal Instability: Unfavorable formulation conditions (e.g., pH, ionic strength) can weaken the repulsive forces between ADC molecules, leading to self-association.[10]

Q2: My YL217 ADC solution appears cloudy or shows visible particulates. What should I do first?

A2: Visible turbidity or particulates are clear indicators of significant aggregation or precipitation.[7] The first step is to quarantine the material and avoid using it in critical experiments. The immediate troubleshooting action is to characterize the nature and extent of the aggregation using analytical techniques. Do not attempt to re-solubilize and use the ADC without a thorough investigation, as this could compromise experimental results and safety.

Q3: Which excipients are commonly used to prevent ADC aggregation and how do they work?

A3: Excipients are critical for stabilizing ADCs in formulation.[11] Common choices include:

  • Surfactants (e.g., Polysorbate 20, Polysorbate 80): These non-ionic surfactants are highly effective at preventing protein surface adsorption and aggregation by protecting against interfacial stresses.[7][12] They are typically used at low concentrations.

  • Sugars (e.g., Trehalose (B1683222), Sucrose): These act as cryoprotectants and lyoprotectants, preserving the ADC's structure during freeze-thawing and lyophilization by forming a glassy matrix.

  • Amino Acids (e.g., Histidine, Glycine, Arginine): Certain amino acids can suppress aggregation.[12][13] Histidine is often used as a buffering agent around pH 6, a range where many antibodies are stable.[14]

  • Buffers (e.g., Histidine, Acetate, Succinate): Maintaining an optimal pH is crucial for ADC stability. The buffer choice should be optimized to keep the pH away from the ADC's isoelectric point, where it is least soluble.[5]

Q4: How does the Drug-to-Antibody Ratio (DAR) affect the formulation and stability of YL217?

A4: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that directly impacts ADC stability.[15]

  • Efficacy vs. Stability: While a higher DAR can increase potency, it often comes at the cost of decreased stability.[16][17] Higher DAR values increase surface hydrophobicity, which is directly correlated with a higher propensity to aggregate.[6]

  • Pharmacokinetics: ADCs with very high DARs (e.g., >8) can exhibit rapid clearance from circulation, potentially reducing efficacy.[16][17]

  • Heterogeneity: Traditional conjugation methods can produce a heterogeneous mixture of species with different DARs (e.g., 0, 2, 4, 6, 8).[18] This heterogeneity complicates formulation development, as each species may have a different stability profile.[19]

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and formulation of YL217 ADC.

Issue 1: Increased Aggregation Detected by SEC-HPLC Post-Purification

If you observe a higher-than-expected percentage of high molecular weight species (%HMW) after purification steps like Tangential Flow Filtration (TFF).

Potential Cause Troubleshooting Step Rationale
Shear Stress Optimize TFF parameters: reduce cross-flow rate or transmembrane pressure. Consider single-pass TFF if available.High shear forces during manufacturing processes like reaction mixing and ultrafiltration can lead to protein denaturation and aggregation.[7]
Unfavorable Buffer Perform a buffer exchange into a pre-validated, stable formulation buffer immediately after conjugation and prior to concentration steps.The buffers and solvents used to facilitate the conjugation reaction are often selected for chemical efficiency, not antibody stability, and can promote aggregation.[5]
High Concentration Lower the final target concentration of the ADC. If high concentration is necessary, perform a formulation screen to identify stabilizing excipients.Higher protein concentrations increase the probability of intermolecular interactions that lead to aggregation.[7][13]
Issue 2: ADC Aggregation During Freeze-Thaw Cycles

If aggregation increases after freezing and thawing the ADC solution.

Potential Cause Troubleshooting Step Rationale
Cryoconcentration Add cryoprotectants such as sucrose (B13894) or trehalose to the formulation buffer.During freezing, ice crystal formation concentrates the ADC and buffer components in the remaining liquid phase, which can cause pH shifts and protein denaturation.[14] Cryoprotectants form a protective amorphous solid, preventing this.
Ice-Liquid Interface Include a surfactant like Polysorbate 20 or 80 in the formulation.The large surface area of ice crystals provides an interface where proteins can denature and aggregate. Surfactants mitigate this surface-induced instability.[12]
Incorrect Freezing/Thawing Rate Standardize freezing and thawing protocols. Generally, rapid freezing (e.g., in liquid nitrogen) and rapid thawing (e.g., in a 37°C water bath) are preferred to minimize time spent in a partially frozen state.The rate of temperature change affects ice crystal size and the duration of exposure to destabilizing conditions.
Issue 3: Instability of Lyophilized YL217 ADC Upon Reconstitution

If the lyophilized cake is difficult to reconstitute or forms aggregates/precipitates after adding the reconstitution medium.

Potential Cause Troubleshooting Step Rationale
Inadequate Lyoprotectant Ensure sufficient concentration of a lyoprotectant (e.g., sucrose, trehalose) in the pre-lyophilization formulation.Lyoprotectants are essential to replace water and maintain the protein's native structure in the dried state.[20]
Reconstitution Technique Reconstitute with gentle swirling. Avoid vigorous shaking or vortexing, which can cause shear stress. Use the specified reconstitution medium.Improper handling during reconstitution can introduce mechanical stress, leading to aggregation of the highly concentrated protein.
Formulation Collapse Review the lyophilization cycle parameters. The primary drying temperature may be too high, causing the cake to collapse and improperly dry the ADC.A collapsed cake can have poor solubility and reduced stability. This requires optimization of the freeze-drying process.

Data Presentation

The following tables present hypothetical, yet representative, data for an ADC like YL217 to illustrate common formulation challenges.

Table 1: Effect of pH and Buffer Type on YL217 Aggregation (Data represents %HMW measured by SEC-HPLC after 14 days of storage at 4°C)

Buffer (20 mM)pH%HMW (Initial)%HMW (Day 14)Change in %HMW
Sodium Acetate5.01.2%4.5%+3.3%
Sodium Citrate5.51.2%3.8%+2.6%
L-Histidine6.01.2%1.5% +0.3%
Sodium Phosphate7.01.2%2.9%+1.7%
Tris-HCl7.51.2%3.5%+2.3%

Table 2: Impact of DAR and Excipients on Thermal Stress-Induced Aggregation (Data represents %HMW measured by SEC-HPLC after incubation at 40°C for 7 days)

Avg. DARFormulation Buffer%HMW (Initial)%HMW (Day 7)Change in %HMW
2Histidine pH 6.00.9%2.1%+1.2%
4Histidine pH 6.01.5%5.8%+4.3%
8Histidine pH 6.02.8%15.2%+12.4%
4Histidine pH 6.0 + 5% Sucrose1.5%4.1%+2.6%
4Histidine pH 6.0 + 0.02% Polysorbate 201.5%3.5%+2.0%
4Histidine pH 6.0 + 5% Sucrose + 0.02% Polysorbate 201.5%2.5% +1.0%

Experimental Protocols

Protocol 1: Quantification of ADC Aggregation using Size Exclusion Chromatography (SEC-HPLC)

This method separates molecules based on their hydrodynamic volume to quantify the monomer, dimer, and higher-order aggregates.[21]

1. Materials and Equipment:

  • HPLC system with a UV detector (e.g., Agilent, Waters)

  • SEC column suitable for monoclonal antibodies (e.g., Tosoh TSKgel G3000SWxl)

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8 (or other suitable non-denaturing buffer)

  • YL217 ADC sample, diluted to 1 mg/mL in mobile phase

  • Molecular weight standards for calibration (optional)

2. Methodology:

  • System Preparation: Equilibrate the HPLC system and SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Sample Preparation: Carefully thaw the YL217 ADC sample. Dilute to a final concentration of 1 mg/mL using cold mobile phase. Filter the sample through a low-protein-binding 0.22 µm syringe filter if any visible particulates are present.

  • Injection: Inject 20 µL of the prepared sample onto the column.

  • Data Acquisition: Run the chromatography for approximately 30 minutes, monitoring absorbance at 280 nm.

  • Analysis:

    • Identify the peaks corresponding to the monomer, dimer, and higher molecular weight (HMW) species based on their retention times (HMW species elute first).

    • Integrate the area under each peak.

    • Calculate the percentage of HMW species using the formula: %HMW = (Area_HMW / Total_Area_All_Peaks) * 100

3. Acceptance Criteria (Example):

  • Monomer: ≥ 95%

  • HMW Species (Aggregates): ≤ 5%

  • Low Molecular Weight Species (Fragments): ≤ 1%

Visualizations

Troubleshooting Workflow for ADC Aggregation

G cluster_0 Start: Aggregation Observed cluster_1 Investigation Phase cluster_2 Action Phase cluster_3 Resolution start Increased %HMW in SEC-HPLC check_formulation Is formulation optimized? start->check_formulation check_handling Are handling procedures controlled? start->check_handling check_process Are process parameters causing stress? start->check_process optimize_formulation Screen pH, buffers, and excipients (sugars, surfactants) check_formulation->optimize_formulation No end_node Stable ADC Formulation (%HMW within spec) check_formulation->end_node Yes refine_handling Review freeze/thaw cycles, reconstitution method, and storage conditions check_handling->refine_handling No check_handling->end_node Yes adjust_process Optimize TFF parameters, reduce shear stress, control temperature check_process->adjust_process No check_process->end_node Yes optimize_formulation->end_node refine_handling->end_node adjust_process->end_node

Caption: Decision tree for troubleshooting ADC aggregation.

Experimental Workflow for ADC Formulation Screening

G A Prepare YL217 ADC Bulk Drug Substance B Design of Experiments (DoE): - Buffers (Histidine, Acetate) - pH (5.5, 6.0, 6.5) - Excipients (Sucrose, Polysorbate 20) A->B C Formulate ADC into Multiple Buffer Conditions B->C D Stress Samples: - Thermal (40°C) - Freeze/Thaw (-80°C to RT) - Agitation (Shaking) C->D E Analytical Readouts (Timepoint Analysis) D->E F SEC-HPLC (% Aggregation) E->F G DLS (Hydrodynamic Size) E->G H LC-MS (DAR, Integrity) E->H I Data Analysis & Selection of Lead Formulation F->I G->I H->I

Caption: Workflow for ADC formulation screening.

Conceptual Diagram of YL217 ADC Internalization

G cluster_cell Tumor Cell receptor CDH17 Receptor endosome Endosome (pH drop) receptor->endosome 2. Internalization lysosome Lysosome (Enzymatic Cleavage) endosome->lysosome 3. Trafficking payload_release Payload Released lysosome->payload_release 4. Linker Cleavage dna_damage DNA Damage & Apoptosis payload_release->dna_damage adc YL217 ADC adc->receptor 1. Binding

Caption: Conceptual pathway of YL217 ADC action.

References

Anticancer agent 217 solubility and formulation improvement

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Anticancer Agent 217 (AC-217)

Welcome to the technical support center for this compound (AC-217). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility and formulation of AC-217.

Frequently Asked Questions (FAQs)

Basic Solubility & Stock Solutions

Q1: What is the aqueous solubility of AC-217 and why is it so low? I am observing precipitation in my aqueous buffers.

A1: AC-217 is a highly lipophilic molecule with a high crystalline lattice energy, resulting in very low aqueous solubility. This is a common characteristic of many small molecule kinase inhibitors. Precipitation in aqueous media is expected. Below is a summary of its solubility in various common laboratory solvents and buffers.

Table 1: Solubility of AC-217 in Common Solvents

Solvent / Medium Solubility (µg/mL) at 25°C Appearance
Water < 0.1 Suspension
Phosphate-Buffered Saline (PBS) pH 7.4 < 0.1 Suspension
Dimethyl Sulfoxide (DMSO) > 100,000 (>100 mg/mL) Clear Solution
Ethanol (95%) 50 Clear Solution

| Propylene Glycol | 1,500 | Clear Solution |

For initial in vitro experiments, the use of a co-solvent like DMSO is required.

Q2: How should I prepare a stock solution of AC-217 for in vitro cell culture assays to avoid precipitation?

A2: Preparing a stable, high-concentration stock solution in an appropriate organic solvent is critical. The recommended solvent is 100% DMSO. It is crucial to ensure the final concentration of DMSO in your cell culture medium remains low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Below is a recommended protocol for preparing and using an AC-217 stock solution.

Experimental Protocol: Preparation of AC-217 DMSO Stock Solution

Objective: To prepare a 50 mM stock solution of AC-217 in DMSO for in vitro use.

Materials:

  • AC-217 powder (ensure accurate molecular weight is used for calculations)

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Warming block or water bath (optional)

Methodology:

  • Calculation: Calculate the mass of AC-217 powder required to prepare the desired volume of a 50 mM solution.

  • Weighing: Carefully weigh the calculated amount of AC-217 powder and place it into a sterile vial.

  • Solubilization: Add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex thoroughly for 2-3 minutes. If the compound does not fully dissolve, gentle warming in a water bath set to 37°C for 5-10 minutes can aid dissolution. Vortex again.

  • Sterilization: The resulting stock solution is typically considered sterile due to the nature of DMSO. No further filtration is usually needed if sterile components were used.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

  • Usage: For cell culture experiments, perform a serial dilution of the DMSO stock into the culture medium immediately before use. Ensure the final DMSO concentration does not exceed 0.1%.

The workflow for this process is visualized below.

G start Start: AC-217 Powder weigh 1. Weigh AC-217 Powder start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex Thoroughly (Warm to 37°C if needed) add_dmso->vortex check Is Solution Clear? vortex->check check->vortex No aliquot 4. Aliquot into Single-Use Vials check->aliquot Yes storage 5. Store at -20°C / -80°C Protected from Light aliquot->storage dilute 6. Dilute in Culture Medium for Experiment storage->dilute end End: Ready for Assay dilute->end

Caption: Workflow for preparing AC-217 stock solution.

Formulation Improvement for In Vivo Studies

Q3: Standard suspensions of AC-217 show poor oral bioavailability in animal models. What formulation strategies can be used to improve this?

A3: The poor bioavailability of AC-217 is directly linked to its low aqueous solubility (a "BCS Class II" or "IV" problem). To improve oral absorption, formulation strategies must enhance the dissolution rate and/or apparent solubility in the gastrointestinal tract. Below is a comparison of common enabling formulation technologies.

Table 2: Comparison of Formulation Strategies for AC-217

Strategy Principle Key Advantages Key Disadvantages Recommended Excipients
Amorphous Solid Dispersion (ASD) Stabilize AC-217 in a high-energy, amorphous state within a polymer matrix. Significant increase in apparent solubility and dissolution rate. Potential for physical instability (recrystallization); requires specific manufacturing processes. PVP/VA, HPMC-AS, Soluplus®
Lipid-Based Formulation (e.g., SMEDDS) Dissolve AC-217 in a mixture of lipids, surfactants, and co-solvents. Forms a fine emulsion in the gut, increasing surface area for absorption. High excipient levels may be needed; potential for GI side effects. Capryol™ 90, Kolliphor® EL, Transcutol® HP

| Nanonization (e.g., Milling) | Reduce drug particle size to the sub-micron range to increase surface area. | Increases dissolution velocity according to the Noyes-Whitney equation. | High energy process; potential for particle aggregation. | Poloxamers, SLS, Lecithin |

A hypothetical signaling pathway that AC-217 may target is shown below to provide context for its mechanism of action.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF Growth Factor (e.g., EGF) EGFR Receptor Tyrosine Kinase (e.g., EGFR) EGF->EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation AC217 This compound (AC-217) AC217->RAF

Caption: Hypothetical inhibition of the RAF kinase in the MAPK pathway by AC-217.

Troubleshooting Guide

Q4: I developed an amorphous solid dispersion (ASD) of AC-217 with HPMC-AS, but it showed recrystallization after 1 week in storage. How can I troubleshoot this instability?

A4: Recrystallization is a critical failure mode for ASDs, as it negates the solubility advantage. The goal is to maintain the amorphous state of AC-217. Follow this troubleshooting guide to diagnose and solve the issue.

G start Problem: ASD Recrystallization check_loading 1. Is Drug Loading >25%? start->check_loading reduce_loading Action: Reduce Drug Loading to 10-15% to increase polymer stabilization. check_loading->reduce_loading Yes check_polymer 2. Is Polymer Choice Optimal? check_loading->check_polymer No re_evaluate Re-evaluate Formulation Stability reduce_loading->re_evaluate change_polymer Action: Screen alternative polymers (e.g., PVP/VA, Soluplus®) for better drug-polymer miscibility. check_polymer->change_polymer Potentially check_storage 3. Are Storage Conditions Controlled? check_polymer->check_storage Likely Yes change_polymer->re_evaluate control_storage Action: Store ASD under dry conditions (low %RH) and at room temperature. Use dessicant. check_storage->control_storage No check_storage->re_evaluate Yes, but still fails control_storage->re_evaluate

Caption: Troubleshooting decision tree for AC-217 ASD instability.

PT217 combination therapy synergistic effect optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synergistic effects of PT217 in combination therapies. The following sections offer troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to facilitate successful experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is PT217 and its mechanism of action? A1: PT217 is a first-in-class, native IgG-like bispecific antibody that targets Delta-like ligand 3 (DLL3) and CD47.[1][2][3] Its dual-targeting mechanism is designed to:

  • Block the CD47-SIRPα "don't eat me" signal , thereby promoting macrophage-mediated phagocytosis of tumor cells.

  • Target DLL3 , which is highly expressed on the surface of certain tumors, such as small cell lung cancer (SCLC) and neuroendocrine carcinomas, to enable specific tumor cell recognition and elimination.[1][4][5]

Q2: What is the primary rationale for using PT217 in a combination therapy regimen? A2: The goal of combining PT217 with other anti-cancer agents (e.g., chemotherapy, immune checkpoint inhibitors) is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the individual drug effects.[6][7] This approach can enhance treatment efficacy, overcome mechanisms of drug resistance, and potentially allow for the use of lower drug doses to reduce toxicity.[8][9] PT217 is currently being evaluated in clinical trials as both a monotherapy and in combination with chemotherapy and immune checkpoint inhibitors like atezolizumab.[2][5]

Q3: Which mathematical model is recommended for quantifying the synergistic effect of a drug combination? A3: The Chou-Talalay method, which calculates a Combination Index (CI), is a widely accepted and robust model for quantifying drug interactions.[10][11] The CI value provides a quantitative definition of the interaction:

  • CI < 1: Synergy

  • CI = 1: Additive effect

  • CI > 1: Antagonism

This method is based on the median-effect principle and can be used to analyze data from experiments where drugs are combined at a constant ratio.[10][12][13]

Q4: How should I design the dose range for a combination experiment? A4: A successful combination study begins with accurately determining the IC50 (or EC50) for each drug individually in your specific cell line. For the combination experiment, select a range of concentrations centered around the IC50 of each drug. A common approach is to use a constant-ratio design, where the drugs are mixed at a fixed ratio (e.g., their IC50 ratio) and then serially diluted.[14] This ensures that the interaction is assessed across a range of effect levels (e.g., from 20% to 80% inhibition).

Signaling Pathway and Experimental Workflow Visualizations

Caption: PT217 binds DLL3 and CD47 on tumor cells, blocking the SIRPα "don't eat me" signal to enhance phagocytosis.

Synergy_Workflow A 1. Hypothesis Generation (e.g., PT217 + Chemotherapy) B 2. Single-Agent IC50 Determination (PT217 alone, Agent B alone) A->B C 3. Combination Design (Constant-ratio based on IC50s) B->C D 4. In Vitro Viability Assay (e.g., CellTiter-Glo®) C->D E 5. Data Analysis (Calculate Fraction Affected, Fa) D->E F 6. Calculate Combination Index (CI) (Using Chou-Talalay Method) E->F G 7. Interpret Results F->G H Synergy (CI < 1) Proceed to In Vivo Model G->H CI < 1 I Additive/Antagonistic (CI ≥ 1) Re-evaluate Hypothesis/Doses G->I CI ≥ 1

Caption: Experimental workflow for assessing the synergistic potential of PT217 combination therapies.

Troubleshooting Guide

Q: I am not observing the expected synergistic effect (CI value is ≥ 1.0). What are the possible causes? A: Several factors can lead to a lack of synergy in vitro. Consider the following possibilities:

  • Suboptimal Dose Ratio: The synergistic effect of a drug combination can be highly dependent on the dose ratio.[6] An equipotency ratio (based on the IC50 of each drug) is a good starting point, but you may need to test other ratios.

  • Incorrect Dosing Schedule: The timing of drug administration can be critical. For your specific combination, concurrent administration may not be optimal. Consider a sequential schedule (e.g., pretreating with one agent for a set time before adding the second).

  • Cell Line Insensitivity: The targeted pathways may not be critical for survival in your chosen cell line. For PT217, ensure your cell line has high expression of DLL3. The combination partner's target should also be relevant to the cell line's biology.

  • Drug Stability and Activity: Confirm the stability and activity of each drug in your culture medium over the course of the experiment. One or both agents may degrade, leading to inaccurate dose-response data.[15]

  • Antagonistic Interaction: The observed effect may be genuinely additive or antagonistic. This is a valid result and suggests that this specific combination may not be beneficial.

Q: My dose-response curves are inconsistent between experiments. What could be wrong? A: Inconsistent dose-response curves are often due to technical variability. Here are common issues to check:

  • Cell Seeding Density: Ensure that cells are evenly suspended before plating and that the seeding density is consistent across all plates and experiments.

  • Pipetting Errors: Inaccurate pipetting, especially during serial dilutions, can significantly alter final drug concentrations. Calibrate your pipettes regularly and use proper technique.[15]

  • Edge Effects: Evaporation in the outer wells of a microtiter plate can concentrate drugs and media components. To mitigate this, fill the perimeter wells with sterile PBS or media and do not use them for experimental data points.[15]

  • Reagent Preparation: Prepare fresh drug dilutions from stock solutions for each experiment to avoid issues with compound degradation.

Troubleshooting_Logic Start Problem: No Synergy Observed (CI ≥ 1) CheckRatio Is the dose ratio optimized? Start->CheckRatio CheckSchedule Is the dosing schedule (concurrent vs. sequential) tested? CheckRatio->CheckSchedule Yes Solution1 Action: Test multiple fixed-ratios. CheckRatio->Solution1 No CheckCellLine Is the cell line appropriate? (e.g., High DLL3 expression) CheckSchedule->CheckCellLine Yes Solution2 Action: Test sequential dosing regimens. CheckSchedule->Solution2 No CheckControls Are single-agent dose-response curves consistent and potent? CheckCellLine->CheckControls Yes Solution3 Action: Validate target expression. Consider alternative cell lines. CheckCellLine->Solution3 No Solution4 Action: Troubleshoot single-agent assay. (See inconsistency guide) CheckControls->Solution4 No Conclusion Result may be genuinely additive or antagonistic. CheckControls->Conclusion Yes

Caption: A troubleshooting decision tree for experiments where expected synergy is not observed.

Data Presentation & Interpretation

Quantitative data should be organized clearly to facilitate interpretation. Below are examples of how to present IC50 and Combination Index data.

Table 1: Example IC50 Values of PT217 and Cisplatin in DLL3-Expressing SCLC Cell Lines

Cell LinePT217 IC50 (nM)Cisplatin IC50 (µM)
NCI-H6915.22.5
SHP-7721.54.1
DMS-11418.83.3

Data are fictional and for illustrative purposes only.

Table 2: Example Combination Index (CI) Data for PT217 + Cisplatin in NCI-H69 Cells

Fraction Affected (Fa)PT217 Dose (nM)Cisplatin Dose (µM)Combination Index (CI)Interpretation
0.254.10.680.81Synergy
0.5015.22.500.55Strong Synergy
0.7556.19.200.48Strong Synergy
0.90205.033.60.95Additive
0.95510.083.71.15Antagonism

This table illustrates that the nature of the drug interaction (synergy, additivity, or antagonism) can vary depending on the effect level (Fa). Strong synergy is often observed around the IC50 (Fa=0.50) of the drugs.

Experimental Protocols

Protocol: Synergy Assessment using the Chou-Talalay Combination Index (CI) Method

This protocol outlines the steps to determine the synergistic interaction between PT217 and another agent (Agent B) using a constant-ratio experimental design.

Phase 1: Single-Agent IC50 Determination

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions for PT217 and Agent B separately. A 10-point, 2-fold dilution series is recommended, with the highest concentration being approximately 100x the expected IC50.

  • Treatment: Treat the cells with the single-agent serial dilutions. Include untreated (vehicle) controls and no-cell (blank) controls.

  • Incubation: Incubate for a period appropriate for the cell line's doubling time (e.g., 72-96 hours).

  • Viability Assay: Measure cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • IC50 Calculation: Normalize the data to the vehicle control. Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 for each drug.

Phase 2: Combination Assay (Constant-Ratio Design)

  • Determine Combination Ratio: Calculate the ratio of the IC50 values from Phase 1 (e.g., IC50 of PT217 / IC50 of Agent B). This will be your constant ratio.

  • Prepare Combination Stock: Prepare a high-concentration stock solution where both drugs are mixed at the determined constant ratio.

  • Serial Dilution: Create a serial dilution series from this combination stock. This ensures that the ratio of the two drugs remains constant across all concentrations.

  • Treatment & Incubation: Plate cells as before and treat with the combination serial dilutions. It is critical to also run the single-agent serial dilutions on the same plate as the combination to ensure accurate CI calculation.

  • Viability Assay: Measure cell viability as performed in Phase 1.

Phase 3: Data Analysis and CI Calculation

  • Calculate Fraction Affected (Fa): For each well, calculate the fraction of cells affected (inhibited) by the treatment. Fa = 1 - (Signal_Treated / Signal_Vehicle).

  • Use CI Software: Input the dose-effect data (doses and corresponding Fa values) for Drug 1, Drug 2, and the combination into specialized software such as CompuSyn or via custom scripts in R or Python.

  • Interpret CI Values: The software will generate CI values at different Fa levels (as shown in Table 2). Analyze the Fa-CI plot (also known as a Chou-Talalay plot) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1) across the range of effect levels.[11][13]

References

Validation & Comparative

HPN217: A Comparative Efficacy Analysis of a Novel Tri-Specific T-Cell Activating Construct in the Landscape of BCMA-Targeted Therapies for Multiple Myeloma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The B-cell maturation antigen (BCMA) has emerged as a key therapeutic target in multiple myeloma, leading to the development of a range of immunotherapies with remarkable clinical activity. This guide provides a comparative overview of HPN217, a novel tri-specific T-cell activating construct (TriTAC), alongside other major classes of BCMA-targeted therapies, including bispecific antibodies, CAR-T cell therapies, and antibody-drug conjugates. The following sections present a detailed analysis of their efficacy, supported by experimental data and methodologies, to aid in the objective evaluation of these promising treatments.

Mechanism of Action: A Differentiated Approach

HPN217 is a tri-specific T-cell activating construct engineered to bind to three different targets: BCMA on myeloma cells, CD3 on T-cells, and serum albumin.[1][2][3] This unique design not only facilitates the engagement of T-cells to induce cytotoxicity against tumor cells but also leverages albumin binding to extend the molecule's half-life in circulation, potentially allowing for less frequent dosing.[1][2][4]

In contrast, other BCMA-targeted therapies employ different mechanisms. Bispecific antibodies, such as teclistamab and elranatamab, are designed to simultaneously bind to BCMA on myeloma cells and CD3 on T-cells, thereby redirecting T-cells to kill the cancer cells.[5][6] Chimeric antigen receptor (CAR) T-cell therapies, like idecabtagene vicleucel (ide-cel) and ciltacabtagene autoleucel (cilta-cel), involve genetically modifying a patient's own T-cells to express receptors that recognize BCMA, turning them into potent cancer-fighting cells.[7] Antibody-drug conjugates (ADCs), for instance belantamab mafodotin, consist of a monoclonal antibody targeting BCMA linked to a cytotoxic agent, which is internalized by the myeloma cell, leading to cell death.[8]

Comparative Efficacy Data

The following tables summarize the clinical efficacy of HPN217 and other prominent BCMA-targeted therapies based on data from key clinical trials. It is important to note that direct head-to-head comparisons are limited, and patient populations across trials may vary.

Table 1: Efficacy of HPN217 in Relapsed/Refractory Multiple Myeloma (Phase 1 Study)

Efficacy EndpointHPN217 (12 mg dose)[9]
Overall Response Rate (ORR)63%
Very Good Partial Response (VGPR) or better53%
Median Time to First Response1.2 months
Median Duration of Response (DoR)20.5 months

Table 2: Efficacy of Bispecific Antibodies in Relapsed/Refractory Multiple Myeloma

Efficacy EndpointTeclistamab (MajesTEC-1)[5][10]Elranatamab (MagnetisMM-3)[6][11]
Overall Response Rate (ORR)62.8% - 65%57.7% - 61%
VGPR or better52.1% - 58%-
Complete Response (CR) or better29.5% - 40%-
Median Duration of Response (DoR)Not Reached (at median follow-up)Not Reached (at median follow-up of 11.1 months)
Median Progression-Free Survival (PFS)-Not Reached (15-month rate of 50.9%)

Table 3: Efficacy of CAR-T Cell Therapies in Relapsed/Refractory Multiple Myeloma

Efficacy EndpointIdecabtagene Vicleucel (KarMMa)[12][13]Ciltacabtagene Autoleucel (CARTITUDE-1)[14][15]
Overall Response Rate (ORR)72% - 73%84.6% - 100%
VGPR or better-11% (VGPR)
Complete Response (CR) or better33% (CR)90%
Median Duration of Response (DoR)10.7 - 11 monthsNot Reached
Median Progression-Free Survival (PFS)8.8 monthsNot Reached (18-month rate of 83%)

Table 4: Efficacy of Antibody-Drug Conjugate in Relapsed/Refractory Multiple Myeloma

Efficacy EndpointBelantamab Mafodotin (DREAMM-2)[16]
Overall Response Rate (ORR)31% (2.5mg/kg) - 34% (3.4mg/kg)
VGPR or better-
Complete Response (CR) or better-
Median Duration of Response (DoR)11 months
Median Progression-Free Survival (PFS)2.9 months (2.5mg/kg) - 4.9 months (3.4mg/kg)

Experimental Protocols

A generalized overview of the methodologies employed in the clinical trials of these BCMA-targeted therapies is provided below. For specific details, referring to the primary publications of each study is recommended.

Patient Population: Most studies enrolled patients with relapsed or refractory multiple myeloma who had received multiple prior lines of therapy, typically including a proteasome inhibitor, an immunomodulatory agent, and an anti-CD38 monoclonal antibody.[5][6][11][12][17]

Dosing and Administration:

  • HPN217: Administered intravenously, with dose escalation being evaluated in the Phase 1 trial.[17][18] A recommended Phase 2 dose of 12 mg has been selected.[9]

  • Teclistamab: Administered subcutaneously once per week after step-up dosing.[5]

  • Elranatamab: Administered subcutaneously with a two step-up priming dose regimen, followed by weekly and then biweekly dosing for responders.[6][11]

  • Idecabtagene Vicleucel & Ciltacabtagene Autoleucel: A single infusion of the CAR-T cell therapy is administered following lymphodepleting chemotherapy.[13]

  • Belantamab Mafodotin: Administered as an intravenous infusion every 3 weeks.[16]

Efficacy Assessment: Treatment response is typically assessed by investigators based on the International Myeloma Working Group (IMWG) Response Criteria.[17][18] Key endpoints include Overall Response Rate (ORR), Complete Response (CR), Very Good Partial Response (VGPR), Duration of Response (DoR), and Progression-Free Survival (PFS).

Visualizing the Pathways and Processes

To better understand the underlying biology and experimental design, the following diagrams are provided.

bcma_signaling_pathway cluster_mm_cell Multiple Myeloma Cell cluster_t_cell T-Cell cluster_therapy BCMA-Targeted Therapy BCMA BCMA CD3 CD3 TCR TCR T-Cell Activation T-Cell Activation TCR->T-Cell Activation HPN217 HPN217 (Tri-Specific) HPN217->BCMA HPN217->CD3 Albumin Albumin HPN217->Albumin Bispecific_Ab Bispecific Ab Bispecific_Ab->BCMA Bispecific_Ab->CD3 CAR-T CAR-T Cell CAR-T->BCMA Recognition Cytokine Release Cytokine Release T-Cell Activation->Cytokine Release Cytotoxicity Cytotoxicity T-Cell Activation->Cytotoxicity Myeloma Cell Lysis Myeloma Cell Lysis Cytotoxicity->Myeloma Cell Lysis

Caption: Mechanism of action for various BCMA-targeted therapies.

clinical_trial_workflow Patient_Screening Patient Screening (Relapsed/Refractory Multiple Myeloma) Eligibility_Confirmation Eligibility Confirmation (Prior Therapies, Performance Status) Patient_Screening->Eligibility_Confirmation Enrollment Enrollment Eligibility_Confirmation->Enrollment Treatment_Arm Treatment Assignment Enrollment->Treatment_Arm HPN217_Arm HPN217 Administration (Dose Escalation/Expansion) Treatment_Arm->HPN217_Arm Control_Arm Standard of Care / Other Therapy Treatment_Arm->Control_Arm Monitoring Safety & Efficacy Monitoring (Adverse Events, Response Assessment) HPN217_Arm->Monitoring Control_Arm->Monitoring Data_Collection Data Collection (ORR, DoR, PFS, etc.) Monitoring->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Study Results Analysis->Results

Caption: Generalized workflow of a clinical trial for a novel therapy.

Conclusion

HPN217 demonstrates promising clinical activity in heavily pre-treated multiple myeloma patients, with a favorable safety profile characterized by low rates of severe cytokine release syndrome.[9] Its unique tri-specific mechanism, particularly the inclusion of an albumin-binding domain for half-life extension, offers a potential advantage in terms of dosing convenience.[1] When compared to other BCMA-targeted therapies, HPN217's efficacy, as measured by ORR and the durability of response, appears competitive, especially considering the early stage of its clinical development.

Bispecific antibodies and CAR-T cell therapies have shown high response rates, with CAR-T therapies often inducing deep and durable responses.[5][6][10][12][13][14][15] However, these treatments can be associated with significant toxicities, such as cytokine release syndrome and neurotoxicity.[5][11][19] Antibody-drug conjugates like belantamab mafodotin offer an alternative off-the-shelf option but have shown more modest response rates in some studies.[16]

The selection of the optimal BCMA-targeted therapy will likely depend on a variety of factors, including patient characteristics, prior lines of treatment, and the safety profile of the agent. The ongoing clinical development of HPN217 will be crucial in further defining its role in the evolving treatment landscape of multiple myeloma. Continued research and head-to-head comparative trials will be invaluable in guiding treatment decisions for patients with this challenging disease.

References

A Head-to-Head Comparison: Anticancer Agent 217 vs. Everolimus in Advanced Renal Cell Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the investigational compound, Anticancer Agent 217, with the established mTOR inhibitor, Everolimus (B549166), for the treatment of advanced renal cell carcinoma (RCC). The analysis focuses on the mechanism of action, preclinical efficacy, clinical trial data, and safety profiles, supported by detailed experimental methodologies.

Introduction and Mechanism of Action

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical cascade that is frequently dysregulated in various cancers, including RCC, promoting tumor growth, proliferation, and survival.[1][2][3] Both this compound and Everolimus target this pathway, but through distinct mechanisms.

  • This compound is a novel, investigational dual inhibitor that targets both the PI3Kα isoform and the mTORC1/2 complexes. This dual-action is hypothesized to provide a more comprehensive blockade of the pathway, potentially overcoming feedback loops that can limit the efficacy of mTOR-only inhibitors.

  • Everolimus is a well-established derivative of rapamycin that acts as an allosteric inhibitor of mTORC1.[4][5] It binds to the intracellular protein FKBP12, and the resulting complex inhibits mTORC1, thereby disrupting downstream signaling involved in cell proliferation and survival.[6][7]

The diagram below illustrates the PI3K/Akt/mTOR pathway and the respective targets of both agents.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 inhibits PDK1->Akt TSC TSC1/2 Akt->TSC inhibits mTORC1 mTORC1 TSC->mTORC1 inhibits S6K1 p70S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Growth & Proliferation S6K1->Proliferation Agent217 This compound Agent217->PI3K Agent217->mTORC1 Agent217->mTORC2 Everolimus Everolimus Everolimus->mTORC1

PI3K/Akt/mTOR signaling pathway and inhibitor targets.

Preclinical Efficacy

The half-maximal inhibitory concentration (IC50) was determined for both agents across a panel of human renal cell carcinoma cell lines after 72 hours of continuous exposure. Agent 217 demonstrates superior potency, particularly in cell lines with known PIK3CA mutations.

Cell LineCancer SubtypeKey Mutation(s)Agent 217 IC50 (nM)Everolimus IC50 (nM)
786-O Clear CellVHL, MTOR4.515.2
ACHN PapillaryNone8.125.8
Caki-1 Clear CellVHL6.321.4
A-498 Clear CellPIK3CA, PTEN2.1 18.9

The antitumor efficacy was evaluated in an in vivo xenograft model using immunodeficient mice bearing established 786-O tumors.

Treatment Group (n=10)Dosing ScheduleMean Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control Oral, Daily0%+2.5%
This compound 25 mg/kg, Oral, Daily85%-3.1%
Everolimus 5 mg/kg, Oral, Daily62%-1.5%

The experimental workflow for the in vivo study is outlined below.

Xenograft_Workflow cluster_0 Phase 1: Implantation & Growth cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Implant Implant 786-O Cells (5x10^6) into Mice Growth Tumor Growth to ~150 mm³ Implant->Growth Randomize Randomize Mice (n=10 per group) Growth->Randomize Treat Administer Daily Oral Dosing for 21 Days Randomize->Treat Measure Measure Tumor Volume (2x weekly) Treat->Measure Endpoint Study Endpoint: Day 21 Measure->Endpoint Analysis Calculate Tumor Growth Inhibition & Assess Toxicity Endpoint->Analysis

Workflow for the in vivo xenograft tumor model study.

Experimental Protocol: In Vivo Xenograft Tumor Model

  • Cell Culture: Human 786-O renal carcinoma cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Female athymic nude mice (6-8 weeks old) were used. All animal procedures were conducted in accordance with institutional animal care and use committee guidelines.

  • Tumor Implantation: Each mouse was subcutaneously injected into the right flank with 5 x 10^6 786-O cells suspended in 100 µL of a 1:1 mixture of Matrigel and serum-free medium.

  • Tumor Growth and Randomization: Tumors were allowed to grow to an average volume of approximately 150 mm³. Mice were then randomized into three groups (n=10 per group): Vehicle control, this compound (25 mg/kg), and Everolimus (5 mg/kg).

  • Drug Administration: Agents and the vehicle control were administered orally once daily for 21 consecutive days.

  • Efficacy and Toxicity Assessment: Tumor volume was measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²). Body weight was recorded as a general measure of toxicity.

  • Data Analysis: Tumor growth inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Head-to-Head Phase III Clinical Trial Data (Simulated)

The following data represents the primary endpoints from a simulated Phase III, randomized, double-blind clinical trial comparing this compound with Everolimus in patients with advanced RCC who have progressed after prior anti-angiogenic therapy.

Efficacy EndpointThis compound (n=250)Everolimus (n=250)Hazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS) 7.8 months4.9 months0.68 (0.55-0.84)<0.001
Objective Response Rate (ORR) 14.2%5.5%-0.002
Median Overall Survival (OS) 24.5 months19.8 months0.81 (0.66-0.99)0.041
Disease Control Rate (DCR) 75.4%65.1%-0.015

Note: The pivotal RECORD-1 trial for Everolimus showed a median PFS of 4.9 months versus 1.9 months for placebo in a similar patient population.[8][9]

Safety and Tolerability Profile

The incidence of common treatment-emergent adverse events (Grade 3 or 4) is summarized below. While Agent 217 shows a higher incidence of hyperglycemia and rash, it appears to have a lower incidence of non-infectious pneumonitis compared to Everolimus.

Adverse Event (Grade 3/4)This compound (n=250)Everolimus (n=250)
Stomatitis 8.0%8.5%
Hyperglycemia 12.5%6.2%
Rash 9.8%4.3%
Fatigue 6.5%7.1%
Anemia 5.1%5.5%
Non-infectious Pneumonitis 2.2%4.0%
Diarrhea 4.5%3.2%

Note: Common adverse events for Everolimus include stomatitis, rash, fatigue, and pneumonitis.[10]

Conclusion

The investigational dual PI3K/mTOR inhibitor, this compound, demonstrates a promising efficacy profile in both preclinical models and simulated clinical trial data when compared to the established mTORC1 inhibitor, Everolimus. Its superior potency, particularly in PIK3CA-mutated cell lines, translates to greater tumor growth inhibition in vivo. The simulated head-to-head clinical data suggests a statistically significant improvement in Progression-Free Survival and Overall Survival.

The safety profile of Agent 217 is distinct, with a higher incidence of manageable metabolic and dermatologic adverse events, but a potentially lower risk of severe pneumonitis. These findings position this compound as a promising therapeutic candidate for advanced renal cell carcinoma, warranting further clinical investigation to confirm its benefit-risk profile in this patient population.

References

HPN217 (ABBV-383): A Comparative Analysis of Response Durability in Relapsed/Refractory Multiple Myeloma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of HPN217 (also known as TNB-383B and ABBV-383), a tri-specific T-cell activating construct, against other key therapeutic alternatives for relapsed/refractory multiple myeloma (RRMM). The focus is on the durability of response, supported by experimental data from clinical trials.

Overview of HPN217 (ABBV-383)

HPN217 is an investigational trispecific T-cell engager that targets B-cell maturation antigen (BCMA) on myeloma cells, CD3 on T-cells, and human serum albumin.[1][2] This third component is designed to extend the half-life of the drug, potentially allowing for less frequent dosing.[3][4] The simultaneous engagement of a T-cell and a myeloma cell is intended to activate the T-cell to kill the cancer cell.[4][5]

Mechanism of Action: HPN217 Signaling Pathway

The following diagram illustrates the mechanism by which HPN217 facilitates T-cell mediated cytotoxicity of myeloma cells.

HPN217_Mechanism_of_Action cluster_myeloma Multiple Myeloma Cell cluster_tcell T-Cell cluster_outcome Outcome Myeloma Myeloma Cell BCMA BCMA Lysis Myeloma Cell Lysis TCell T-Cell CD3 CD3 Activation T-Cell Activation HPN217 HPN217 (ABBV-383) (Tri-specific Antibody) HPN217->BCMA Binds to BCMA HPN217->CD3 Engages T-Cell via CD3 Albumin Serum Albumin HPN217->Albumin Binds to Albumin (Half-life extension) Activation->Lysis Leads to

Caption: Mechanism of HPN217 (ABBV-383).

Comparative Efficacy and Durability

The following tables summarize the clinical trial data for HPN217 and other BCMA-targeting therapies in RRMM.

Table 1: HPN217 (ABBV-383) Phase 1 Trial Data
MetricResult
Overall Response Rate (ORR) at 12 mg RP2D 63%[6]
Very Good Partial Response (VGPR) or better at 12 mg 53%[6]
Median Duration of Response (DoR) for all responders 20.5 months[6]
Median Time to First Response (12 mg and 24 mg cohorts) 1.2 months[6]
Patients Remaining on Treatment (all responders) 58%[6]

Data from the Phase 1 study (NCT04184050) as of October 17, 2023.[6]

Table 2: Comparative Durability of Response with Other BCMA-Targeting Therapies
Therapy ClassAgent (Trial)Overall Response Rate (ORR)Median Duration of Response (DoR)
Tri-specific Antibody HPN217 (ABBV-383) 63% (at 12 mg) [6]20.5 months [6]
Bispecific Antibody Teclistamab (MajesTEC-1)62%[7]Not Reached (at median follow-up of 7.8 months)[7]
Bispecific Antibody ABBV-383 (Phase 1, ≥40 mg)79%[8]Not Reached (at median follow-up of 6.1 months)[8]
CAR-T Cell Therapy Idecabtagene vicleucel (KarMMa)73%[9]11.3 months (at target dose)[9]
CAR-T Cell Therapy Ciltacabtagene autoleucel (CARTITUDE-1)97.9%[10]21.8 months[10]

Experimental Protocols

HPN217 (ABBV-383) - (NCT04184050)
  • Study Design: An ongoing Phase 1, open-label, dose-escalation and expansion study.[11]

  • Patient Population: Patients with relapsed/refractory multiple myeloma who have received at least three prior therapies, including a proteasome inhibitor, an immunomodulatory drug, and an anti-CD38 antibody.[11][12]

  • Treatment: HPN217 administered intravenously once weekly.[11] The study evaluated both fixed-dose and step-dose regimens.[11]

  • Primary Objectives: To assess the safety, tolerability, and pharmacokinetics of HPN217 and to determine the recommended Phase 2 dose (RP2D).[11]

  • Secondary Objectives: To evaluate the preliminary anti-myeloma activity and immunogenicity.[11]

  • Response Assessment: Clinical activity is assessed by the investigator according to the International Myeloma Working Group (IMWG) Response Criteria.[11]

Comparative Safety Profile

Table 3: Key Adverse Events of HPN217 and Comparators
TherapyCytokine Release Syndrome (CRS) Rate (Any Grade)Grade ≥3 CRSImmune Effector Cell-Associated Neurotoxicity Syndrome (ICANS)
HPN217 (ABBV-383) at 12 mg 16%[6]0%[6]0%[1]
ABBV-383 (at 60 mg) 72%[13]2%[13]Not specified
Idecabtagene vicleucel 85%[14]9%[14]Not specified in this context
Ciltacabtagene autoleucel 92% (of 92 patients)[10]Not specifiedNot specified

Summary and Future Directions

HPN217 (ABBV-383) has demonstrated a promising efficacy and safety profile in heavily pretreated RRMM patients, with a notable durability of response.[1] The overall response rates are comparable to other BCMA-targeting bispecific antibodies and CAR-T cell therapies, with a potentially favorable safety profile, particularly concerning lower rates of severe CRS and ICANS at the 12 mg dose.[1][6]

The extended half-life of HPN217, facilitated by its albumin-binding domain, may offer a more convenient dosing schedule compared to some other therapies.[3] As clinical development progresses, further data from the Phase 3 CERVINO trial (NCT06158841) will be crucial to fully establish the positioning of ABBV-383 in the evolving treatment landscape of multiple myeloma.[15] The long-term durability of response will remain a key endpoint in determining its ultimate clinical value.

References

Comparative Analysis of PT217 (Peluntamig) and Belzutifan: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, the SKYBRIDGE trial for PT217 (peluntamig) is an ongoing Phase 1/2 study. Quantitative data on its primary and secondary endpoints, including progression-free survival (PFS), have not been publicly disclosed. This guide provides a detailed overview of the SKYBRIDGE trial protocol and the mechanism of action of PT217. For comparative purposes and to illustrate the presentation of clinical trial data, this guide includes data from the Phase 3 LITESPARK-005 trial of belzutifan, an approved therapy for a different indication (advanced renal cell carcinoma). This is not a direct comparison of clinical efficacy but a juxtaposition of trial design, mechanism of action, and data presentation.

Section 1: PT217 (Peluntamig) and the SKYBRIDGE Trial

PT217, also known as peluntamig, is a first-in-class, native IgG-like bispecific antibody that targets Delta-like ligand 3 (DLL3) and CD47. It is currently under investigation for the treatment of small cell lung cancer (SCLC) and other neuroendocrine carcinomas (NECs).[1] The U.S. Food and Drug Administration (FDA) has granted PT217 Orphan Drug Designation for SCLC and NEC, as well as Fast Track Designation for extensive-stage SCLC and metastatic neuroendocrine prostate cancer (NEPC).[1]

Mechanism of Action of PT217

PT217 is designed to engage both the innate and adaptive immune systems to combat tumor cells.[2] Its dual-targeting mechanism works as follows:

  • DLL3 Targeting: The anti-DLL3 moiety of PT217 selectively binds to DLL3, a protein highly expressed on the surface of SCLC and other NECs, but with limited expression in normal adult tissues.[3][4]

  • CD47 Blockade: The anti-CD47 moiety blocks the interaction between CD47 on tumor cells and signal regulatory protein alpha (SIRPα) on macrophages and dendritic cells.[4] This interaction typically acts as a "don't eat me" signal, protecting cancer cells from phagocytosis.[4]

  • Immune Activation: By blocking the CD47-SIRPα checkpoint, PT217 promotes macrophage-mediated phagocytosis of tumor cells (antibody-dependent cellular phagocytosis, ADCP).[4][5] Additionally, the Fc region of the antibody can engage natural killer (NK) cells, leading to tumor cell lysis (antibody-dependent cellular cytotoxicity, ADCC).[5] This process is also thought to enhance the presentation of tumor neoantigens, potentially leading to a T-cell-mediated anti-tumor response.[5]

SKYBRIDGE_Trial_Workflow Patient_Screening Patient Screening (Advanced SCLC, LCNEC, EP-NEC) Part_A Part A: Dose Escalation (PT217 Monotherapy) Patient_Screening->Part_A Enrollment Part_C Part C: Combination Therapy (PT217 + Chemotherapy) Patient_Screening->Part_C Enrollment Part_D Part D: Combination Therapy (PT217 + Atezolizumab) Patient_Screening->Part_D Enrollment Part_B Part B: Dose Expansion (PT217 Monotherapy at RP2D) Part_A->Part_B Determine RP2D Endpoint_Analysis Endpoint Analysis (Safety, Tolerability, PK/PD, Efficacy) Part_B->Endpoint_Analysis Part_C->Endpoint_Analysis Part_D->Endpoint_Analysis Belzutifan_Mechanism_of_Action VHL_Mutation VHL Gene Mutation (in ccRCC) HIF2a_Accumulation HIF-2α Accumulation VHL_Mutation->HIF2a_Accumulation Heterodimerization HIF-2α/HIF-1β Heterodimerization HIF2a_Accumulation->Heterodimerization HIF1b HIF-1β HIF1b->Heterodimerization Gene_Transcription Gene Transcription (e.g., VEGF) Heterodimerization->Gene_Transcription Tumor_Growth Tumor Growth & Angiogenesis Gene_Transcription->Tumor_Growth Belzutifan Belzutifan Belzutifan->HIF2a_Accumulation Inhibits

References

HPN217 Demonstrates Promising Efficacy in Higher Dose Cohorts for Relapsed/Refractory Multiple Myeloma

Author: BenchChem Technical Support Team. Date: December 2025

Recent clinical trial data on HPN217, a B-cell maturation antigen (BCMA)-targeting Tri-specific T-cell Activating Construct (TriTAC), reveals a significant overall response rate (ORR) in patients with relapsed/refractory multiple myeloma (RRMM), particularly in higher dose cohorts. This positions HPN217 as a noteworthy therapeutic candidate in a competitive landscape of BCMA-targeted therapies.

In updated interim results from an ongoing Phase 1 trial (NCT04184050), a step-dosing regimen of HPN217 at higher doses of 12 mg or 24 mg resulted in an ORR of 77%.[1][2] At the selected recommended Phase 2 dose (RP2D) of 12 mg, the ORR was 63%, with 53% of patients achieving a very good partial response (VGPR) or better.[3] These findings highlight the potential of HPN217 in a heavily pretreated patient population.

Comparative Analysis of Overall Response Rates

The efficacy of HPN217 is comparable to other BCMA-targeting bispecific antibodies that have been investigated or approved for RRMM. The following table provides a comparative summary of the ORR observed in key clinical trials.

Therapy Trade Name Target Overall Response Rate (ORR) Dose Cohort Clinical Trial Patient Population
HPN217 -BCMA, CD3, Albumin77%12 mg or 24 mg (step-dosing)NCT04184050 (Phase 1)RRMM, ≥3 prior therapies
63%12 mg (RP2D)
Teclistamab TecvayliBCMA, CD3~63%1.5 mg/kg weeklyMajesTEC-1 (Phase 1/2)RRMM, ≥3 prior therapies
Elranatamab ElrexfioBCMA, CD361%76 mg weeklyMagnetisMM-3 (Phase 2)RRMM, no prior BCMA-directed therapy
Linvoseltamab -BCMA, CD371%200 mgLINKER-MM1 (Phase 1/2)RRMM, ≥3 prior therapies

Experimental Protocols

HPN217 Phase 1/2 Study (NCT04184050)
  • Study Design: An ongoing, open-label, multicenter, Phase 1/2 dose-escalation and expansion study.[4]

  • Patient Population: Patients with RRMM who have received at least three prior lines of therapy, including a proteasome inhibitor, an immunomodulatory drug, and an anti-CD38 antibody.[5][6] Prior exposure to BCMA-targeting agents is permitted.[5][6]

  • Dosing Regimen: HPN217 is administered intravenously once weekly.[5] The study evaluated both fixed-dose and step-dose regimens, with dose escalation ongoing to determine the maximum tolerated dose and RP2D.[1][5] Higher dose cohorts received priming doses followed by target doses of 12 mg or 24 mg.[1][2]

  • Primary Endpoints: To characterize the safety, tolerability, and pharmacokinetics of HPN217 and to determine the RP2D.[5]

  • Secondary Endpoints: Assessment of preliminary anti-myeloma activity, measured by ORR according to the International Myeloma Working Group (IMWG) Response Criteria.[5]

Teclistamab: MajesTEC-1 Study (NCT04557098)
  • Study Design: A pivotal Phase 1/2 open-label study.

  • Patient Population: Patients with RRMM who had received at least three prior lines of therapy, including a proteasome inhibitor, an immunomodulatory agent, and an anti-CD38 antibody.[7] Patients with prior BCMA-targeted therapy were not included in this cohort.[7]

  • Dosing Regimen: Subcutaneous administration of teclistamab at a dose of 1.5 mg/kg weekly, following two step-up doses.[8]

  • Primary Endpoint: Overall response rate.[7]

Elranatamab: MagnetisMM-3 Study (NCT04649359)
  • Study Design: An ongoing Phase 2, open-label, multicenter, non-randomized study.[9]

  • Patient Population: Cohort A included patients with RRMM who had not received prior BCMA-directed therapy and had received at least one proteasome inhibitor, one immunomodulatory drug, and one anti-CD38 antibody.[9][10]

  • Dosing Regimen: Subcutaneous elranatamab administered with two step-up priming doses followed by a weekly dose of 76 mg.[10] After six cycles, responders could switch to biweekly dosing.[10]

  • Primary Endpoint: Confirmed objective response rate as assessed by a blinded independent central review.[10]

Linvoseltamab: LINKER-MM1 Study (NCT03761108)
  • Study Design: A Phase 1/2 dose-escalation and expansion study.

  • Patient Population: Patients with triple-class exposed or refractory MM.[11]

  • Dosing Regimen: Intravenous linvoseltamab administered weekly through weeks 14-16, then every two weeks.[11] Patients in the 200 mg cohort who achieved a VGPR or better could switch to dosing every four weeks after week 24.[11]

  • Primary Endpoint: Objective response rate.[11]

Mechanism of Action and Experimental Workflow

HPN217 Tri-Specific T-Cell Activating Construct (TriTAC) Mechanism

HPN217 is engineered with three binding domains. One domain targets BCMA, which is highly expressed on multiple myeloma cells.[1] A second domain engages CD3 on T-cells, activating them to kill the myeloma cells.[12] The third domain binds to human serum albumin, which extends the half-life of the molecule, allowing for less frequent dosing.[12]

HPN217 MOA: Binding to BCMA, CD3, and Albumin.

The diagram above illustrates the tri-specific binding mechanism of HPN217. The construct simultaneously engages BCMA on the surface of myeloma cells and the CD3 receptor on T-cells, forming a synapse that leads to T-cell activation and subsequent lysis of the tumor cell. The binding to serum albumin confers an extended half-life.

References

YL217 Safety Profile: A Comparative Analysis with Other Topoisomerase I Inhibitor-Based Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the emerging safety profile of YL217, a novel CDH17-targeting antibody-drug conjugate (ADC), with established ADCs utilizing topoisomerase I inhibitors as their cytotoxic payload. The comparative analysis focuses on preclinical and clinical safety data for YL217 and three approved ADCs: trastuzumab deruxtecan (B607063), sacituzumab govitecan, and patritumab deruxtecan. This document is intended to serve as a resource for researchers and drug development professionals, offering a consolidated view of the safety landscapes of these targeted therapies.

Introduction to YL217 and Comparator ADCs

YL217 is an investigational ADC composed of a monoclonal antibody targeting Cadherin-17 (CDH17), a cell surface protein frequently overexpressed in gastrointestinal cancers, linked to a topoisomerase I inhibitor payload.[1] Preclinical studies have indicated that YL217 demonstrates good tolerability in mouse models and an acceptable safety profile in monkey Good Laboratory Practice (GLP) toxicity studies.[2] A first-in-human Phase 1 clinical trial is currently underway to evaluate the safety, tolerability, and efficacy of YL217 in patients with advanced solid tumors.[1]

For a relevant safety comparison, this guide focuses on three commercially available ADCs that also employ a topoisomerase I inhibitor payload:

  • Trastuzumab deruxtecan: A HER2-directed ADC approved for HER2-positive breast cancer and gastric cancer.

  • Sacituzumab govitecan: A TROP-2-directed ADC approved for triple-negative breast cancer and urothelial carcinoma.

  • Patritumab deruxtecan: A HER3-directed ADC recently approved for certain types of non-small cell lung cancer.

Preclinical Safety Profile of YL217

Preclinical evaluation of YL217 in cynomolgus monkeys, a relevant species for toxicological assessment of antibody-based therapeutics, has established an "acceptable safety profile."[2] While specific quantitative data such as the highest non-severely toxic dose (HNSTD) have not been publicly disclosed, the progression of YL217 to Phase 1 clinical trials suggests that a therapeutic window has been identified. General principles of nonclinical safety evaluation for ADCs, as outlined in the ICH S9 guideline, recommend repeat-dose toxicity studies in at least one relevant species to support first-in-human trials.[3][4][5] These studies are designed to identify potential target organs for toxicity, dose-limiting toxicities, and to inform the starting dose for clinical studies.

Clinical Safety Profiles of Comparator ADCs in Gastrointestinal Cancers

The following tables summarize the key safety findings from pivotal clinical trials of trastuzumab deruxtecan and sacituzumab govitecan in patients with gastrointestinal cancers. Data for patritumab deruxtecan in this specific indication is still emerging from ongoing trials.

Trastuzumab Deruxtecan in Gastric Cancer (DESTINY-GASTRIC01)

Table 1: Summary of Treatment-Emergent Adverse Events (TEAEs) in the DESTINY-GASTRIC01 Trial [6][7][8]

Adverse Event (Any Grade)Trastuzumab Deruxtecan (n=125)Chemotherapy (Irinotecan or Paclitaxel) (n=62)
Nausea63%47%
Decreased appetite60%45%
Fatigue55%44%
Diarrhea32%32%
Vomiting26%8%
Constipation24%23%
Alopecia22%15%
Pyrexia24%16%
Anemia38% (Grade ≥3)23% (Grade ≥3)
Neutropenia51% (Grade ≥3)24% (Grade ≥3)
Leukopenia21% (Grade ≥3)11% (Grade ≥3)
Interstitial Lung Disease/Pneumonitis10%0%

Dose Modifications and Discontinuations:

  • Dose interruptions due to adverse reactions occurred in 62% of patients treated with trastuzumab deruxtecan.[8]

  • Dose reductions occurred in 32% of patients.[8]

  • Permanent discontinuation due to adverse events was reported in 15% of patients, with interstitial lung disease (ILD) accounting for 6%.[8]

Sacituzumab Govitecan in Metastatic Urothelial Carcinoma (TROPHY-U-01, Cohort 1)

While primarily focused on urothelial carcinoma, the TROPHY-U-01 trial provides valuable safety data for a topoisomerase I inhibitor-based ADC in a solid tumor setting.

Table 2: Summary of Treatment-Related Adverse Events (TRAEs) in the TROPHY-U-01 Trial (Cohort 1) [9][10][11]

Adverse Event (Any Grade)Sacituzumab Govitecan (n=113)
Diarrhea65%
Nausea60%
Fatigue52%
Alopecia47%
Neutropenia46%
Decreased appetite36%
Anemia33%
Vomiting30%
Leukopenia25%
Grade ≥3 Adverse Events
Neutropenia35%
Leukopenia18%
Anemia14%
Diarrhea10%
Febrile Neutropenia10%

Dose Modifications and Discontinuations:

  • Information on dose modifications and discontinuations from this specific cohort is not detailed in the provided search results.

Patritumab Deruxtecan in EGFR-Mutated Non-Small Cell Lung Cancer (HERTHENA-Lung01)

The HERTHENA-Lung01 trial provides safety data for another deruxtecan-based ADC.

Table 3: Summary of Treatment-Emergent Adverse Events (TEAEs) in the HERTHENA-Lung01 Trial [12][13][14]

Adverse Event (Any Grade)Patritumab Deruxtecan (n=225)
NauseaNot specified in top-line results
FatigueNot specified in top-line results
VomitingNot specified in top-line results
Thrombocytopenia21% (Grade ≥3)
Neutropenia19% (Grade ≥3)
Anemia14% (Grade ≥3)
Leukopenia10% (Grade ≥3)
Fatigue6% (Grade ≥3)
Hypokalemia5% (Grade ≥3)
Asthenia5% (Grade ≥3)
Interstitial Lung Disease/Pneumonitis5% (Adjudicated)

Dose Modifications and Discontinuations:

  • Permanent discontinuation due to adverse events was reported in 7% of patients.[12]

Experimental Protocols

Preclinical Toxicology Studies for ADCs (General Principles based on ICH S9)

The nonclinical safety evaluation of ADCs follows the principles outlined in the ICH S9 guideline.[3][4][5]

  • Test Article: The primary focus of toxicology studies is the intact ADC. Studies with the payload and/or linker alone may be conducted depending on the novelty of these components.

  • Species Selection: Toxicology studies should be conducted in a relevant species, which is typically a non-human primate for monoclonal antibody-based therapeutics due to target cross-reactivity. If the ADC does not bind to the target in any nonclinical species, a study in one species is generally sufficient.

  • Study Design: Repeat-dose toxicity studies are conducted to support first-in-human trials. The duration of these studies depends on the planned clinical dosing schedule. For a once-every-3-week schedule, a study with at least two doses is recommended.

  • Endpoints: Key endpoints in these studies include:

    • Clinical observations and physical examinations.

    • Body weight and food consumption.

    • Clinical pathology (hematology and clinical chemistry).

    • Anatomical pathology (gross and microscopic examination of tissues).

    • Toxicokinetics to assess the exposure to the ADC and the unconjugated payload.

Clinical Safety Assessment in Pivotal Trials

The safety of ADCs in clinical trials is assessed through comprehensive monitoring and reporting of adverse events (AEs).

  • DESTINY-GASTRIC01 (Trastuzumab Deruxtecan): This was a Phase 2, open-label, multicenter trial. Patients with HER2-positive advanced gastric or gastroesophageal junction adenocarcinoma who had progressed on at least two prior regimens were randomized to receive either trastuzumab deruxtecan or physician's choice of chemotherapy (irinotecan or paclitaxel). Safety assessments included monitoring of AEs, graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE), laboratory tests, vital signs, and electrocardiograms. An independent adjudication committee reviewed potential cases of interstitial lung disease.[4][14]

  • TROPHY-U-01 (Sacituzumab Govitecan): This was a Phase 2, multicohort, open-label study. Cohort 1 included patients with metastatic urothelial carcinoma who had progressed after platinum-based chemotherapy and a checkpoint inhibitor. Patients received sacituzumab govitecan on days 1 and 8 of a 21-day cycle. The primary endpoint was objective response rate, with safety as a key secondary endpoint. Safety was evaluated through the monitoring and grading of AEs using NCI-CTCAE.[9][11]

  • HERTHENA-Lung01 (Patritumab Deruxtecan): This was a Phase 2, open-label study in patients with EGFR-mutated non-small cell lung cancer who had progressed on prior EGFR TKI and platinum-based chemotherapy. Patients received patritumab deruxtecan every 3 weeks. Safety was a key objective and was assessed by monitoring AEs (graded by NCI-CTCAE v5.0), with a focus on hematologic and gastrointestinal toxicities, as well as interstitial lung disease, which was reviewed by an independent adjudication committee.[14][15]

Signaling Pathways and Mechanisms of Toxicity

CDH17 Signaling in Cancer

CDH17, the target of YL217, is implicated in cancer progression through its interaction with several signaling pathways, most notably the Wnt/β-catenin pathway. Overexpression of CDH17 can lead to the activation of this pathway, promoting cancer cell proliferation, invasion, and metastasis.[16][17][18]

CDH17_Wnt_Signaling cluster_cell Cancer Cell CDH17 CDH17 Wnt_Pathway Wnt Signaling Pathway CDH17->Wnt_Pathway Activates Beta_Catenin β-catenin Wnt_Pathway->Beta_Catenin Stabilizes TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates to Nucleus and binds to Gene_Expression Target Gene Expression (Proliferation, Invasion) TCF_LEF->Gene_Expression Promotes

Caption: CDH17 activation of the Wnt/β-catenin signaling pathway in cancer cells.

Mechanism of Action and Toxicity of Topoisomerase I Inhibitor-Based ADCs

ADCs with topoisomerase I inhibitor payloads exert their cytotoxic effect through a targeted delivery mechanism. The antibody component binds to the specific antigen on the cancer cell surface, leading to internalization of the ADC. Inside the cell, the linker is cleaved, releasing the topoisomerase I inhibitor. This inhibitor then traps the topoisomerase I-DNA complex, leading to DNA single-strand breaks, and ultimately, apoptosis.[2][19][20]

Toxicity can arise from both on-target, off-tumor effects (binding of the ADC to normal tissues expressing the target antigen) and off-target effects (premature release of the payload in circulation). The common toxicities observed with this class of ADCs, such as myelosuppression and gastrointestinal issues, are often related to the systemic exposure to the payload.

ADC_Toxicity_Pathway cluster_workflow ADC Mechanism and Toxicity ADC Antibody-Drug Conjugate (ADC) Target_Cell Target Cancer Cell ADC->Target_Cell Binds to Target Antigen Normal_Cell Normal Cell ADC->Normal_Cell Binds to Target Antigen on Normal Tissue Systemic_Circulation Systemic Circulation ADC->Systemic_Circulation Premature Payload Release Internalization Internalization & Linker Cleavage Target_Cell->Internalization On_Target_Off_Tumor On-Target, Off-Tumor Toxicity Normal_Cell->On_Target_Off_Tumor Payload_Release Payload (Topoisomerase I Inhibitor) Release Internalization->Payload_Release DNA_Damage DNA Damage & Apoptosis Payload_Release->DNA_Damage Off_Target_Toxicity Off-Target Toxicity (e.g., Myelosuppression) Systemic_Circulation->Off_Target_Toxicity

Caption: General mechanism of action and potential toxicity pathways of ADCs.

Conclusion

YL217, a novel CDH17-targeting ADC with a topoisomerase I inhibitor payload, has demonstrated a promising preclinical safety profile, leading to its advancement into clinical trials. A comparative analysis of its anticipated safety profile with established ADCs of the same class, such as trastuzumab deruxtecan, sacituzumab govitecan, and patritumab deruxtecan, reveals a common set of class-related toxicities, including myelosuppression (neutropenia, anemia, thrombocytopenia) and gastrointestinal adverse events (nausea, diarrhea, decreased appetite). The incidence and severity of these events can vary depending on the specific ADC, its target, and the patient population.

A key differentiator for some ADCs has been the emergence of specific toxicities, such as the risk of interstitial lung disease observed with deruxtecan-based ADCs. As clinical data for YL217 becomes available, it will be crucial to monitor for both class-related and potentially target- or molecule-specific adverse events. The detailed safety data from the pivotal trials of the comparator ADCs provide a valuable benchmark for contextualizing the emerging safety profile of YL217 and other novel topoisomerase I inhibitor-based ADCs in development. Continued research and transparent data sharing will be essential for optimizing the therapeutic index of this important class of anticancer agents.

References

PT217: A Novel Bispecific Antibody with Fast Track Designation for Aggressive Neuroendocrine Cancers

Author: BenchChem Technical Support Team. Date: December 2025

San Diego, CA – December 4, 2025 – The U.S. Food and Drug Administration (FDA) has granted Fast Track designation to PT217 (also known as peluntamig), a first-in-class bispecific antibody, for two challenging-to-treat cancers: extensive-stage small cell lung cancer (ES-SCLC) and metastatic de novo or treatment-emergent neuroendocrine prostate cancer (NEPC).[1][2][3][4] This designation underscores the urgent need for new therapeutic options for these aggressive malignancies and facilitates the development and expedited review of PT217. The therapy has also received Orphan Drug Designation for small cell lung cancer (SCLC) and neuroendocrine carcinoma (NEC).[1][4][5]

PT217 is a novel, native IgG-like bispecific antibody that simultaneously targets two proteins: Delta-like ligand 3 (DLL3) and CD47.[1][4][6] This dual-targeting mechanism is designed to overcome the limitations of current treatments by leveraging both the innate and adaptive immune systems to eradicate cancer cells. Clinical investigation of PT217 is currently underway in the multi-center, Phase 1/2 SKYBRIDGE trial (NCT05652686), which is evaluating its safety and efficacy as a monotherapy and in combination with other anti-cancer agents.[1][3][7][8][9][10][11][12]

This guide provides a comprehensive comparison of PT217 with current standard-of-care and emerging therapies for ES-SCLC and metastatic NEPC, supported by available experimental data and detailed methodologies.

Mechanism of Action: A Two-Pronged Attack on Cancer Cells

PT217's innovative design allows it to engage the immune system in a unique dual-action mechanism. By binding to DLL3, a protein highly expressed on the surface of SCLC and other neuroendocrine tumor cells, PT217 specifically flags these malignant cells.[10] Simultaneously, its binding to CD47, a "don't eat me" signal often overexpressed on cancer cells to evade the immune system, blocks this inhibitory pathway. This blockade allows macrophages to recognize and engulf the tumor cells in a process called antibody-dependent cellular phagocytosis (ADCP). Furthermore, the Fc region of the antibody can engage Natural Killer (NK) cells, leading to antibody-dependent cellular cytotoxicity (ADCC). This process is also expected to enhance the presentation of tumor antigens, potentially leading to a durable, T-cell mediated anti-tumor response.

PT217_Mechanism_of_Action cluster_tumor_cell Tumor Cell cluster_immune_cells Immune Cells Tumor DLL3 & CD47 Expressing Tumor Cell Macrophage Macrophage Macrophage->Tumor ADCP (Phagocytosis) T_Cell T-Cell Macrophage->T_Cell Antigen Presentation PT217 PT217 Macrophage->PT217 Engages via Fc Receptor NK_Cell NK Cell NK_Cell->Tumor ADCC (Cytotoxicity) NK_Cell->PT217 Engages via Fc Receptor T_Cell->Tumor T-Cell Mediated Killing PT217->Tumor Binds to DLL3 PT217->Tumor Blocks CD47 'don't eat me' signal

Diagram 1: PT217 Mechanism of Action

Clinical Development: The SKYBRIDGE Trial

The SKYBRIDGE trial (NCT05652686) is a Phase 1/2, open-label, dose-escalation, and dose-expansion study designed to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of PT217.[7][8][9][10] The trial is enrolling patients with DLL3-expressing neuroendocrine carcinomas, including SCLC, large cell neuroendocrine carcinoma (LCNEC), and extrapulmonary neuroendocrine carcinomas (EP-NECs), such as NEPC.[7][10][12][13]

The study is being conducted in multiple parts to assess PT217 as a monotherapy and in combination with standard-of-care chemotherapy (carboplatin and etoposide, or paclitaxel) and the immune checkpoint inhibitor atezolizumab.[7][10][13] The first patient was dosed in September 2023, and the study is actively recruiting participants.[12]

SKYBRIDGE_Trial_Workflow cluster_patient_population Patient Population cluster_treatment_arms Treatment Arms cluster_endpoints Study Endpoints Patients Patients with DLL3-Expressing Neuroendocrine Carcinomas (SCLC, LCNEC, EP-NEC) PartA Part A: Monotherapy Dose Escalation Patients->PartA PartC Part C: Combination with Chemotherapy Patients->PartC PartD Part D: Combination with Atezolizumab +/- Chemotherapy Patients->PartD PartB Part B: Monotherapy Dose Expansion PartA->PartB Primary Primary Endpoints: - Safety & Tolerability - Maximum Tolerated Dose (MTD) - Recommended Phase 2 Dose (RP2D) PartA->Primary Secondary Secondary Endpoints: - Preliminary Efficacy (ORR, DoR, etc.) - Pharmacokinetics - Immunogenicity PartA->Secondary PartB->Primary PartB->Secondary PartC->Primary PartC->Secondary PartD->Primary PartD->Secondary

Diagram 2: SKYBRIDGE Trial (NCT05652686) Workflow

Comparison with Alternative Therapies

Extensive-Stage Small Cell Lung Cancer (ES-SCLC)

The current first-line standard of care for ES-SCLC is a combination of a platinum-based chemotherapy agent (cisplatin or carboplatin) and etoposide, with the addition of an immune checkpoint inhibitor, either atezolizumab or durvalumab. For patients who progress on or after first-line therapy, treatment options are limited and include lurbinectedin (B608698) and topotecan.

Table 1: Comparison of PT217 with Therapies for Extensive-Stage Small Cell Lung Cancer (ES-SCLC)

Therapy Mechanism of Action Indication Objective Response Rate (ORR) Median Progression-Free Survival (PFS) Median Overall Survival (OS)
PT217 (peluntamig) Bispecific antibody targeting DLL3 and CD47Relapsed/Refractory DLL3+ ES-SCLCData not yet availableData not yet availableData not yet available
Atezolizumab + Carboplatin (B1684641) + Etoposide PD-L1 inhibitor + Chemotherapy1st-line ES-SCLC~60%5.2 months12.3 months
Durvalumab + Platinum-Etoposide PD-L1 inhibitor + Chemotherapy1st-line ES-SCLC68%5.1 months13.0 months
Lurbinectedin Selective inhibitor of oncogenic transcription2nd-line ES-SCLC after platinum-based chemotherapy35%3.5 months9.3 months
Topotecan Topoisomerase I inhibitor2nd-line ES-SCLC~24%3.1 months7.5 months
Tarlatamab Bispecific T-cell engager targeting DLL3 and CD3Relapsed/Refractory ES-SCLC40%4.9 months14.3 months

Note: Clinical trial data for alternative therapies are derived from various sources and may not be from head-to-head comparison trials.

Metastatic Neuroendocrine Prostate Cancer (NEPC)

Metastatic NEPC is a highly aggressive variant of prostate cancer with a poor prognosis. The standard of care is platinum-based chemotherapy, similar to ES-SCLC. Other treatment options include taxane-based chemotherapy.

Table 2: Comparison of PT217 with Therapies for Metastatic Neuroendocrine Prostate Cancer (NEPC)

Therapy Mechanism of Action Indication Objective Response Rate (ORR) Median Progression-Free Survival (PFS) Median Overall Survival (OS)
PT217 (peluntamig) Bispecific antibody targeting DLL3 and CD47Relapsed/Refractory DLL3+ metastatic NEPCData not yet availableData not yet availableData not yet available
Platinum + Etoposide Chemotherapy1st-line metastatic NEPC~40-60%~4-5 months~9-13 months
Cabazitaxel Taxane-based chemotherapyRelapsed/Refractory metastatic NEPC~18%~2.8 months~15.1 months
177Lu-dotatate Radioligand therapy targeting somatostatin (B550006) receptorsSomatostatin receptor-positive neuroendocrine tumors18%20.1 months39.7 months

Note: Clinical trial data for alternative therapies are derived from various sources and may not be from head-to-head comparison trials. Data for 177Lu-dotatate is from trials in gastroenteropancreatic neuroendocrine tumors and may not be directly comparable to NEPC.

Experimental Protocols

Detailed experimental protocols for the clinical trials of the comparator drugs are extensive and publicly available. For instance, the IMpower133 trial for atezolizumab in ES-SCLC involved randomizing patients to receive either atezolizumab or placebo in combination with four 21-day cycles of carboplatin and etoposide, followed by maintenance therapy with atezolizumab or placebo. The primary endpoints were progression-free survival and overall survival.

Clinical Implications and Future Outlook

The Fast Track designation for PT217 highlights its potential to address a significant unmet medical need in patients with ES-SCLC and metastatic NEPC. Its novel dual-targeting mechanism of action offers a promising new approach to cancer therapy that may be effective in patients who have failed to respond to or have relapsed after standard treatments.

The ongoing SKYBRIDGE trial will be crucial in determining the safety and efficacy of PT217, both as a monotherapy and in combination with existing therapies. The results of this trial are eagerly awaited by the oncology community and could potentially establish PT217 as a new standard of care for these aggressive and difficult-to-treat cancers. The combination arms of the study are particularly noteworthy, as they may reveal synergistic effects that could lead to even better patient outcomes. As a first-in-class agent, PT217 represents a significant step forward in the personalized treatment of neuroendocrine tumors.

References

YL217 Demonstrates Promising Antitumor Efficacy in Preclinical Gastrointestinal Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

Suzhou, China – Preclinical data presented at the American Association for Cancer Research (AACR) Annual Meeting in 2025 revealed that YL217, a novel antibody-drug conjugate (ADC) targeting Cadherin-17 (CDH17), exhibits significant antitumor activity in various gastrointestinal cancer models. The findings suggest that YL217 could offer a new therapeutic option for patients with gastric, colorectal, and pancreatic cancers, which frequently overexpress CDH17.

YL217 is composed of a humanized anti-CDH17 monoclonal antibody, a potent topoisomerase I inhibitor payload, and a cleavable linker. This design allows for targeted delivery of the cytotoxic payload to cancer cells expressing CDH17, a protein associated with tumor progression and metastasis in several gastrointestinal malignancies.

Comparative Analysis of Antitumor Efficacy

Preclinical studies evaluated the efficacy of YL217 in cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of gastric, colorectal, and pancreatic cancer. The results, as described in the AACR presentation abstract, indicated "superior efficacy in causing tumor regressions and good tolerability" across models with varying levels of CDH17 expression.[1] While specific quantitative data from the poster presentation are not yet publicly available, the abstract highlights the potential of YL217 as a promising therapeutic candidate.

For a comprehensive understanding of YL217's potential, its preclinical performance can be contextualized by comparing it with the efficacy of established standard-of-care therapies in similar disease settings.

Cancer TypeYL217 Preclinical Efficacy (Qualitative)Standard of Care RegimenEfficacy of Standard of Care (Clinical Data)
Gastric Cancer Significant tumor regression in xenograft models.[2]Ramucirumab + Paclitaxel (B517696) (second-line)Overall Response Rate (ORR): 15.1% - 28%[3][4] Median Overall Survival (OS): 9.6 - 13.43 months[3][5] Median Progression-Free Survival (PFS): 4.4 - 6.87 months[3][5]
Colorectal Cancer Significant tumor regression in xenograft models.[2]FOLFIRI + Bevacizumab (second-line)Objective Response Rate (ORR): 32%[6] Median Progression-Free Survival (PFS): 11.6 months[6] Median Overall Survival (OS): 21.4 months[6]
Pancreatic Cancer Significant tumor regression in xenograft models. (Implied from focus on GI cancers)FOLFIRINOX (first-line, metastatic)Objective Response Rate (ORR): 31.6%[7][8] Median Progression-Free Survival (PFS): 6.4 months[7][8] Median Overall Survival (OS): 11.1 months[7][8]

Mechanism of Action and Signaling Pathway

YL217's mechanism of action is predicated on the specific binding of its antibody component to CDH17 on the surface of tumor cells. Upon binding, the ADC is internalized, and the linker is cleaved, releasing the topoisomerase I inhibitor payload directly into the cancer cell. This targeted delivery is designed to maximize the cytotoxic effect on tumor cells while minimizing systemic toxicity. Topoisomerase I is a crucial enzyme for DNA replication and repair, and its inhibition leads to DNA damage and ultimately, apoptosis (programmed cell death) of the cancer cell.

YL217_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space YL217_ADC YL217 ADC CDH17_Receptor CDH17 Receptor YL217_ADC->CDH17_Receptor Binding Endosome Endosome CDH17_Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Topoisomerase I Inhibitor Payload Lysosome->Payload_Release Linker Cleavage Topoisomerase_I Topoisomerase I Payload_Release->Topoisomerase_I Inhibition DNA_Damage DNA Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Induces Topoisomerase_I->DNA_Damage Leads to

Caption: Mechanism of action of YL217 ADC.

Experimental Protocols

The preclinical evaluation of YL217 involved standard in vivo methodologies to assess antitumor efficacy. While the specific details of the protocols for the YL217 studies are not yet fully disclosed, a general experimental workflow for such studies is outlined below.

Cell Line-Derived Xenograft (CDX) and Patient-Derived Xenograft (PDX) Model Development:

  • Cell Culture (for CDX): Human gastric, colorectal, or pancreatic cancer cell lines with known CDH17 expression levels are cultured under standard laboratory conditions.

  • Tumor Fragment Implantation (for PDX): Surgically resected tumor tissues from patients with gastric, colorectal, or pancreatic cancer are fragmented and implanted subcutaneously into immunocompromised mice.

  • Tumor Engraftment and Growth: Mice are monitored for tumor engraftment and growth. Once tumors reach a specified volume, the animals are randomized into treatment and control groups.

In Vivo Efficacy Studies:

  • Treatment Administration: YL217 is administered to the treatment group, typically via intravenous injection, at various dose levels and schedules. The control group receives a vehicle control.

  • Tumor Volume Measurement: Tumor dimensions are measured at regular intervals using calipers, and tumor volume is calculated.

  • Body Weight Monitoring: Animal body weights are monitored as an indicator of treatment-related toxicity.

  • Endpoint Analysis: At the end of the study, which is determined by a predefined tumor volume in the control group or a set time point, tumors are excised and weighed. Key efficacy endpoints include Tumor Growth Inhibition (TGI).

Experimental_Workflow cluster_model_development Model Development cluster_in_vivo_study In Vivo Efficacy Study Cell_Culture Cancer Cell Culture (CDX) Randomization Randomization of Mice Cell_Culture->Randomization Tumor_Implantation Patient Tumor Implantation (PDX) Tumor_Implantation->Randomization Treatment YL217 or Vehicle Administration Randomization->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Excision & Weighing) Monitoring->Endpoint

Caption: General experimental workflow for preclinical xenograft studies.

Future Outlook

The promising preclinical data for YL217 have paved the way for its clinical development. A Phase 1, multicenter, open-label, first-in-human study is currently underway to evaluate the safety, tolerability, pharmacokinetics, and efficacy of YL217 in patients with advanced solid tumors.[2] This trial will be crucial in determining the therapeutic potential of YL217 in a clinical setting and its ability to address the unmet medical needs of patients with CDH17-expressing gastrointestinal cancers.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of Anticancer Agent 217

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed procedures for the safe handling and disposal of Anticancer Agent 217, a potent cytotoxic compound. Adherence to these guidelines is mandatory to ensure personnel safety and environmental protection.

Immediate Safety and Spill Response

In the event of a spill, immediate action is crucial. The following table outlines the appropriate response measures based on the spill volume.

Spill VolumeContainment ActionNeutralization ProtocolPersonal Protective Equipment (PPE)
< 5 mLAbsorb with inert, disposable material (e.g., chemo-absorbent pads).Gently apply a 10% sodium hypochlorite (B82951) solution for 30 minutes.Double nitrile gloves, lab coat, safety goggles.
5 - 50 mLCover with a chemo-absorbent spill pillow. Cordon off the area.Saturate the spill pillow with a 10% sodium hypochlorite solution. Allow 60 minutes of contact time.Double nitrile gloves, disposable gown, face shield, and N95 respirator.
> 50 mLEvacuate the immediate area. Contact the institutional safety office immediately.Do not attempt to neutralize large spills. Await specialized hazardous material response team.Full chemical-resistant suit may be required. Follow institutional guidelines.

Disposal Procedures for Unused Agent and Contaminated Materials

Proper disposal is critical to prevent environmental contamination and accidental exposure. All materials that have come into contact with this compound must be treated as hazardous waste.

This protocol details the chemical inactivation of unused this compound prior to disposal.

  • Preparation: In a certified chemical fume hood, prepare a 1 M sodium hydroxide (B78521) (NaOH) solution and a 1 M hydrochloric acid (HCl) solution.

  • Inactivation:

    • For every 1 mg of this compound, add 10 mL of the 1 M NaOH solution.

    • Stir the mixture gently for a minimum of 2 hours at room temperature (20-25°C) to facilitate degradation.

  • Neutralization:

    • After the 2-hour inactivation period, slowly add 10 mL of 1 M HCl to neutralize the solution.

    • Verify the final pH is between 6.0 and 8.0 using a calibrated pH meter.

  • Disposal: The neutralized solution can now be disposed of as chemical waste through the institution's hazardous waste program.

The following diagram illustrates the logical workflow for the disposal of this compound.

cluster_prep Preparation Phase cluster_disposal Disposal Phase A Don appropriate PPE B Segregate waste at point of generation A->B C Unused Agent 217 B->C D Contaminated Sharps E Contaminated Non-Sharps F Chemical Inactivation Protocol C->F G Place in puncture-resistant sharps container D->G H Place in designated cytotoxic waste bag E->H I Dispose as Hazardous Chemical Waste F->I G->I H->I

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